Peroxynitrate ion
Description
Structure
3D Structure
Properties
Molecular Formula |
NO4- |
|---|---|
Molecular Weight |
78.004 g/mol |
IUPAC Name |
oxido nitrate |
InChI |
InChI=1S/HNO4/c2-1(3)5-4/h4H/p-1 |
InChI Key |
UUZZMWZGAZGXSF-UHFFFAOYSA-M |
SMILES |
[N+](=O)([O-])O[O-] |
Canonical SMILES |
[N+](=O)([O-])O[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Structure and Properties of the Peroxynitrite Anion
For Researchers, Scientists, and Drug Development Professionals
The peroxynitrite anion (ONOO⁻), a potent and short-lived reactive nitrogen species, stands at the crossroads of vital physiological signaling and significant cellular damage. Formed from the diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), its multifaceted reactivity profile makes it a molecule of intense interest in fields ranging from fundamental biology to therapeutic development. This guide provides a comprehensive technical overview of the core chemical structure, properties, and reactivities of peroxynitrite, complete with quantitative data, detailed experimental protocols, and visualizations of its key interaction pathways.
Chemical Structure and Physicochemical Properties
Peroxynitrite is a structural isomer of the more stable nitrate (B79036) anion (NO₃⁻)[1]. Its structure features a nitrogen atom double-bonded to one oxygen atom and single-bonded to a peroxide group, which carries the negative charge[2][3][4]. This arrangement results in a bent molecular geometry with an approximate bond angle of 120°[2].
A key feature of the peroxynitrite anion is its existence in two conformations: cis and trans, arising from the partial double-bond character between the nitrogen and the adjacent peroxide oxygen[5][6]. The cis-conformation is considered more stable by approximately 15 kJ/mol[5]. While the cis form is predominantly observed in solution, the trans form is thought to be relevant in certain biological reactions, such as those occurring within the restricted active sites of enzymes[6][7][8].
The reactivity and biological fate of peroxynitrite are dictated by its physicochemical properties, summarized in the table below.
| Property | Value | Notes |
| Molar Mass | 62.005 g·mol⁻¹ | [1] |
| pKa (ONOOH/ONOO⁻) | ~6.8 | At physiological temperature, both the anionic (ONOO⁻) and protonated (ONOOH) forms coexist. At pH 7.4, approximately 80% is in the anionic form[9][10][11][12]. |
| Molar Absorptivity (ε) | 1670 M⁻¹cm⁻¹ at 302 nm | In alkaline solutions (pH > 12), this property is the basis for its spectrophotometric quantification[1][11][13][14]. |
| Biological Half-life | ~5–20 ms | This short half-life limits its diffusion distance to approximately one to two cell diameters (~10 µm) from its site of formation[9]. |
| Redox Potentials (E'₀ at pH 7) | ONOO⁻/•NO₂: 1.4 VONOO⁻/NO₂⁻: 1.2 V | These values underscore its potent oxidizing capabilities from a thermodynamic standpoint[9]. |
Formation and Decomposition Pathways
Peroxynitrite is formed in biological systems through a near diffusion-controlled reaction between nitric oxide and the superoxide radical[9][14]. Once formed, its fate is governed by several competing pathways, primarily its pH-dependent decomposition and its rapid reaction with carbon dioxide.
Peroxynitrite anion itself is relatively stable in alkaline solutions[14]. However, its conjugate acid, peroxynitrous acid (ONOOH), is highly unstable and rapidly decomposes[10]. At physiological pH, the equilibrium between ONOO⁻ and ONOOH leads to a complex decomposition profile.
Under acidic conditions, ONOOH can undergo isomerization to form the stable nitrate anion (NO₃⁻)[15]. A significant pathway, particularly in the absence of other reactants, is the homolytic cleavage of the O-O bond in ONOOH to yield highly reactive nitrogen dioxide (•NO₂) and hydroxyl (•OH) radicals[9][11][12][16].
References
- 1. Peroxynitrite - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. brainly.com [brainly.com]
- 4. Answered: onsider peroxynitrite (chemical formula: ONOO−), a structural isomer of the nitrate anion. It is generated in the cell when nitric oxide (NO) reacts with the… | bartleby [bartleby.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. Cis- and trans-conformations for peroxynitrite anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Peroxynitrite [bionity.com]
- 15. benchchem.com [benchchem.com]
- 16. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
Peroxynitrous Acid (ONOOH): A Technical Guide on pKa and Stability at Physiological pH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrous acid (ONOOH) and its conjugate base, peroxynitrite (ONOO⁻), are potent reactive nitrogen species (RNS) deeply implicated in a vast array of physiological and pathological processes.[1] Formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite is a short-lived yet highly reactive molecule capable of inducing significant oxidative and nitrosative stress.[1] Its dual capacity as a powerful oxidant and a nitrating agent underpins its complex biological effects, which range from signaling molecule to cytotoxic agent.[1] This technical guide provides a comprehensive overview of the core chemical properties of peroxynitrous acid, with a focus on its pKa and stability at physiological pH, detailed experimental protocols for its study, and visualizations of its interactions with key cellular signaling pathways.
Core Chemical and Physical Properties
Peroxynitrous acid is a weak acid with a pKa of approximately 6.8.[1][2] This means that at physiological pH (around 7.4), it exists predominantly as the peroxynitrite anion (ONOO⁻).[1][3][4][5] However, the protonated form, peroxynitrous acid, is considered the more reactive species in many of its reactions.[1]
Formation and Decomposition
In biological systems, peroxynitrous acid is primarily formed through the reaction of nitric oxide and superoxide radicals.[1] Once formed, it is unstable and undergoes two main decomposition pathways: isomerization to nitrate (B79036) (NO₃⁻) and homolytic cleavage of the O-O bond to generate hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[1][6][7] The homolysis pathway is a significant source of highly reactive radicals that can subsequently modify a wide range of biomolecules.[1] At physiological pH, the half-life of peroxynitrous acid is very short, on the order of milliseconds.[1][8]
Spectroscopic Properties
The peroxynitrite anion has a characteristic UV-Vis absorption spectrum with a maximum absorbance at 302 nm in alkaline solutions (pH > 12).[1] This property is crucial for its quantification.[1]
Quantitative Data
The reactivity of peroxynitrous acid is highly dependent on pH, temperature, and the presence of other reactants.[1] The following table summarizes key quantitative data regarding its stability and reaction rates.
| Parameter | Value | Conditions | Reference |
| pKa | ~6.8 | 37 °C | [3][5][8][9] |
| 6.5 to 6.8 | Not specified | [6] | |
| 6.7 | I = 0.2 M | [10] | |
| Half-life (t½) | ~10 ms | Physiological pH | [8] |
| Isomerization Rate Constant (k) | 1.2 s⁻¹ | Not specified | [2] |
| 1.11 ± 0.01 s⁻¹ | 25 °C, I = 0.2 M, phosphate (B84403) buffer | [10][11] | |
| Molar Extinction Coefficient (ε) of ONOO⁻ | 1670 M⁻¹ cm⁻¹ | at 302 nm in 0.1 M NaOH | [1] |
Experimental Protocols
Protocol 1: Synthesis of Peroxynitrite
This protocol describes the synthesis of a peroxynitrite stock solution.
Materials:
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂)
-
Ice bath
Procedure:
-
Prepare a solution of 0.6 M NaNO₂.
-
Prepare a solution of 0.7 M HCl and 0.6 M H₂O₂.
-
Cool both solutions in an ice bath with constant stirring.
-
Slowly add the acidic H₂O₂ solution to the NaNO₂ solution while vigorously stirring.
-
Almost simultaneously, add a solution of 3 M NaOH to the mixture to quench the reaction and stabilize the peroxynitrite (a yellow solution will form).[1]
-
To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 0.1 g/mL) and stir for about 15 minutes, or until gas evolution ceases.[1]
-
Filter the solution under a vacuum to remove the MnO₂.[1]
-
Divide the resulting peroxynitrite solution into small aliquots and store them at -20°C.[1]
Quantification: The concentration of the peroxynitrite stock solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹ cm⁻¹.[1]
Protocol 2: Stopped-Flow Spectrophotometry for Kinetic Analysis
Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions, such as those involving peroxynitrite.[1]
Experimental Setup:
-
A stopped-flow spectrophotometer equipped with a UV-Vis detector.
-
Two drive syringes, one containing the peroxynitrite solution and the other containing the reactant of interest in a suitable buffer.
-
Data acquisition system.
Procedure:
-
Prepare a fresh solution of peroxynitrite of known concentration in a suitable alkaline buffer (e.g., 0.1 M NaOH).
-
Prepare a solution of the target molecule (e.g., an amino acid, thiol, or protein) in the desired reaction buffer (e.g., phosphate buffer at a specific pH).
-
Load the peroxynitrite solution into one syringe and the reactant solution into the other.
-
Initiate the stopped-flow experiment. The instrument will rapidly mix the contents of the two syringes, and the reaction will begin.
-
Monitor the decay of the peroxynitrite absorbance at 302 nm over time.[1]
Signaling Pathways and Logical Relationships
Peroxynitrous acid and its conjugate base, peroxynitrite, can modulate various cellular signaling pathways, contributing to both physiological regulation and pathological conditions. The following diagrams, created using the DOT language, illustrate these interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Peroxynitrous acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The chemistry of peroxynitrite: implications for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50945A [pubs.rsc.org]
- 11. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
The Unraveling of a Reactive Enigma: An In-depth Technical Guide to the Decomposition Pathways of Peroxynitrite in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Peroxynitrite (ONOO⁻), a potent reactive nitrogen species, stands at the crossroads of cellular signaling and oxidative stress. Formed by the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), its fleeting existence and high reactivity make it a critical mediator in a multitude of physiological and pathological processes.[1] A thorough understanding of its decomposition pathways in aqueous solutions is paramount for researchers and drug development professionals seeking to unravel its complex biological roles and modulate its activity. This technical guide provides a comprehensive overview of the core decomposition pathways of peroxynitrite, supported by quantitative data, detailed experimental methodologies, and visual representations of the intricate chemical and signaling cascades.
Core Decomposition Pathways of Peroxynitrite
The reactivity and subsequent decomposition pathway of peroxynitrite are intrinsically linked to the pH of the aqueous environment. The pKa of its conjugate acid, peroxynitrous acid (ONOOH), is approximately 6.8.[2][3][4] This means that at physiological pH, both the anionic peroxynitrite (ONOO⁻) and the neutral peroxynitrous acid (ONOOH) coexist, each with distinct chemical properties and reaction preferences.
Isomerization to Nitrate (B79036)
Under acidic conditions, peroxynitrous acid undergoes a unimolecular rearrangement to form the stable and relatively inert nitrate (NO₃⁻).[1][2][5] This first-order process is considered a primary detoxification pathway.
Reaction: ONOOH → NO₃⁻ + H⁺
This isomerization is a significant route for peroxynitrite decomposition, particularly at pH values below its pKa.[6][7] The yield of nitrate from this pathway can be as high as 90% at low temperatures and acidic pH.[6][7]
Homolysis to Radical Species
Peroxynitrous acid can undergo homolytic cleavage of its O-O bond to generate two highly reactive radical species: the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[8][9]
Reaction: ONOOH → •OH + •NO₂
While this pathway was once considered a major source of peroxynitrite-mediated damage, it is now understood to be a quantitatively minor process in most biological systems.[8] However, the potent oxidizing and nitrating capabilities of the resulting radicals mean that even a small flux through this pathway can have significant biological consequences.[8][10] The yield of hydroxyl radicals from this decomposition is estimated to be around 10%.[9]
Reaction with Carbon Dioxide
In biological systems, the reaction with carbon dioxide (CO₂) is a dominant and physiologically crucial pathway for peroxynitrite decomposition.[8][11][12][13][14] The high concentration of CO₂ in biological fluids ensures that this reaction can outcompete many other potential reactions of peroxynitrite.[14] The reaction proceeds via the peroxynitrite anion (ONOO⁻) and dissolved CO₂ to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which then rapidly decomposes.[12][13][15]
Reaction: ONOO⁻ + CO₂ → ONOOCO₂⁻ → •NO₂ + CO₃•⁻
This pathway generates nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻), both of which are potent one-electron oxidants and play a significant role in protein tyrosine nitration.[13][14][16]
Reactions with Thiols
Peroxynitrite readily reacts with thiol-containing molecules such as cysteine and glutathione.[8][17][18][19][20] This reaction can proceed through two distinct pathways depending on the pH. One pathway involves a two-electron oxidation of the protonated thiol group by the peroxynitrite anion.[18][20] The other pathway, more prominent at acidic pH, involves a one-electron transfer from the thiolate to peroxynitrous acid, leading to the formation of a thiyl radical.[18][20]
Reaction (Two-electron oxidation): RSH + ONOO⁻ → RSOH + NO₂⁻
The oxidation of thiols by peroxynitrite is a rapid process and represents a significant detoxification mechanism, as well as a potential route for disrupting protein function.[8][19]
Interaction with Metal Centers
Peroxynitrite can react with transition metal centers in metalloproteins, such as superoxide dismutase (SOD) and hemeproteins.[8][21] This interaction can lead to the formation of a metal-peroxynitrite adduct, which can then undergo homolysis to produce nitrogen dioxide and a metal-oxo species.[8] These reactions can result in enzyme inactivation and contribute to the catalytic nitration of other molecules.[21]
Quantitative Data on Peroxynitrite Decomposition
The following tables summarize key quantitative data related to the decomposition pathways of peroxynitrite in aqueous solutions.
| Parameter | Value | Conditions | Reference(s) |
| pKa (ONOOH) | ~6.8 | 37 °C | [2][3][4] |
| Isomerization Rate Constant (k_iso) | 1.11 ± 0.01 s⁻¹ | 25 °C, Phosphate buffer | [5][22][23] |
| 1.3 s⁻¹ | 25 °C | [4] | |
| Homolysis Rate Constant (k_hom) | 4.5 s⁻¹ | 37 °C | [8] |
| Reaction with CO₂ (k_CO2) | (5.8 ± 0.2) x 10⁴ M⁻¹s⁻¹ | 37 °C, pH-independent | [12][14] |
| (2.3 ± 0.1) x 10³ M⁻¹s⁻¹ | 37 °C, pH 7.4 (apparent) | [12] |
| Reactant | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions | Reference(s) |
| Cysteine | 1290 ± 30 | pH 5.75, 37 °C | [18][20] |
| >10³ | pH 7.4, 37 °C | [8] | |
| Glutathione | 281 ± 6 | pH 5.75, 37 °C | [18][20] |
| Copper, zinc superoxide dismutase | 10⁵ (maximal) | - | [21] |
| Myeloperoxidase | ~10⁶ | - | [21] |
| Nitric Oxide (NO) | 9.1 x 10⁴ | - | [2] |
Experimental Protocols for Studying Peroxynitrite Decomposition
The investigation of peroxynitrite's rapid decomposition pathways necessitates specialized experimental techniques. Below are detailed methodologies for key experiments.
Synthesis and Quantification of Peroxynitrite
Objective: To prepare a stable stock solution of peroxynitrite and determine its concentration.
Protocol:
-
Peroxynitrite is synthesized by the reaction of nitric oxide with superoxide.[24] A common method involves bubbling nitric oxide gas into a deoxygenated solution of potassium superoxide in liquid ammonia.
-
Alternatively, peroxynitrite can be generated by reacting acidified hydrogen peroxide with sodium nitrite (B80452), followed by rapid quenching with a strong base.
-
The resulting peroxynitrite solution is stored in a strongly alkaline solution (pH > 12) at -80°C to ensure stability.[21]
-
The concentration of the peroxynitrite stock solution is determined spectrophotometrically by measuring its absorbance at 302 nm in an alkaline solution (e.g., 0.1 M NaOH), using a molar extinction coefficient of 1670 M⁻¹cm⁻¹.[24]
Stopped-Flow Spectrophotometry for Kinetic Analysis
Objective: To measure the rates of peroxynitrite decomposition and its reactions with other molecules.
Protocol:
-
A stopped-flow apparatus is used to rapidly mix a solution of peroxynitrite with a reactant solution in a specific buffer.[9]
-
The peroxynitrite solution, initially at a high pH for stability, is mixed with a buffered solution of the reactant to achieve the desired final pH and reactant concentrations.[9]
-
The decay of peroxynitrite is monitored by following the decrease in its absorbance at 302 nm over time.[9]
-
The observed rate constants (k_obs) are determined by fitting the absorbance decay curves to a first-order or pseudo-first-order kinetic model.
-
By varying the concentration of the reactant, second-order rate constants can be determined from the slope of a plot of k_obs versus reactant concentration.[9]
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Objective: To detect and identify radical species generated during peroxynitrite decomposition.
Protocol:
-
EPR spectroscopy is employed in conjunction with spin trapping agents to detect short-lived radical intermediates.
-
A spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or N-tert-butyl-alpha-phenylnitrone (PBN), is included in the reaction mixture.
-
The spin trap reacts with the transient radicals (e.g., •OH, •NO₂, CO₃•⁻, thiyl radicals) to form more stable radical adducts.[18][20]
-
The reaction is initiated by mixing the peroxynitrite solution with the buffered solution containing the spin trap and any other reactants.
-
The resulting solution is rapidly transferred to an EPR flat cell and the EPR spectrum is recorded.
-
The characteristic hyperfine splitting constants of the resulting EPR spectrum are used to identify the trapped radical species.
High-Performance Liquid Chromatography (HPLC) for Product Analysis
Objective: To separate and quantify the stable end-products of peroxynitrite decomposition.
Protocol:
-
After the peroxynitrite decomposition reaction is complete, the reaction mixture is analyzed by HPLC.
-
An appropriate HPLC column (e.g., a reverse-phase C18 column or an ion-exchange column) is used to separate the different products, such as nitrate (NO₃⁻) and nitrite (NO₂⁻).[2]
-
The mobile phase composition and flow rate are optimized for the separation of the analytes of interest.
-
Detection is typically achieved using a UV-Vis detector set at a wavelength appropriate for the analytes (e.g., ~210 nm for nitrate and nitrite).
-
Quantification is performed by comparing the peak areas of the samples to those of known standards. This allows for the determination of the product yields from the different decomposition pathways.[2]
Visualization of Peroxynitrite Decomposition and Signaling
The following diagrams, generated using the DOT language, illustrate the core decomposition pathways of peroxynitrite and its role in signaling cascades.
Caption: Core decomposition pathways of peroxynitrite in aqueous solution.
Caption: Peroxynitrite-mediated tyrosine nitration via the CO₂ pathway.
Caption: General experimental workflow for studying peroxynitrite decomposition.
Peroxynitrite in Signaling Pathways
Beyond its role as a cytotoxic agent, peroxynitrite is increasingly recognized as a modulator of cellular signaling pathways.[25][26][27] This modulation often occurs through the post-translational modification of proteins, most notably the nitration of tyrosine residues.[8][28][29][30][31]
Tyrosine nitration can have profound effects on protein function by:
-
Inhibiting Tyrosine Phosphorylation: The addition of a nitro group to a tyrosine residue can sterically hinder or prevent its phosphorylation by kinases, thereby disrupting phosphorylation-dependent signaling cascades.[25]
-
Altering Protein Structure and Function: Nitration can lead to conformational changes in proteins, affecting their catalytic activity, protein-protein interactions, and susceptibility to proteolysis.[32]
-
Creating Novel Signaling Events: In some cases, nitrated proteins may gain new functions or interact with different binding partners, initiating novel signaling events.
The reaction of peroxynitrite with CO₂ is a key driver of tyrosine nitration in vivo, as the resulting carbonate and nitrogen dioxide radicals are efficient nitrating species.[13][14][31] This highlights the importance of the cellular environment in dictating the biological outcomes of peroxynitrite formation. The balance between peroxynitrite's direct reactions, its isomerization to inert nitrate, and its conversion to secondary radicals via the CO₂ pathway ultimately determines its impact on cellular function, from physiological signaling to pathological damage.[25] This intricate chemistry underscores the challenge and importance of developing therapeutic strategies that can selectively modulate peroxynitrite's reactivity in different disease contexts.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolic fate of peroxynitrite in aqueous solution. Reaction with nitric oxide and pH-dependent decomposition to nitrite and oxygen in a 2:1 stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Peroxynitrite, a cloaked oxidant formed by nitric oxide and superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Product distribution of peroxynitrite decay as a function of pH, temperature, and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Does peroxynitrite generate hydroxyl radical? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mechanism of the peroxynitrite-carbon dioxide reaction probed using tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxynitrite reaction with carbon dioxide/bicarbonate: kinetics and influence on peroxynitrite-mediated oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Pathways of peroxynitrite oxidation of thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50945A [pubs.rsc.org]
- 23. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 24. pnas.org [pnas.org]
- 25. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 26. The interplay of nitric oxide and peroxynitrite with signal transduction pathways: implications for disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Peroxynitrite-mediated protein nitration and lipid peroxidation in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Protein nitration is predominantly mediated by a peroxynitrite-dependent pathway in cultured human leucocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
- 31. Peroxynitrite reactivity with amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
The Dual Nature of Peroxynitrite: A Potent Biological Oxidant and Nitrating Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peroxynitrite (ONOO⁻) is a powerful reactive nitrogen species (RNS) formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1] This short-lived, yet highly reactive molecule plays a significant dual role in biology. At low concentrations, it may participate in physiological cell signaling.[1][2] However, under conditions of oxidative and nitrosative stress, elevated levels of peroxynitrite act as a potent oxidant and nitrating agent, contributing to cellular damage and the pathophysiology of a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, inflammation, and cancer.[3][4] This technical guide provides a comprehensive overview of the core chemistry of peroxynitrite, its reactions with key biomolecules, its role in critical signaling pathways, and detailed experimental protocols for its study.
Formation and Chemical Reactivity of Peroxynitrite
Peroxynitrite is formed in a diffusion-controlled reaction between nitric oxide and the superoxide radical.[5] This reaction is extremely fast, with a rate constant in the range of 4–16 × 10⁹ M⁻¹ s⁻¹.[5] At physiological pH, peroxynitrite exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8.[6]
The reactivity of peroxynitrite is multifaceted.[2] It can participate in direct two-electron oxidation reactions, particularly with thiols.[6] Additionally, peroxynitrous acid can undergo homolysis to form the highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[5] A biologically significant reaction is the rapid interaction of peroxynitrite with carbon dioxide (CO₂), which is present at high concentrations in biological systems. This reaction forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻) that decomposes to generate carbonate (CO₃•⁻) and nitrogen dioxide (•NO₂) radicals, both of which are potent one-electron oxidants.[7]
Quantitative Data on Peroxynitrite Reactivity and Cellular Concentrations
The biological impact of peroxynitrite is dictated by the kinetics of its reactions with various cellular components. The following tables summarize key quantitative data regarding its reactivity and estimated concentrations in biological systems.
Table 1: Apparent Second-Order Rate Constants of Peroxynitrite with Biomolecules at Physiological pH
| Biomolecule Category | Target Molecule | Rate Constant (M⁻¹ s⁻¹) | Conditions | Reference(s) |
| Amino Acids | Cysteine | 5,900 | pH 7.4, 37°C | [6] |
| Glutathione | 1,650 ± 10 | pH 7.35, 37°C | [5] | |
| Methionine | 170 - 180 | pH 7.4 | [8] | |
| Tryptophan | 37 | pH 7.4 | [8] | |
| DNA Bases | Guanine (via •OH) | 7.8 x 10⁹ | - | [7] |
| Guanine (via CO₃•⁻) | 7.0 x 10⁷ | - | [7] | |
| Other | Carbon Dioxide (CO₂) | 4.6 x 10⁴ | - | [8] |
| Mn(III)TMPyP | 1.8 x 10⁶ | pH 7.4 | [9] |
Table 2: Estimated Physiological and Pathological Concentrations of Peroxynitrite
| Tissue/System | Estimated/Measured Concentration | Method | Species | Condition | Reference(s) |
| Brain (Rat) | Detection Range: 20.0 nM - 2.0 µM | Ratiometric Electrochemical Sensor | Rat | - | [1] |
| Activated Macrophages | up to 0.11 nmol/10⁶ cells/min | Nitration of 4-hydroxyphenylacetate | Murine | Activated | [7] |
| General Tissues | Low nanomolar range (basal) | Various advanced detection methods | - | Physiological | [1] |
| Plasma (Inflammatory Conditions) | 1 to 10 nitrated tyrosine residues per 100,000 | - | Human | Cardiovascular Disease | [10] |
Experimental Protocols
Reliable and reproducible experimental methodologies are crucial for the study of the highly reactive peroxynitrite. This section provides detailed protocols for its synthesis and detection.
Synthesis of Peroxynitrite from Nitrite (B80452) and Hydrogen Peroxide
This method allows for the generation of peroxynitrite in the laboratory.[2][11][12][13]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂)
-
Syringe pump
-
Tubing connectors
-
Ice bath
Procedure:
-
Solution Preparation:
-
Prepare a solution of 0.6 M sodium nitrite (NaNO₂) in deionized water.
-
Prepare a solution of 0.7 M hydrogen peroxide (H₂O₂) in 0.6 M hydrochloric acid (HCl).
-
Prepare a solution of 1.5 M sodium hydroxide (NaOH).
-
Cool all solutions on an ice bath.
-
-
Reaction:
-
Using a syringe pump, rapidly mix equal volumes of the acidic H₂O₂ solution and the NaNO₂ solution.
-
-
Quenching:
-
Immediately quench the reaction by adding an equal volume of the cold 1.5 M NaOH solution. The formation of a yellow color indicates the presence of peroxynitrite.
-
-
Purification:
-
To remove unreacted hydrogen peroxide, add a small amount of manganese dioxide (MnO₂) and stir. The evolution of oxygen gas indicates the decomposition of H₂O₂.
-
Filter the solution to remove the MnO₂.
-
-
Quantification and Storage:
-
Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring the absorbance at 302 nm (ε = 1670 M⁻¹cm⁻¹ in 0.1 M NaOH).
-
Aliquot the peroxynitrite solution and store at -80°C.
-
Detection of Peroxynitrite using Dihydrorhodamine 123 (DHR 123)
This fluorometric assay is a common method for detecting peroxynitrite and other reactive oxygen species in vitro.[8][14][15][16][17]
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Dimethyl sulfoxide (B87167) (DMSO), deoxygenated
-
Working buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Black, clear-bottom 96-well plate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of DHR 123 in deoxygenated DMSO. Store in aliquots at -20°C, protected from light.
-
Prepare a working solution of DHR 123 (e.g., 20 µM) in the working buffer immediately before use.
-
-
Assay:
-
Add 50 µL of the sample or peroxynitrite standards to each well of the 96-well plate.
-
Add 50 µL of the DHR 123 working solution to each well.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.
-
-
Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 500 nm and emission at approximately 536 nm.
-
-
Analysis:
-
Create a standard curve using known concentrations of peroxynitrite.
-
Determine the peroxynitrite concentration in the samples by interpolating from the standard curve.
-
Western Blot Detection of Nitrotyrosine
The detection of 3-nitrotyrosine, a stable product of tyrosine nitration by peroxynitrite, is a widely used biomarker for peroxynitrite-mediated damage.[14][18][19][20][21][22]
Materials:
-
Protein samples (cell lysates or purified proteins)
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for 3-nitrotyrosine
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blotting apparatus and imaging system
Procedure:
-
Sample Preparation and SDS-PAGE:
-
Prepare protein samples in Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-nitrotyrosine antibody (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software.
-
Peroxynitrite in Cellular Signaling
Peroxynitrite can modulate various signaling pathways, contributing to both physiological and pathological processes.[3][10][23] Its effects are often concentration-dependent and can involve both oxidative and nitrative modifications of signaling proteins.
Peroxynitrite and the PARP-1 Pathway
Peroxynitrite-induced DNA damage is a potent activator of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1).[7][24][25][26][27][28]
Overactivation of PARP-1 leads to the depletion of its substrate, NAD+, which in turn impairs ATP production, ultimately causing cellular dysfunction and necrotic cell death.[24]
Peroxynitrite and the NF-κB Pathway
Peroxynitrite has complex effects on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[29][30][31][32][33]
Peroxynitrite can induce a non-canonical activation of NF-κB by promoting the tyrosine nitration of its inhibitory protein, IκBα.[29] This modification leads to the dissociation of IκBα from NF-κB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS).[29][30] This creates a positive feedback loop that can exacerbate inflammatory responses.
Peroxynitrite and the MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for regulating cell proliferation, differentiation, and apoptosis. Peroxynitrite can activate MAPK pathways through various mechanisms.[23][33][34][35][36]
Studies have shown that peroxynitrite can induce the phosphorylation of ERK1/2 (p44/42 MAPK) through a Protein Kinase C (PKC)-dependent, but MEK-independent pathway.[34] Additionally, peroxynitrite can activate the p38 MAPK pathway, which is involved in inflammatory responses and apoptosis.[35]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for studying the effects of peroxynitrite in a cell-based assay.
Conclusion
Peroxynitrite is a critical molecule at the crossroads of redox biology and pathology. Its high reactivity as both an oxidant and a nitrating agent allows it to modify a wide array of biomolecules, thereby impacting cellular function and signaling. A thorough understanding of its chemistry, biological targets, and role in signaling pathways is essential for researchers and drug development professionals seeking to unravel the complexities of diseases associated with nitrosative stress and to develop novel therapeutic interventions. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the multifaceted nature of peroxynitrite.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Nitration of Proteins, Lipids and DNA by Peroxynitrite Derivatives-Chemistry Involved and Biological Relevance [mdpi.com]
- 5. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cosmobiousa.com [cosmobiousa.com]
- 9. pnas.org [pnas.org]
- 10. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. An In vitro Assay to Quantify Nitrosative Component of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bioquochem.com [bioquochem.com]
- 17. diva-portal.org [diva-portal.org]
- 18. benchchem.com [benchchem.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. appliedbiomics.com [appliedbiomics.com]
- 21. Protein Nitration Assay Kit (Nitrotyrosine) (ab242294) is not available | Abcam [abcam.co.jp]
- 22. researchgate.net [researchgate.net]
- 23. Peroxynitrite signaling: receptor tyrosine kinases and activation of stress-responsive pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Role of the Peroxynitrite-Poly(ADP-Ribose) Polymerase Pathway in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Role of Peroxynitrite-Induced Activation of Poly(ADP-Ribose) Polymerase (PARP) in Circulatory Shock and Related Pathological Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Role of the peroxynitrite-poly (ADP-ribose) polymerase pathway in the pathogenesis of liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Peroxynitrite-induced cytotoxicity: mechanism and opportunities for intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 29. Peroxynitrite induces an alternative NF-kappaB activation pathway in L8 rat myoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ar.iiarjournals.org [ar.iiarjournals.org]
- 31. journals.physiology.org [journals.physiology.org]
- 32. Peroxynitrite, a potent macrophage-derived oxidizing cytotoxin to combat invading pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 33. dovepress.com [dovepress.com]
- 34. Peroxynitrite activates mitogen-activated protein kinase (MAPK) via a MEK-independent pathway: a role for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Activation of p38 MAPK induced peroxynitrite generation in LPS plus IFN-gamma-stimulated rat primary astrocytes via activation of iNOS and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. mdpi.com [mdpi.com]
The Genesis of a Biological Enigma: A Technical History of Peroxynitrite Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species, stands at the crossroads of nitric oxide and superoxide (B77818) radical biology. Its discovery and the subsequent elucidation of its multifaceted roles in physiology and pathology have paved the way for a deeper understanding of redox signaling and oxidative stress. This technical guide provides a comprehensive overview of the history of peroxynitrite research, from its early chemical characterization to its establishment as a critical mediator in biological systems. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows.
A Historical Timeline of Peroxynitrite Research
The journey to understanding the biological significance of peroxynitrite has been a long and incremental one, marked by key discoveries that transformed it from a chemical curiosity to a major focus of biomedical research.
-
Early 20th Century: The potent oxidizing properties of a mixture of acidified nitrite (B80452) and hydrogen peroxide were first noted, hinting at the existence of a highly reactive species.[1] In 1901, Baeyer and Villiger proposed the formation of "Nitrosopersäure" (peroxynitrous acid) as an intermediate in reactions involving nitrites and hydroperoxides.[2]
-
1970s: The chemical nature of peroxynitrite was more thoroughly investigated, with several studies characterizing its decomposition to form hydroxyl radical and nitrogen dioxide.[1]
-
1985: Blough and Zafiriou observed the formation of a yellow-colored species, which they identified as peroxynitrite, from the reaction of superoxide and nitric oxide in an alkaline solution. This was a critical observation that foreshadowed its biological relevance.[2]
-
Early 1990s: A series of landmark papers from Beckman, Radi, and their colleagues established the biological significance of peroxynitrite.[3][4][5] They proposed that the reaction between nitric oxide (•NO) and superoxide (O₂•⁻) to form peroxynitrite is a biologically relevant pathway, particularly in pathological conditions.[3][4][6] This work laid the foundation for understanding how •NO can shift from a signaling molecule to a cytotoxic agent.[7]
-
1992: The first demonstration of peroxynitrite being produced by biological systems was published, showing its formation by alveolar macrophages.[5] This work also introduced tyrosine nitration as a method to quantify peroxynitrite production.[5]
-
Mid-to-late 1990s and beyond: Research exploded, focusing on the diverse reactivity of peroxynitrite with a wide range of biomolecules, including proteins, lipids, and DNA.[1][8] Its role in various diseases, including neurodegenerative disorders, cardiovascular diseases, and inflammation, became a major area of investigation.[4][9] The development of more specific methods for peroxynitrite detection and quantification also advanced significantly during this period.[10][11]
Quantitative Data: The Reactivity of Peroxynitrite
The biological effects of peroxynitrite are dictated by its high reactivity with various cellular components. The following table summarizes the second-order rate constants for the reaction of peroxynitrite with several key biomolecules.
| Biomolecule | Second-Order Rate Constant (M⁻¹s⁻¹) at physiological pH | Notes |
| Cysteine | 5,900[6] | One of the first determined rate constants, highlighting that direct reactions can be more significant than homolysis.[6] |
| Methionine | 360[6] | Leads to the formation of methionine sulfoxide (B87167) and can contribute to enzyme inactivation.[6] |
| Glutathione | 1,400[6] | An important endogenous antioxidant that can decompose peroxynitrite.[6] |
| Human Serum Albumin | 9,700[6] | The reaction is largely due to its single free thiol group (Cys-34).[6] |
| Tyrosine | No direct reaction[6][12] | Oxidation and nitration occur via secondary radicals derived from peroxynitrite.[6][12] |
| Carbon Dioxide (CO₂) | ~10⁷-10⁸ | A key reaction in vivo due to the high concentration of CO₂, leading to the formation of nitrosoperoxocarboxylate and subsequently carbonate and nitrogen dioxide radicals.[13] |
| Superoxide Dismutase (Cu,Zn-SOD) | 10⁵ (maximal rate)[14] | SOD can catalyze the nitration of tyrosine by peroxynitrite.[14] |
Key Experimental Protocols
The ability to detect and quantify peroxynitrite has been central to advancing our understanding of its biological roles. Below are detailed methodologies for some of the key experimental approaches used in peroxynitrite research.
Synthesis of Authentic Peroxynitrite
The availability of pure peroxynitrite is essential for in vitro studies. A common method involves the reaction of acidified hydrogen peroxide with sodium nitrite.
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂)
Procedure:
-
Prepare an acidic solution of hydrogen peroxide by mixing H₂O₂ with HCl.
-
Rapidly mix the acidic H₂O₂ solution with a solution of NaNO₂ in a quenched-flow apparatus. This reaction forms peroxynitrous acid (ONOOH).
-
Immediately stabilize the peroxynitrous acid by adding a concentrated solution of NaOH to raise the pH, converting it to the more stable peroxynitrite anion (ONOO⁻).
-
Remove any excess unreacted hydrogen peroxide by adding a small amount of MnO₂ and then filtering the solution.
-
Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring its absorbance at 302 nm in a basic solution (extinction coefficient ε₃₀₂ = 1670 M⁻¹cm⁻¹).
Detection of Peroxynitrite using Fluorescent Probes
Fluorescent probes offer high sensitivity for detecting peroxynitrite in cellular systems. Dihydrorhodamine 123 (DHR 123) is a commonly used probe, although it is not entirely specific.
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite
-
Fluorescence microscope or plate reader
Procedure:
-
Culture cells to the desired confluency.
-
Wash the cells with PBS.
-
Load the cells with DHR 123 (typically 5-10 µM in serum-free medium) and incubate in the dark at 37°C for 30-60 minutes.
-
Wash the cells again with PBS to remove excess probe.
-
Induce peroxynitrite formation by adding a peroxynitrite donor (e.g., SIN-1) or by treating the cells with a bolus of authentic peroxynitrite.
-
Immediately measure the increase in fluorescence intensity using a fluorescence microscope or a plate reader. DHR 123 is oxidized by peroxynitrite to the highly fluorescent Rhodamine 123 (excitation ~500 nm, emission ~530 nm).
-
Control Experiment: To confirm that the observed fluorescence is due to peroxynitrite, pre-treat cells with a peroxynitrite scavenger (e.g., uric acid) before adding the probe and the peroxynitrite source.
Quantification of Tyrosine Nitration by HPLC
The formation of 3-nitrotyrosine (B3424624) is a stable biomarker of peroxynitrite-mediated damage. High-Performance Liquid Chromatography (HPLC) is a robust method for its quantification.
Materials:
-
Protein sample (from cells or tissues)
-
Protease (e.g., pronase)
-
HPLC system with a UV or electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) in a phosphate (B84403) buffer)
-
3-nitrotyrosine standard
Procedure:
-
Hydrolyze the protein sample to its constituent amino acids using a protease.
-
Filter the hydrolysate to remove any particulate matter.
-
Inject the sample onto the C18 HPLC column.
-
Separate the amino acids using a suitable mobile phase gradient.
-
Detect 3-nitrotyrosine using a UV detector (at ~274 nm and 365 nm) or an electrochemical detector.
-
Quantify the amount of 3-nitrotyrosine in the sample by comparing its peak area to a standard curve generated with known concentrations of a 3-nitrotyrosine standard.
Visualizing the Core Biology of Peroxynitrite
Diagrams are essential for conceptualizing the complex interactions of peroxynitrite in biological systems. The following are Graphviz (DOT language) scripts for key pathways and workflows.
Formation and Major Reaction Pathways of Peroxynitrite
Caption: Formation of peroxynitrite from nitric oxide and superoxide and its major reaction pathways in biological systems.
Experimental Workflow for Detecting Intracellular Peroxynitrite```dot
Caption: An overview of how peroxynitrite can modulate key cellular signaling pathways.
Conclusion
The discovery and continued exploration of peroxynitrite's role in biology have fundamentally altered our understanding of redox signaling and the pathogenesis of numerous diseases. From its humble beginnings as a chemical curiosity, it has emerged as a key player in the intricate dance between nitric oxide and reactive oxygen species. This guide has provided a technical foundation for understanding the history, chemistry, and experimental approaches in peroxynitrite research. As new tools and techniques for its detection and modulation are developed, the field is poised for further exciting discoveries that will undoubtedly have a significant impact on human health and drug development.
References
- 1. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. pnas.org [pnas.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Understanding peroxynitrite biochemistry and its potential for treating human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Peroxynitrite reactivity with amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of peroxynitrite in the redox regulation of cell signal transduction pathways. [fredi.hepvs.ch]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Spectroscopic Characteristics of Peroxynitrite for Quantification: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species (RNS), is a critical mediator in a myriad of physiological and pathological processes. Formed from the diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), its precise quantification is paramount to understanding its complex roles in cellular signaling, oxidative stress, and disease pathogenesis. This technical guide provides a comprehensive overview of the core spectroscopic characteristics of peroxynitrite, offering detailed methodologies for its quantification and visualizing its intricate involvement in key cellular signaling pathways.
Core Spectroscopic Properties and Quantification Methods
The quantification of peroxynitrite is challenging due to its high reactivity and short half-life. However, several spectroscopic techniques have been developed to accurately measure its concentration in biological systems. These methods primarily rely on UV-Vis spectrophotometry, fluorescence spectroscopy, and chemiluminescence.
UV-Vis Spectrophotometry
Direct measurement of peroxynitrite can be achieved by UV-Vis spectrophotometry. In alkaline solutions (pH > 12), the peroxynitrite anion exhibits a characteristic absorption maximum at 302 nm.[1][2] This property allows for its direct quantification using the Beer-Lambert law.
Table 1: UV-Vis Spectroscopic Data for Peroxynitrite Quantification
| Parameter | Value | Conditions |
| Molar Absorption Coefficient (ε) | 1670 M⁻¹cm⁻¹ | At 302 nm, in 0.1 M NaOH[1][3] |
Fluorescence Spectroscopy
Fluorescence-based methods offer high sensitivity and are widely used for peroxynitrite detection. These methods employ fluorescent probes that react with peroxynitrite to produce a fluorescent product or a change in fluorescence intensity. A variety of probes with different excitation and emission wavelengths, quantum yields, and reaction kinetics are available.
Table 2: Spectroscopic and Kinetic Data for Selected Peroxynitrite Fluorescent Probes
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Second-Order Rate Constant (k) with ONOO⁻ (M⁻¹s⁻¹) | Detection Limit (LOD) |
| Rhodamine-based | |||||
| Dihydrorhodamine 123 (DHR 123) | ~500 | ~536 | - | - | Low micromolar range[4] |
| DH-1 | 400 | - | < 0.04 (before reaction) | - | -[1] |
| Coumarin-based | |||||
| Coumarin-7-boronic acid (CBA) | 332 | 450 | - | 1.1 x 10⁶[5] | - |
| Probe 5 (4-methylumbelliferone-based) | - | 450 / 385 (ratiometric) | - | - | 29.8 nM[6] |
| Cyanine-based | |||||
| Cy–OH–ONOO | - | 705 | - | - | -[7] |
| Probe 33 (hemicyanine-based) | - | 487 / 742 (ratiometric) | - | - | -[8] |
| Other Probes | |||||
| Probe 10 | - | 560 to 630 (ratiometric) | - | - | 0.9 nM[6] |
| Probe 13 | 345 / 457 | 538 / 656 (ratiometric) | - | - | -[7] |
| BDP-NGM | 502 | 512 | 0.0052 to 0.42 | - | -[9] |
| NCou 4 | - | - | - | - | 0.83 nM[10] |
| Xan 40 | - | - | - | - | 57 nM[10] |
Chemiluminescence
Chemiluminescence assays are highly sensitive and provide another robust method for peroxynitrite quantification. The most common chemiluminescent probe is luminol (B1675438), which in the presence of peroxynitrite and bicarbonate, emits light that can be quantified.
Table 3: Chemiluminescence Data for Peroxynitrite Quantification
| Probe | Enhancer | Quantum Yield (Φ) |
| Luminol | Bicarbonate | ~10⁻³[1][11] |
Detailed Experimental Protocols
Accurate and reproducible quantification of peroxynitrite requires meticulous experimental procedures. Below are detailed protocols for the key spectroscopic methods.
Protocol for Peroxynitrite Quantification using UV-Vis Spectrophotometry
This protocol is for the direct measurement of a peroxynitrite stock solution.
Materials:
-
Peroxynitrite stock solution
-
0.1 M Sodium Hydroxide (NaOH) solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Blank Measurement: Fill a quartz cuvette with 0.1 M NaOH solution and use it to blank the spectrophotometer at 302 nm.
-
Sample Preparation: Dilute the peroxynitrite stock solution in 0.1 M NaOH. The final concentration should be within the linear range of the spectrophotometer.
-
Absorbance Measurement: Immediately measure the absorbance of the diluted peroxynitrite solution at 302 nm.
-
Concentration Calculation: Calculate the concentration of peroxynitrite using the Beer-Lambert law:
UV-Vis Quantification Workflow.
Protocol for Fluorometric Assay using Dihydrorhodamine 123 (DHR 123)
This protocol describes the in vitro measurement of peroxynitrite using the DHR 123 probe.[4][12][13][14]
Materials:
-
Dihydrorhodamine 123 (DHR 123)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peroxynitrite standard solution
-
Black, clear-bottom 96-well plate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
DHR 123 Stock Solution (10 mM): Dissolve DHR 123 in deoxygenated DMSO. Store in small aliquots at -20°C, protected from light.[4]
-
DHR 123 Working Solution (e.g., 20 µM): Dilute the DHR 123 stock solution in PBS immediately before use.
-
Peroxynitrite Standards: Prepare a series of peroxynitrite standards by diluting a quantified stock solution in PBS.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 50 µL of the sample or peroxynitrite standard.
-
Add 50 µL of the DHR 123 working solution to each well.
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.[4]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~500 nm and emission at ~536 nm.[4]
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (buffer only) from all readings.
-
Generate a standard curve by plotting the fluorescence intensity against the concentration of the peroxynitrite standards.
-
Determine the peroxynitrite concentration in the samples from the standard curve.
-
DHR 123 Fluorometric Assay Workflow.
Protocol for Chemiluminescence Assay using Luminol
This protocol outlines the quantification of peroxynitrite using luminol-dependent chemiluminescence.
Materials:
-
Luminol
-
0.1 M Sodium Hydroxide (NaOH)
-
Sodium bicarbonate buffer (e.g., 50 mM, pH 8.5-9.5)
-
Peroxynitrite standard solution
-
White, opaque 96-well plate or luminometer tubes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Luminol Stock Solution (10 mM): Dissolve luminol in 0.1 M NaOH. Store at 4°C in the dark.[4]
-
Luminol Working Solution (e.g., 100 µM): Dilute the luminol stock solution in the sodium bicarbonate buffer immediately before use.
-
Peroxynitrite Standards: Prepare a series of peroxynitrite standards in the sodium bicarbonate buffer.
-
-
Assay Procedure:
-
To a luminometer tube or a well of a white, opaque 96-well plate, add your sample or peroxynitrite standard.
-
Add the working buffer to a final volume of, for example, 100 µL.
-
Initiate the measurement in a luminometer.
-
Inject the luminol working solution to start the reaction and immediately measure the chemiluminescence signal.
-
-
Data Analysis:
-
Integrate the chemiluminescence signal over a defined period.
-
Generate a standard curve by plotting the integrated chemiluminescence intensity against the concentration of the peroxynitrite standards.
-
Determine the peroxynitrite concentration in the samples from the standard curve.
-
Luminol Chemiluminescence Assay Workflow.
Peroxynitrite in Cellular Signaling Pathways
Peroxynitrite is not merely a cytotoxic agent but also a critical modulator of cellular signaling pathways, primarily through the oxidation and nitration of key signaling proteins. Its effects are concentration-dependent and can lead to diverse cellular outcomes.
NF-κB Signaling Pathway
Peroxynitrite exerts a dual and complex regulation on the Nuclear Factor-kappa B (NF-κB) pathway. It can inhibit the canonical, pro-inflammatory pathway by blocking the phosphorylation and activation of IKKβ.[15] Conversely, it can also promote NF-κB activation through an alternative mechanism involving the nitration of IκBα, leading to its dissociation from NF-κB.[16]
References
- 1. Peroxynitrite-induced luminol chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite Assay Kit (Fluorometric) (ab233469) | Abcam [abcam.com]
- 3. Frontiers | Phosphoinositide 3-Kinase/Akt Signaling and Redox Metabolism in Cancer [frontiersin.org]
- 4. THE RAF/MEK INHIBITOR PD98059 ENHANCES ERK1/2 PHOSPHORYLATION MEDIATED BY PEROXYNITRITE VIA ENFORCED MITOCHONDRIAL FORMATION OF REACTIVE OXYGEN SPECIES. [ora.uniurb.it]
- 5. iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB activation by peroxynitrite through IκBα-dependent phosphorylation versus nitration in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescent probes for sensing peroxynitrite: biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEROXYNITRITE IS A POTENT INHIBITOR OF NF-κ B ACTIVATION TRIGGERED BY INFLAMMATORY STIMULI IN CARDIAC AND ENDOTHELIAL CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Activation by Peroxynitrite through IκBα-dependent Phosphorylation versus Nitration in Colon Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 15. Inhibition of PTEN by peroxynitrite activates the phosphoinositide-3-kinase/Akt neuroprotective signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Kinetics of Peroxynitrite and Carbon Dioxide: A Technical Deep Dive for Researchers
An In-depth Technical Guide on the Reaction Kinetics, Experimental Methodologies, and Biological Implications of the Peroxynitrite-Carbon Dioxide Reaction.
For Immediate Release
This technical guide provides a comprehensive overview of the reaction kinetics between peroxynitrite (ONOO⁻) and carbon dioxide (CO₂), a crucial interaction in biological systems with significant implications for oxidative stress, cell signaling, and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of the underlying chemistry and experimental approaches to studying this reaction.
Introduction
Peroxynitrite is a potent reactive nitrogen species (RNS) formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). In biological systems, peroxynitrite is a key mediator of cellular damage and signaling. Its reactivity is significantly modulated by the physiological concentrations of carbon dioxide. The reaction between peroxynitrite and CO₂ is a pivotal pathway that dictates the downstream biological effects of peroxynitrite, leading to the formation of highly reactive intermediates. Understanding the kinetics and mechanism of this reaction is paramount for elucidating its role in various pathologies and for the development of targeted therapeutic interventions.
The Core Reaction: Peroxynitrite and Carbon Dioxide
The reaction between the peroxynitrite anion (ONOO⁻) and carbon dioxide proceeds through the formation of a short-lived adduct, nitrosoperoxycarbonate (ONOOCO₂⁻).[1][2] This intermediate is unstable and rapidly decomposes, primarily through two pathways: isomerization to nitrate (B79036) and homolytic cleavage to form nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals.[3] The formation of these secondary radicals is a key aspect of the biological impact of the peroxynitrite-CO₂ reaction, as they are potent oxidizing and nitrating agents.[4]
Reaction Mechanism
The overall reaction can be summarized as follows:
-
Adduct Formation: Peroxynitrite anion reacts with carbon dioxide in a rapid equilibrium to form the nitrosoperoxycarbonate adduct.[5] ONOO⁻ + CO₂ ⇌ ONOOCO₂⁻
-
Decomposition Pathways: The ONOOCO₂⁻ adduct can then either rearrange to form nitrate and regenerate CO₂ or undergo homolysis to produce radical species.[3][6]
-
Isomerization: ONOOCO₂⁻ → NO₃⁻ + CO₂
-
Homolysis: ONOOCO₂⁻ → •NO₂ + CO₃•⁻
-
The yield of the radical products is a critical factor in determining the cytotoxic and signaling outcomes of peroxynitrite formation in the presence of CO₂.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the core reaction pathway and a general workflow for its experimental investigation.
Caption: Reaction pathway of peroxynitrite with carbon dioxide.
Caption: General experimental workflow for kinetic studies.
Quantitative Data
The kinetics of the reaction between peroxynitrite and carbon dioxide are influenced by factors such as pH and temperature. The following tables summarize key quantitative data from the literature.
Table 1: Second-Order Rate Constants for the Reaction of Peroxynitrite with Carbon Dioxide
| Rate Constant (k) | Conditions | Reference(s) |
| (5.8 ± 0.2) x 10⁴ M⁻¹s⁻¹ | 37 °C, pH-independent | [2][4][7] |
| (2.3 ± 0.1) x 10³ M⁻¹s⁻¹ (apparent) | 37 °C, pH 7.4 | [2][7] |
Table 2: Thermodynamic Parameters for the Reaction of Peroxynitrite with Carbon Dioxide
| Parameter | Value | Conditions | Reference(s) |
| Enthalpy of Activation (ΔH) | +10.7 ± 0.8 kcal mol⁻¹ | 37 °C | [2][7] |
| Entropy of Activation (ΔS) | -6.5 ± 0.5 cal mol⁻¹ K⁻¹ | 37 °C | [2][7] |
Table 3: Yield of Radical Products from the Peroxynitrite-CO₂ Reaction
| Product | Yield | Conditions | Reference(s) |
| •NO₂ and CO₃•⁻ | ~30-33% | Physiological pH | [7] |
| Homolysis | 3 ± 1% | - | [6] |
| Nitrate (NO₃⁻) | 96 ± 1% (from non-homolytic pathway) | - | [6] |
Experimental Protocols
Accurate kinetic and mechanistic studies of the peroxynitrite-CO₂ reaction require meticulous experimental procedures, from the synthesis of the unstable peroxynitrite to the rapid kinetic measurements.
Synthesis and Quantification of Peroxynitrite
Safety Precaution: Peroxynitrite is a strong oxidant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.[8]
Method 1: Acidified Hydrogen Peroxide and Nitrite (B80452) [8][9][10]
This is a common and rapid method for producing high concentrations of peroxynitrite.
-
Materials:
-
Sodium Nitrite (NaNO₂)
-
Hydrogen Peroxide (H₂O₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Manganese Dioxide (MnO₂) (optional, for removing excess H₂O₂)
-
Syringe pump or quenched-flow reactor
-
Ice bath
-
-
Procedure:
-
Prepare two solutions and cool them in an ice bath:
-
Solution A: 0.6 M NaNO₂ in deionized water.
-
Solution B: A mixture of 0.7 M H₂O₂ and 0.6 M HCl.
-
-
Using a syringe pump or a quenched-flow system, rapidly mix equal volumes of Solution A and Solution B.
-
Immediately quench the reaction by adding an equal volume of 1.5 M NaOH, also pre-cooled on ice. The appearance of a characteristic yellow color indicates the formation of peroxynitrite.
-
(Optional) To remove unreacted hydrogen peroxide, add a small amount of MnO₂ and stir the solution. The evolution of oxygen gas indicates the decomposition of H₂O₂.
-
-
Quantification:
-
The concentration of the peroxynitrite stock solution is determined spectrophotometrically immediately before use.
-
Measure the absorbance at 302 nm in a 0.1 M NaOH solution.
-
The molar extinction coefficient (ε) for peroxynitrite at 302 nm is 1670 M⁻¹cm⁻¹.[5]
-
Method 2: Two-Phase System with Isoamyl Nitrite and Hydrogen Peroxide [11]
This method can produce high concentrations of peroxynitrite (up to 1 M).
-
Materials:
-
Isoamyl nitrite
-
Hydrogen Peroxide (H₂O₂)
-
Sodium Hydroxide (NaOH)
-
Organic solvent for washing (e.g., dichloromethane, chloroform, or hexane)
-
Manganese Dioxide (MnO₂)
-
Separatory funnel
-
-
Procedure:
-
Prepare an aqueous solution of H₂O₂ and make it strongly alkaline (pH ≥ 12.5) with NaOH.
-
In a flask, vigorously stir the alkaline H₂O₂ solution with an equimolar amount of isoamyl nitrite, creating a two-phase system.
-
The product, peroxynitrite, will be in the aqueous phase.
-
Separate the aqueous phase using a separatory funnel.
-
Wash the aqueous phase with an organic solvent to remove residual isoamyl alcohol and unreacted isoamyl nitrite.
-
Pass the aqueous solution through a short column of manganese dioxide to remove excess hydrogen peroxide.
-
-
Quantification:
-
Determine the concentration as described in Method 1.
-
Stopped-Flow Kinetic Analysis
Stopped-flow spectrophotometry is the primary technique for studying the fast kinetics of the peroxynitrite-CO₂ reaction.[12][13]
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing and data acquisition in the millisecond timescale.
-
Reactant Preparation:
-
Peroxynitrite Solution: Dilute the stock peroxynitrite solution in an alkaline buffer (e.g., NaOH) to the desired concentration.
-
CO₂ Solution: Prepare a buffer solution (e.g., phosphate (B84403) buffer) at the desired pH and saturate it with CO₂ by bubbling the gas through it. The concentration of dissolved CO₂ can be calculated using Henry's law.
-
-
Measurement Procedure:
-
Load the peroxynitrite solution and the CO₂-saturated buffer into the two separate syringes of the stopped-flow instrument.
-
Initiate the reaction by rapidly mixing the two solutions in the observation cell.
-
Monitor the decay of peroxynitrite by measuring the decrease in absorbance at 302 nm over time.
-
The data acquisition should be set to an appropriate timescale to capture the full reaction profile.
-
-
Data Analysis:
-
The obtained absorbance versus time data is fitted to a pseudo-first-order exponential decay function to determine the observed rate constant (k_obs).
-
The second-order rate constant (k) is then calculated by plotting k_obs against the concentration of CO₂.
-
Detection and Quantification of Reaction Products
4.3.1. Nitrotyrosine and Dityrosine (B1219331) (Markers of Radical Activity)
The formation of •NO₂ and CO₃•⁻ radicals can be indirectly detected by their reaction with tyrosine to form 3-nitrotyrosine (B3424624) and dityrosine, respectively. These products can be quantified using High-Performance Liquid Chromatography (HPLC).[14][15][16]
-
Procedure:
-
Perform the peroxynitrite-CO₂ reaction in the presence of a known concentration of tyrosine.
-
After the reaction is complete, analyze the sample using reverse-phase HPLC with UV or electrochemical detection.
-
Quantify the concentrations of 3-nitrotyrosine and dityrosine by comparing their peak areas to those of authentic standards.
-
4.3.2. Direct Detection of Carbonate Radicals (EPR Spectroscopy)
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for the direct detection of free radicals.[17][18]
-
Methodology:
-
Use a rapid-mixing continuous-flow EPR setup.
-
Mix a solution of peroxynitrite with a bicarbonate-carbon dioxide buffer within the EPR cavity.
-
The carbonate radical (CO₃•⁻) can be directly detected and is characterized by its specific EPR parameters (g = 2.0113).[17][18]
-
The use of ¹³C-labeled bicarbonate can confirm the identity of the radical, as it will result in a splitting of the EPR signal.[17][18]
-
4.3.3. Chemiluminescence Assays
The reaction of peroxynitrite with certain substrates in the presence of CO₂ can lead to chemiluminescence, which can be used for sensitive detection.[19]
-
Principle: The carbonate radical anion generated from the peroxynitrite-CO₂ reaction can oxidize specific chemiluminescent probes, leading to light emission.
-
Application: This method can be adapted for flow-injection analysis to determine the concentration of species that react with the peroxynitrite-CO₂ system to produce light.
Conclusion
The reaction between peroxynitrite and carbon dioxide is a fundamental process with profound biological consequences. The formation of the ONOOCO₂⁻ adduct and its subsequent decomposition into reactive radical species significantly influences the oxidative and nitrative stress landscape within a cell. A thorough understanding of the kinetics and mechanisms of this reaction, facilitated by the experimental protocols detailed in this guide, is essential for researchers and drug development professionals aiming to unravel the complexities of RNS biology and to design effective therapeutic strategies against a host of diseases. The quantitative data and methodologies presented herein provide a solid foundation for further investigation into this critical biochemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxynitrite reaction with carbon dioxide/bicarbonate: kinetics and influence on peroxynitrite-mediated oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. Reaction of peroxynitrite with carbon dioxide: intermediates and determination of the yield of CO3*- and NO2* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. books.rsc.org [books.rsc.org]
- 11. Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. recipp.ipp.pt [recipp.ipp.pt]
- 15. Detection and quantitation of nitrotyrosine residues in proteins: in vivo marker of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Direct EPR detection of the carbonate radical anion produced from peroxynitrite and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Chemiluminescence investigation of carbon dioxide-enhanced oxidation of dihydralazine sulfate by peroxynitrite and its application to pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Peroxynitrite in Atmospheric Chemistry and Aerosol Formation: A Technical Guide
Abstract
Peroxynitrite (ONOO⁻) and its conjugate acid, peroxynitrous acid (ONOOH), are potent and highly reactive oxidant species. Formed from the diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite plays a multifaceted role in atmospheric chemistry.[1][2] It acts as a critical mediator in atmospheric oxidation cycles and contributes significantly to the formation of secondary organic aerosols (SOA), which impact air quality and climate. This technical guide provides an in-depth analysis of the atmospheric formation, decomposition, and reaction pathways of peroxynitrite. It details its crucial role in the generation of organic nitrates and other SOA precursors, with a focus on quantitative data and the experimental methodologies used to study these complex processes. This document is intended for researchers and scientists in atmospheric chemistry, environmental science, and related fields.
Introduction
Peroxynitrite is a transient but powerful oxidizing and nitrating agent.[2] With a pKa of approximately 6.8, it exists in equilibrium between its anionic form (ONOO⁻) and peroxynitrous acid (ONOOH) under typical atmospheric and physiological pH conditions.[1] Its short lifetime, about 1 second at pH 7.4, makes its direct detection challenging but underscores its high reactivity.[3][4] In the atmosphere, peroxynitrite chemistry is significant for two primary reasons: it influences the concentrations of key oxidants and radicals, thereby affecting the overall atmospheric oxidation capacity, and it participates in multiphase chemical reactions that lead to the formation of secondary organic aerosol (SOA), a major component of fine particulate matter (PM₂.₅).[5][6] This guide explores the core chemical pathways involving peroxynitrite and its derivatives, linking them to the formation of organic nitrates and the evolution of atmospheric aerosols.
Atmospheric Formation and Decomposition of Peroxynitrite
The atmospheric lifecycle of peroxynitrite involves several key formation and decomposition pathways that dictate its concentration and impact.
Formation Pathways
Peroxynitrite is primarily formed through the rapid, diffusion-controlled reaction of nitric oxide and the superoxide radical.[1] However, other pathways, particularly in the aqueous phase of aerosols and cloud droplets, are also relevant.
-
Gas and Aqueous Phase Radical Combination: The most recognized pathway is the reaction between nitric oxide (•NO) and the superoxide radical (O₂•⁻).[7]
-
Aqueous Phase Nitrite-Peroxide Reaction: Under acidic conditions, such as those found in atmospheric aerosols, nitrite (B80452) (NO₂⁻) reacts with hydrogen peroxide (H₂O₂) to generate peroxynitrous acid (HOONO).[5]
-
Nitroxyl (B88944) Anion Pathway: The nitroxyl anion (NO⁻), which may be formed from various biomolecules, can react with molecular oxygen (O₂) to produce peroxynitrite with a yield of approximately 65%.[7]
Decomposition and Key Reactions
The reactivity of peroxynitrite is governed by its decomposition pathways, which produce a suite of highly reactive secondary radicals.
-
Homolysis of Peroxynitrous Acid: ONOOH can undergo homolytic cleavage of its O-O bond, yielding a caged radical pair of a hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[5] Approximately 30% of these radicals escape the solvent cage to become free radicals in solution.[5]
-
Reaction with Carbon Dioxide: A crucial and rapid reaction in both biological and atmospheric contexts is the nucleophilic addition of ONOO⁻ to CO₂.[1] This forms a nitrosoperoxocarboxylate adduct (ONOOCO₂⁻), which quickly decomposes to yield nitrogen dioxide (•NO₂) and the carbonate radical (CO₃•⁻) with a yield of about 35%.[1][8][9]
-
Decomposition to Singlet Oxygen: In aqueous solutions, peroxynitrite can also decompose to form the nitroxyl anion (NO⁻) and singlet molecular oxygen (¹O₂), another reactive species.[10]
Peroxynitrites and Secondary Organic Aerosol (SOA) Formation
Peroxynitrite and related organic peroxynitrites are key intermediates in chemical pathways that produce low-volatility compounds, which then partition to the aerosol phase, contributing to SOA mass.
Role in Organic Nitrate (B79036) (ON) Formation
Organic nitrates (ONs) are important tracers for SOA formation.[5] A significant pathway for their formation involves the multiphase reaction of organic peroxides with nitrite, mediated by an alkyl peroxynitrite intermediate.[5] In this mechanism, an organic peroxide (ROOH) reacts with nitrous acid (HONO, formed from nitrite in acidic media) to produce a short-lived alkyl peroxynitrite (ROONO). This intermediate rapidly undergoes homolysis to form a caged radical pair, [RO• •NO₂], which can then recombine to form a stable organic nitrate (RONO₂).[5]
Acyl Peroxynitrates as SOA Precursors: The Case of MPAN
Acyl peroxynitrates, a class of peroxynitrates, are significant SOA precursors. Methacryloyl peroxynitrate (MPAN), formed from the oxidation of isoprene (B109036) (a major biogenic volatile organic compound), is a prime example.[11][12] The reaction of MPAN with the hydroxyl radical (•OH) is a key step in SOA formation. This reaction does not proceed via addition of O₂ but rather through the decomposition of the MPAN-OH adduct, which primarily yields hydroxymethyl-methyl-α-lactone (HMML) and a nitrate radical (•NO₃).[11][12] HMML has a very low volatility and readily partitions to the particle phase, contributing substantially to SOA mass, with a yield close to unity under dry conditions.[11][12]
Peroxynitrates as Reservoirs in Nighttime Chemistry
During the night, in the absence of photochemistry, the formation of peroxynitrates via the reversible reaction of peroxy radicals (RO₂) with nitrogen dioxide (•NO₂) becomes particularly important.[13][14][15]
RO₂• + •NO₂ ⇌ RO₂NO₂
This equilibrium acts as a temporary reservoir for both RO₂ and NOx.[13][14] At colder temperatures and higher NO₂ concentrations, the equilibrium shifts to the right, sequestering a significant fraction of peroxy radicals as peroxynitrates.[13][14][15] For example, at 10°C and in the presence of a few ppbv of NO₂, as much as 60% of RO₂ radicals can be stored as RO₂NO₂.[13][14] These peroxynitrates can then be transported and decompose back into their radical components in a different location or time, thereby influencing the spatial and temporal distribution of atmospheric oxidants.[13][14]
| Parameter | Value / Yield | Reference(s) |
| Organic Nitrate (ON) Yield (from organic peroxide + nitrite at pH 3) | 12.8–14.9% | [5] |
| Free Radical Escape (from ONOOH homolysis) | ~30% | [5] |
| Radical Yield (from ONOOCO₂⁻ decomposition) | ~35% (to •NO₂ and CO₃•⁻) | [9] |
| MPAN + •OH Product Yields | ~75% (HMML + •NO₃) ~25% (hydroxyacetone + CO + •NO₃) | [12] |
| RO₂ Storage as RO₂NO₂ (at 10°C, few ppbv NO₂) | 60% | [13][14] |
| Table 1. Quantitative Data on Peroxynitrite-Related Reactions and SOA Formation. |
Experimental Methodologies
Studying the highly reactive and short-lived peroxynitrite requires specialized experimental techniques for its synthesis, detection, and the characterization of its reaction kinetics.
Synthesis and Preparation of Peroxynitrite Standards
A common laboratory method for synthesizing peroxynitrite involves bubbling nitric oxide (•NO) gas into a deoxygenated potassium hydroxide (B78521) (KOH) solution at 0°C, followed by the addition of potassium superoxide (KO₂) powder.[10] This produces a concentrated alkaline solution of ONOO⁻, which can be quantified by its strong absorbance at 302 nm (extinction coefficient ε = 1,670 M⁻¹cm⁻¹).[10] Commercially available standards are also used and should be stored at -80°C and handled on ice to prevent degradation.[16]
Detection and Quantification Techniques
A variety of direct and indirect methods are employed to detect and quantify peroxynitrite.
| Method | Principle | Key Features | Reference(s) |
| Stopped-Flow Spectrophotometry | Rapid mixing of reactants and monitoring the decay of ONOO⁻ absorbance at 302 nm. | Direct method; ideal for kinetic studies on millisecond timescales. | [17] |
| Microchip Electrophoresis | Separation of ONOO⁻ from other species based on electrophoretic mobility, followed by amperometric detection. | Direct method; rapid analysis with high separation efficiency; LOD of 2.4 μM reported. | [3][16] |
| Boronate-Based Fluorescent Probes | Specific and rapid oxidation of a non-fluorescent boronate probe by ONOO⁻ to yield a fluorescent product. | Indirect method; high selectivity and sensitivity; suitable for in-situ measurements. | [17][18][19] |
| Other Probes (DCFH, DHR, Luminol) | Oxidation of probes by ONOO⁻ or its secondary radicals (•OH, •NO₂, CO₃•⁻) to produce a fluorescent or chemiluminescent signal. | Indirect method; high sensitivity but often lacks specificity for ONOO⁻ itself. | [17][20][21] |
| Atmospheric Simulation Chambers | Large-scale reactors (e.g., SAPHIR) to study atmospheric reactions under controlled, near-realistic conditions. | Allows for investigation of complex reaction mechanisms and product formation (e.g., SOA). | [14][15] |
| Table 2. Comparison of Key Experimental Methods for Peroxynitrite Detection. |
Experimental Protocol: Stopped-Flow Spectrophotometry
This technique is a cornerstone for studying the kinetics of fast reactions involving peroxynitrite.[17]
-
Reagent Preparation: A stock solution of peroxynitrite is prepared and its concentration is verified spectrophotometrically. The second reactant (e.g., a scavenger, a biological target) is prepared in a suitable buffer.
-
Apparatus Setup: The two reactant solutions are loaded into separate drive syringes of a stopped-flow instrument. The instrument is equipped with a UV-Vis detector, with the monochromator set to 302 nm to monitor the peroxynitrite anion.
-
Data Acquisition: The syringes are rapidly driven, forcing the reactants into a high-efficiency mixing chamber. The mixed solution then flows into an observation cell, where the absorbance is measured as a function of time, typically over milliseconds to seconds. The flow is abruptly stopped, and the reaction continues to be monitored in the static solution.
-
Kinetic Analysis: The resulting absorbance-time curve is fitted to an appropriate kinetic model (e.g., pseudo-first-order decay) to determine the reaction rate constant. Competition kinetics, where the reactant of interest competes with a reference compound of known reactivity, can also be used.[17]
Summary and Outlook
Peroxynitrite and its organic derivatives are pivotal, albeit transient, species in atmospheric chemistry. Their formation and subsequent reactions provide pathways for the generation of key secondary radicals (•OH, •NO₂, CO₃•⁻) and are directly implicated in the formation of secondary organic aerosol. The multiphase chemistry leading to organic nitrates and the role of acyl peroxynitrates like MPAN as potent SOA precursors highlight the connection between gas-phase oxidation and particle formation. Furthermore, the function of peroxynitrates as reservoirs for RO₂ and NOx, especially during nighttime, is critical for understanding the transport and processing of pollutants.
Future research should focus on better constraining the kinetics and product yields of these reactions under a wider range of atmospherically relevant conditions (temperature, humidity, aerosol composition). Improving the specificity and in-situ applicability of detection methods will be crucial for accurately quantifying peroxynitrite's contribution to atmospheric processes. Ultimately, incorporating these detailed chemical mechanisms into regional and global atmospheric models is essential for improving predictions of air quality and climate.
References
- 1. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxynitrite: a multifaceted oxidizing and nitrating metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
- 5. Multiphase reactions of organic peroxides and nitrite as a source of atmospheric organic nitrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Formation of peroxynitrite from reaction of nitroxyl anion with molecular oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Mechanism of the hydroxyl radical oxidation of methacryloyl peroxynitrate (MPAN) and its pathway toward secondary organic aerosol formation in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. juser.fz-juelich.de [juser.fz-juelich.de]
- 14. Impact of temperature-dependent non-PAN peroxynitrate formation, RO2NO2, on nighttime atmospheric chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. Impact of temperature-dependent non-PAN peroxynitrate formation, RO 2 NO 2 , on nighttime atmospheric chemistry - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP04163H [pubs.rsc.org]
- 16. Separation and Detection of Peroxynitrite Using Microchip Electrophoresis with Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule probes for peroxynitrite detection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Fluorescence measurements of peroxynitrite/peroxynitrous acid in cold air plasma treated aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Peroxynitrite: A Structural Isomer of the Nitrate Ion - An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species that is a structural isomer of the nitrate (B79036) ion (NO₃⁻)[1]. Formed from the diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals, peroxynitrite is a powerful oxidizing and nitrating agent implicated in a wide range of physiological and pathological processes[2][3]. Its high reactivity and ability to modify crucial biomolecules, including proteins, lipids, and DNA, underscore its significance in cellular signaling, inflammation, and the pathogenesis of numerous diseases such as neurodegenerative and cardiovascular disorders[4][5][6]. This technical guide provides a comprehensive overview of peroxynitrite, focusing on its chemical and physical properties in comparison to its stable isomer, nitrate. Detailed experimental protocols for its synthesis and detection are provided, along with an exploration of its role in key signaling pathways, to support researchers and professionals in the fields of drug development and biomedical research.
Introduction: The Dichotomy of a Structural Isomer
While both peroxynitrite and nitrate share the same chemical formula (NO₃⁻), their structural arrangements confer vastly different chemical properties and biological roles[1][7]. The nitrate ion is a stable, relatively inert species, representing an end-product of nitric oxide metabolism. In contrast, peroxynitrite is a highly reactive molecule due to its unstable peroxide linkage[6]. This inherent instability is the basis for its potent oxidative and nitrating capabilities, which can lead to significant cellular damage when produced in excess[8][9]. However, emerging evidence also points to a more nuanced role for peroxynitrite as a signaling molecule at lower, physiological concentrations[10][11]. Understanding the fundamental differences between these two isomers is critical for elucidating the complex biochemistry of reactive nitrogen species in health and disease.
Physicochemical and Structural Properties
The distinct structures of peroxynitrite and nitrate ions result in significant differences in their physicochemical properties. These differences are summarized in the tables below.
Table 1: Comparison of Structural Parameters
| Parameter | Peroxynitrite (ONOO⁻) | Nitrate (NO₃⁻) |
| Symmetry | Cₛ | D₃h |
| N-O Bond Lengths (Å) | ~1.25 (N=O), ~1.36 (N-O) | ~1.25 (all) |
| O-O Bond Length (Å) | ~1.32 | N/A |
| O-N-O Bond Angle | ~116° | 120° |
| N-O-O Bond Angle | ~111° | N/A |
Note: Bond lengths and angles for peroxynitrite are approximate and can vary based on its conformation (cis vs. trans).
Table 2: Physicochemical Properties
| Property | Peroxynitrite (ONOO⁻/ONOOH) | Nitrate (NO₃⁻) |
| Molar Mass ( g/mol ) | 62.005 | 62.005 |
| pKa (Peroxynitrous Acid, ONOOH) | ~6.8[1] | -1.3 (Nitric Acid, HNO₃) |
| Stability at Physiological pH | Highly unstable, half-life < 1s[12] | Highly stable |
| Redox Potential (E'₀) | ONOO⁻/•NO₂: 1.4 V; ONOO⁻/NO₂⁻: 1.2 V[13] | Generally considered non-oxidizing |
| UV-Vis Absorbance (pH 12) | λₘₐₓ = 302 nm (ε = 1670 M⁻¹cm⁻¹)[1][7] | No significant absorbance in the UV-Vis range |
Biological Formation and Key Reactions
Peroxynitrite is formed in vivo through the rapid, diffusion-controlled reaction of nitric oxide (•NO) and the superoxide radical (O₂•⁻)[3]. This reaction is a critical nexus between reactive oxygen species (ROS) and reactive nitrogen species (RNS) signaling.
Table 3: Key Reactions and Rate Constants of Peroxynitrite
| Reaction | Rate Constant (k) | Conditions | Significance |
| Isomerization to Nitrate | 1.11 ± 0.01 s⁻¹ | 25°C, Phosphate buffer | A primary decomposition pathway[9][14]. |
| Reaction with CO₂ | 5.8 ± 0.2 x 10⁴ M⁻¹s⁻¹ (pH-independent) | 37°C | A major biological reaction pathway, forming reactive intermediates[5][14]. |
| Reaction with Glutathione (GSH) | ~1.35 x 10³ M⁻¹s⁻¹ | 37°C, pH 7.4 | A direct detoxification pathway, though slower than the reaction with CO₂[15]. |
| Reaction with Cysteine | 5900 M⁻¹s⁻¹ | pH 7.4, 37°C | Oxidation of protein and low-molecular-weight thiols[8]. |
| Reaction with Peroxiredoxins | 1 x 10⁶ - 7 x 10⁷ M⁻¹s⁻¹ | - | Efficient enzymatic detoxification[4][14]. |
Experimental Protocols
Accurate and reproducible experimental results are contingent on the proper synthesis, handling, and detection of peroxynitrite. The following sections provide detailed protocols for key experimental procedures.
Synthesis of Peroxynitrite
This is a common and scalable method for producing peroxynitrite in the laboratory[1][2].
Materials:
-
Solution A: 0.6 M Sodium Nitrite (B80452) (NaNO₂) in deionized water.
-
Solution B: 0.7 M Hydrogen Peroxide (H₂O₂) and 0.6 M Hydrochloric Acid (HCl) in deionized water.
-
Quenching Solution: 1.5 M Sodium Hydroxide (NaOH).
-
Manganese Dioxide (MnO₂) for removal of excess H₂O₂.
-
Syringe pump and ice bath.
Procedure:
-
Pre-cool all solutions in an ice bath.
-
Using a syringe pump, rapidly mix equal volumes of Solution A and Solution B.
-
Immediately quench the reaction by adding an equal volume of the cold 1.5 M NaOH solution. The formation of peroxynitrite is indicated by a characteristic yellow color.
-
To remove unreacted H₂O₂, add a small amount of MnO₂ and stir. The decomposition of H₂O₂ will be evident by the evolution of oxygen gas.
-
Centrifuge the solution to pellet the MnO₂ and collect the supernatant containing peroxynitrite.
-
Determine the concentration of the peroxynitrite stock by measuring its absorbance at 302 nm in a basic solution (e.g., 0.1 M NaOH), using an extinction coefficient of 1670 M⁻¹cm⁻¹[16].
-
Store aliquots at -80°C for long-term stability[6].
This method yields peroxynitrite solutions free of hydrogen peroxide, which can be advantageous for certain biological experiments[2][17].
Materials:
-
0.1 M Sodium Azide (B81097) (NaN₃) in 0.1 M NaOH.
-
Ozone (O₃) gas from an ozone generator.
-
Gas dispersion tube and ice bath.
Procedure:
-
Place the sodium azide solution in a flask in an ice bath.
-
Bubble ozone gas through the solution using a gas dispersion tube.
-
Monitor the formation of peroxynitrite by periodically measuring the absorbance of a diluted aliquot at 302 nm.
-
Continue ozonation until the desired concentration is reached.
-
Store aliquots at -80°C.
Quantification of 3-Nitrotyrosine (B3424624) as a Biomarker of Peroxynitrite Activity
The nitration of tyrosine residues in proteins to form 3-nitrotyrosine is a stable biomarker of peroxynitrite-mediated damage[18][19].
ELISA provides a high-throughput method for the quantification of 3-nitrotyrosine in biological samples[18][20].
Materials:
-
Biological sample (e.g., plasma, tissue homogenate).
-
Protein hydrolysis reagents (e.g., pronase).
-
Competitive ELISA kit for 3-nitrotyrosine.
-
Plate reader.
Procedure:
-
Sample Preparation: Homogenize tissue samples in an appropriate lysis buffer. For total protein nitration, perform a protein assay (e.g., BCA) to normalize samples. For analysis of free 3-nitrotyrosine, proteins may need to be precipitated. For protein-bound 3-nitrotyrosine, perform enzymatic hydrolysis of the protein samples using pronase to release the modified amino acids[20][21].
-
ELISA: Follow the manufacturer's instructions for the competitive ELISA kit. This typically involves:
-
Adding samples and standards to a microplate pre-coated with a 3-nitrotyrosine antibody.
-
Adding a 3-nitrotyrosine-conjugated enzyme (e.g., HRP).
-
Incubating to allow for competitive binding.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate that reacts with the bound enzyme to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance on a plate reader.
-
-
Data Analysis: Calculate the concentration of 3-nitrotyrosine in the samples by comparing their absorbance to a standard curve generated from known concentrations of 3-nitrotyrosine.
Handling and Safety Precautions
Peroxynitrite is a hazardous substance and should be handled with appropriate safety measures[6][7][22].
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood.
-
Storage: Store peroxynitrite solutions at -80°C in tightly sealed containers to minimize decomposition[6][16]. Avoid repeated freeze-thaw cycles.
-
pH: Peroxynitrite is most stable in alkaline solutions (pH > 12). It decomposes rapidly at neutral or acidic pH[12][23].
-
Disposal: Dispose of peroxynitrite waste in accordance with institutional and local regulations for hazardous chemical waste.
Signaling Pathways and Biological Implications
Peroxynitrite's high reactivity allows it to modulate a variety of cellular signaling pathways, often through the oxidative modification of key signaling proteins.
Peroxynitrite-Mediated Protein Modification
Peroxynitrite can induce a range of post-translational modifications on proteins, with the most common being the nitration of tyrosine residues and the oxidation of cysteine and methionine residues[9][13][21]. These modifications can lead to either a gain or loss of protein function, thereby altering cellular signaling cascades. For example, the nitration of tyrosine residues can interfere with phosphorylation-dependent signaling pathways[8].
Role in Disease
The overproduction of peroxynitrite has been implicated in the pathophysiology of numerous diseases.
-
Neurodegenerative Diseases: In conditions such as Alzheimer's and Parkinson's disease, peroxynitrite contributes to neuronal damage and apoptosis[4][24].
-
Cardiovascular Diseases: Peroxynitrite is involved in endothelial dysfunction, myocardial injury, and the pathogenesis of atherosclerosis[5][25].
-
Inflammation: As a potent oxidant, peroxynitrite plays a role in the inflammatory response and can contribute to tissue damage in chronic inflammatory conditions[6].
Visualizations
Diagram 1: Structural Isomers - Peroxynitrite vs. Nitrate
References
- 1. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Kinetics of peroxiredoxins and their role in the decomposition of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Pathways of peroxynitrite oxidation of thiol groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Development of an Analytical Assay for Electrochemical Detection and Quantification of Protein-Bound 3-Nitrotyrosine in Biological Samples and Comparison with Classical, Antibody-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications [mdpi.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. benchchem.com [benchchem.com]
- 24. The mechanism of the peroxynitrite-carbon dioxide reaction probed using tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis of peroxynitrite using isoamyl nitrite and hydrogen peroxide in a homogeneous solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Reactivity of Peroxynitrite with Sulfur-Containing Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide range of pathophysiological processes, including inflammation, neurodegeneration, and cardiovascular disease.[1][2][3] Its high reactivity towards various biomolecules, particularly sulfur-containing amino acids, is a key aspect of its biological effects. This technical guide provides a comprehensive overview of the kinetics, mechanisms, and products of the reactions between peroxynitrite and the principal sulfur-containing amino acids: cysteine, methionine, and glutathione. Detailed experimental protocols for studying these reactions are provided, along with visual representations of key pathways and workflows to facilitate a deeper understanding of this critical area of redox biology and its implications for drug development.
Introduction: The Significance of Peroxynitrite and Sulfur Amino Acid Interactions
Peroxynitrite is formed in biological systems through the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) anion (O₂•⁻).[4] This potent oxidant and nitrating agent can readily modify lipids, DNA, and proteins, leading to cellular damage and dysfunction.[4] Sulfur-containing amino acids, namely cysteine and methionine, are particularly susceptible to oxidation by peroxynitrite due to the nucleophilic nature of the sulfur atom.[5] These reactions can have profound consequences for protein structure and function, enzyme activity, and cellular signaling pathways.
Cysteine residues in proteins are critical for catalysis, regulation of protein function, and maintaining the cellular redox state. Their oxidation by peroxynitrite can lead to the formation of sulfenic acid, which can be further oxidized or form disulfide bonds, altering protein conformation and activity.[6] Methionine, another sulfur-containing amino acid, is readily oxidized by peroxynitrite to methionine sulfoxide.[7][8] This modification can inactivate proteins and is increasingly recognized as a significant marker of oxidative stress. Glutathione (GSH), a tripeptide containing cysteine, is a major intracellular antioxidant that plays a crucial role in detoxifying reactive species like peroxynitrite.
Understanding the reactivity of peroxynitrite with these amino acids is paramount for elucidating the mechanisms of oxidative stress-related diseases and for the development of therapeutic strategies aimed at mitigating peroxynitrite-mediated damage.
Quantitative Analysis of Peroxynitrite Reactivity
The reactions of peroxynitrite with sulfur-containing amino acids are typically characterized by their second-order rate constants, which provide a quantitative measure of their reactivity. These constants are crucial for predicting the biological fate of peroxynitrite and identifying the most likely molecular targets.
| Amino Acid/Peptide | Second-Order Rate Constant (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference(s) |
| Cysteine | 5,900 | 7.4 | 37 | [9] |
| 1,290 ± 30 | 5.75 | 37 | [10] | |
| Methionine | 181 ± 8 | 7.4 | 25 | [11][12] |
| 1,700 - 1,800 (peroxynitrous acid) | Not specified | Not specified | ||
| 8.6 ± 0.2 (peroxynitrite anion) | Not specified | Not specified | [7] | |
| N-acetylmethionine | 2,800 ± 100 (peroxynitrous acid) | Not specified | Not specified | [7] |
| 10.0 ± 0.1 (peroxynitrite anion) | Not specified | Not specified | [7] | |
| Glutathione (GSH) | 281 ± 6 | 5.75 | 37 | |
| Glutathione Peroxidase (GPx) (reduced) | (8.0 ± 0.8) x 10⁶ (per tetramer) | 7.4 | 25 | [13][14] |
| Glutathione Peroxidase (GPx) (oxidized) | (0.7 ± 0.2) x 10⁶ | 7.4 | 25 | [13][14] |
Reaction Mechanisms and Products
The interaction of peroxynitrite with sulfur-containing amino acids can proceed through different mechanisms, leading to a variety of oxidation and nitration products.
Cysteine Oxidation
The reaction of peroxynitrite with the thiol group of cysteine is a primary pathway of peroxynitrite-mediated damage. The initial product is cysteine sulfenic acid (Cys-SOH).[15] This can then undergo further reactions to form a disulfide (cystine) or be further oxidized to sulfinic and sulfonic acids.
Methionine Oxidation
Peroxynitrite oxidizes methionine primarily to methionine sulfoxide.[7][8] This reaction can occur via both one- and two-electron oxidation pathways.[11][12] At lower methionine concentrations, a one-electron oxidation mechanism can lead to the formation of ethylene.[8]
Protein Tyrosine Nitration
While not a direct reaction with sulfur-containing amino acids, peroxynitrite-mediated protein tyrosine nitration is a significant consequence of its reactivity. The formation of 3-nitrotyrosine (B3424624) is a stable marker of peroxynitrite-induced damage and can alter protein function.[4] The mechanism involves peroxynitrite-derived radicals, such as nitrogen dioxide (•NO₂) and carbonate radical anion (CO₃•⁻), which can oxidize tyrosine to a tyrosyl radical that then reacts with •NO₂.
Experimental Protocols
Accurate and reproducible methods are essential for studying the fast and complex reactions of peroxynitrite. The following are detailed methodologies for key experiments.
Synthesis and Quantification of Peroxynitrite
A reliable source of peroxynitrite is crucial for in vitro studies.
Protocol:
-
Synthesis: Peroxynitrite is typically synthesized by the reaction of an acidified solution of hydrogen peroxide with sodium nitrite, followed by quenching the reaction with a concentrated sodium hydroxide (B78521) solution.[14]
-
Purification: Excess hydrogen peroxide can be removed by passing the solution through a column of manganese dioxide.
-
Quantification: The concentration of the peroxynitrite stock solution is determined spectrophotometrically by measuring its absorbance at 302 nm in a 0.1 M NaOH solution, using a molar extinction coefficient of 1670 M⁻¹cm⁻¹.[14]
Stopped-Flow Spectrophotometry for Kinetic Analysis
Stopped-flow spectrophotometry is the gold standard for measuring the rapid kinetics of peroxynitrite reactions.
Protocol:
-
Instrumentation: A stopped-flow spectrophotometer capable of rapid mixing (in the millisecond range) and time-resolved absorbance or fluorescence measurements is required.
-
Reactant Preparation: A solution of peroxynitrite (typically in dilute NaOH) and a solution of the sulfur-containing amino acid in a suitable buffer (e.g., phosphate (B84403) buffer at the desired pH) are prepared.
-
Kinetic Measurement: The two solutions are rapidly mixed in the stopped-flow apparatus. The decay of peroxynitrite is monitored by the decrease in its absorbance at 302 nm.
-
Data Analysis: The reaction is typically carried out under pseudo-first-order conditions (with the amino acid in large excess). The observed rate constant (k_obs) is determined by fitting the absorbance decay to a single exponential function. The second-order rate constant is then calculated from the slope of a plot of k_obs versus the concentration of the amino acid.
High-Performance Liquid Chromatography (HPLC) for Product Analysis
HPLC is a powerful technique for separating and quantifying the products of peroxynitrite reactions.
Protocol:
-
Reaction: The reaction between peroxynitrite and the amino acid is carried out in a controlled manner.
-
Sample Preparation: The reaction mixture may require derivatization to improve the detection of the products. For example, the nitro group of 3-nitrotyrosine can be reduced to an amino group to enhance its electrochemical detection.[14]
-
Chromatographic Separation: The products are separated on a reverse-phase HPLC column (e.g., C18) using an appropriate mobile phase gradient.
-
Detection: Products can be detected using various detectors, including UV-Vis, fluorescence, or electrochemical detectors, depending on the properties of the analytes.[5]
-
Quantification: The concentration of each product is determined by comparing its peak area to that of a known standard.
Mass Spectrometry for Identification of Modified Proteins
Mass spectrometry is an indispensable tool for identifying the specific sites of amino acid modification in proteins.
Protocol:
-
Protein Digestion: The protein of interest, after reaction with peroxynitrite, is proteolytically digested into smaller peptides using an enzyme such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein database to identify the peptides. The presence of specific mass shifts corresponding to oxidation (+16 Da for sulfoxide) or nitration (+45 Da for nitrotyrosine) on specific amino acid residues confirms the modification.[7]
Visualizing Pathways and Workflows
Diagrams are essential for illustrating complex biological processes and experimental procedures.
References
- 1. youtube.com [youtube.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. youtube.com [youtube.com]
- 4. Detection and Characterization of Peroxynitrite-Induced Modifications of Tyrosine, Tryptophan, and Methionine Residues by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sketchviz.com [sketchviz.com]
- 6. youtube.com [youtube.com]
- 7. Identification of peroxynitrite by profiling oxidation and nitration products from mitochondria-targeted arylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 10. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Peroxynitrite studied by stopped-flow spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. savemyexams.com [savemyexams.com]
The Dual Nature of a Reactive Nitrogen Species: An In-depth Technical Guide to Peroxynitrite-Induced Cellular Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxynitrite (ONOO⁻), a potent reactive nitrogen species, is formed by the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1][2][3] While playing a role in physiological signaling, its overproduction is a key mediator of cellular damage in a spectrum of pathologies, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions.[2][3][4][5] This technical guide provides a comprehensive overview of the core mechanisms underlying peroxynitrite-induced cellular cytotoxicity. It delves into the multifaceted interactions of peroxynitrite with key biomolecules, the intricate signaling pathways it triggers, and the resulting modes of cell death. Detailed experimental protocols and collated quantitative data are presented to serve as a valuable resource for researchers in the field.
Introduction: The Chemistry and Biology of Peroxynitrite
Peroxynitrite is a powerful oxidant and nitrating agent.[3] Although not a free radical itself, its high reactivity and short half-life of less than 20 milliseconds under physiological conditions make it a formidable challenge to study directly.[6][7] Its protonated form, peroxynitrous acid (ONOOH), can undergo homolytic cleavage to generate the highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals, further amplifying its oxidative capacity.[6][8] The reactivity of peroxynitrite is pH-dependent, and it can directly or indirectly mediate the oxidation and nitration of a wide array of biological molecules, including proteins, lipids, and DNA.[1][2][3]
Core Mechanisms of Peroxynitrite-Induced Cytotoxicity
Peroxynitrite exerts its cytotoxic effects through a combination of direct oxidative damage and the activation of specific cellular signaling cascades. These actions disrupt cellular homeostasis, impair mitochondrial function, and ultimately lead to cell death through apoptosis or necrosis.[2][3][4][9]
Protein Modification: Oxidation and Nitration
Proteins are major targets of peroxynitrite. The most common modifications include the oxidation of cysteine and methionine residues and the nitration of tyrosine residues to form 3-nitrotyrosine.[10] These modifications can lead to conformational changes, enzyme inactivation, and disruption of protein function.[1][11] For instance, the nitration of mitochondrial proteins like manganese superoxide dismutase (MnSOD) can impair its antioxidant activity, exacerbating oxidative stress.[9]
Lipid Peroxidation: A Chain Reaction of Damage
Peroxynitrite initiates lipid peroxidation, a destructive chain reaction that damages cellular membranes.[1][8][12] This process involves the abstraction of a hydrogen atom from a polyunsaturated fatty acid, leading to the formation of lipid radicals that react with oxygen to form lipid peroxyl radicals. These radicals can then propagate the chain reaction, leading to loss of membrane integrity, altered fluidity, and the formation of cytotoxic byproducts like malondialdehyde.[8]
DNA Damage and the PARP-1 Suicide Pathway
Peroxynitrite is a potent inducer of DNA damage, causing single-strand breaks and modifications to DNA bases, such as the formation of 8-oxoguanine and 8-nitroguanine.[1][3][13][14] This DNA damage activates the nuclear enzyme poly(ADP-ribose) polymerase-1 (PARP-1).[2][3][4] While PARP-1 is crucial for DNA repair, its overactivation in response to extensive DNA damage leads to the depletion of its substrate, NAD+, and consequently, a severe decline in cellular ATP levels.[2][3][4][9] This energy crisis ultimately triggers necrotic cell death.[2][3][4][9] This "cellular suicide" mechanism is a major pathway of peroxynitrite-induced cytotoxicity, particularly at higher concentrations of the oxidant.[2][4][15]
Signaling Pathways in Peroxynitrite-Induced Cell Death
The mode of cell death induced by peroxynitrite, either apoptosis or necrosis, is largely dependent on the concentration and duration of exposure, as well as the cell type.[2][4][16] Low concentrations of peroxynitrite tend to trigger apoptosis, a programmed form of cell death, while higher concentrations overwhelm cellular repair mechanisms and lead to necrosis.[2][3][4]
Apoptotic Pathways
Peroxynitrite can initiate apoptosis through both mitochondrial-dependent and -independent pathways. It can trigger the release of cytochrome c from mitochondria, which in turn activates caspases, the key executioners of apoptosis.[9] Studies have shown that peroxynitrite can induce the cleavage of caspase-3 and PARP, hallmarks of apoptosis.[17] Furthermore, peroxynitrite can activate mitogen-activated protein kinase (MAPK) signaling pathways, such as p38 and JNK, which can promote the translocation of pro-apoptotic proteins like BAX to the mitochondria.[9][18]
Necrotic Pathway
As described in section 2.3, the primary driver of peroxynitrite-induced necrosis is the overactivation of PARP-1 following extensive DNA damage.[9][15] The resulting depletion of cellular NAD+ and ATP leads to a catastrophic energy failure and loss of cellular integrity, culminating in necrotic cell death.[9]
Quantitative Data on Peroxynitrite Cytotoxicity
The following tables summarize quantitative data from various studies on the cytotoxic effects of peroxynitrite.
| Cell Type | Peroxynitrite Concentration | Exposure Time | Effect | Reference |
| H9C2 Cardiomyocytes | 50-500 µM | 20 min | Increased DNA fragmentation (apoptosis) | [17] |
| H9C2 Cardiomyocytes | 250-500 µM | 20 min (followed by 6h) | 2-fold increase in LDH release (necrosis) | [17] |
| Rat Forebrain Neurons | 1 mM (SIN-1) | 24 hours | ~90% reduction in neuronal survival | [16] |
| J774 Macrophages | 100 µM - 1 mM | 1-3 hours | Inhibition of mitochondrial respiration | [13] |
| PC12 Cells | 0.5 mM | Not specified | ~40% cell death | [18] |
SIN-1 (3-morpholinosydnonimine) is a peroxynitrite donor. LDH (Lactate dehydrogenase) release is an indicator of cell necrosis.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study peroxynitrite-induced cytotoxicity.
In Vitro Measurement of Peroxynitrite Activity
Method: Fluorometric Assay using Dihydrorhodamine 123 (DHR 123)
-
Principle: DHR 123 is a non-fluorescent probe that is oxidized by peroxynitrite to the highly fluorescent rhodamine 123. The increase in fluorescence is proportional to the amount of peroxynitrite.[19]
-
Reagents:
-
DHR 123 Stock Solution (10 mM in deoxygenated DMSO)
-
Working Buffer (e.g., Phosphate-buffered saline, pH 7.4)
-
Peroxynitrite Standard (in 0.1 M NaOH)
-
-
Procedure (96-well plate format):
-
Add samples and peroxynitrite standards to the wells.
-
Add DHR 123 working solution to each well.
-
Incubate at room temperature, protected from light.
-
Measure fluorescence intensity (Excitation: ~500 nm, Emission: ~536 nm).[19]
-
Quantify peroxynitrite concentration using a standard curve.
-
In Vivo Models for Studying Peroxynitrite Effects
Model: Lipopolysaccharide (LPS)-Induced Systemic Inflammation
-
Principle: LPS, a component of gram-negative bacteria, induces a potent inflammatory response, leading to the production of nitric oxide and superoxide, the precursors of peroxynitrite.[20] This model is relevant for studying sepsis and other inflammatory conditions.
-
Protocol Outline:
-
Administer LPS to experimental animals (e.g., rodents).
-
Monitor for signs of inflammation and tissue injury.
-
Collect tissues of interest at specified time points.
-
Analyze tissues for markers of peroxynitrite formation (e.g., 3-nitrotyrosine) and cellular damage.
-
Model: Streptozotocin (STZ)-Induced Diabetes
-
Principle: STZ is a chemical that is toxic to pancreatic β-cells, leading to insulin (B600854) deficiency and hyperglycemia. This model is used to study diabetic complications where peroxynitrite plays a significant role.[20]
-
Protocol Outline:
-
Administer a single dose of STZ to induce diabetes.
-
Confirm diabetes by monitoring blood glucose levels.
-
Maintain diabetic animals for a specified duration to allow for the development of complications.
-
Collect and analyze tissues for markers of nitrosative stress and pathology.[20]
-
Visualizing the Mechanisms
The following diagrams illustrate the key pathways and experimental workflows described in this guide.
Conclusion and Future Directions
Peroxynitrite is a critical mediator of cellular cytotoxicity in a wide range of diseases. Its ability to damage essential biomolecules and trigger specific cell death pathways underscores its importance as a therapeutic target. Understanding the intricate mechanisms of peroxynitrite-induced cellular damage is paramount for the development of novel therapeutic strategies. Future research should focus on the development of more specific and potent peroxynitrite scavengers and inhibitors of the downstream signaling pathways it activates.[1][21][22] Furthermore, elucidating the precise cellular and molecular targets of peroxynitrite in different disease contexts will be crucial for designing targeted and effective therapies.
References
- 1. Multiple pathways of peroxynitrite cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxynitrite-induced cytotoxicity: mechanism and opportunities for intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 5. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxynitrite delivery methods for toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Peroxynitrite-induced membrane lipid peroxidation: the cytotoxic potential of superoxide and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peroxynitrite induced cytotoxicity and detection in cardiovascular, neurodegenerative and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pathophysiological roles of peroxynitrite in circulatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peroxynitrite-mediated lipid oxidation and nitration: mechanisms and consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) | Semantic Scholar [semanticscholar.org]
- 15. Molecular, genetic and epigenetic pathways of peroxynitrite-induced cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Peroxynitrite-Induced Neuronal Apoptosis Is Mediated by Intracellular Zinc Release and 12-Lipoxygenase Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxynitrite is a major trigger of cardiomyocyte apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peroxynitrite nitration of Tyr 56 in Hsp90 induces PC12 cell death through P2X7R-dependent PTEN activation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. sfrbm.org [sfrbm.org]
- 22. Nutraceuticals Targeting Generation and Oxidant Activity of Peroxynitrite May Aid Prevention and Control of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
foundational studies on peroxynitrite-mediated protein modification
An In-depth Technical Guide to Foundational Studies on Peroxynitrite-Mediated Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) formed from the near diffusion-limited reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[1] As a powerful oxidizing and nitrating agent, peroxynitrite is implicated in a wide range of physiological and pathological processes, including signal transduction, inflammation, neurodegeneration, and cardiovascular diseases.[2][3] Its high reactivity and short half-life at physiological pH necessitate standardized and carefully controlled experimental procedures for reproducible outcomes.[2] This guide provides a comprehensive overview of the , detailing its chemistry, reaction kinetics, experimental protocols for its synthesis and analysis, and its role in cellular signaling pathways.
Peroxynitrite Chemistry and Reactivity
Peroxynitrite anion (ONOO⁻) exists in equilibrium with its conjugate acid, peroxynitrous acid (ONOOH), with a pKa of approximately 6.8 at 37°C.[1] This equilibrium means that both species are present and contribute to its reactivity under physiological conditions.[1] The reactions of peroxynitrite with biomolecules can occur through several mechanisms:
-
Direct Reactions: Peroxynitrite directly reacts with nucleophilic and electron-rich amino acid residues. Key targets include the sulfur-containing amino acids cysteine and methionine, as well as the aromatic amino acid tryptophan.[1][4]
-
Radical-Mediated Reactions: Peroxynitrous acid can undergo homolytic cleavage to form hydroxyl radical (•OH) and nitrogen dioxide radical (•NO₂).[1]
-
Reaction with Carbon Dioxide: A primary reaction pathway for peroxynitrite in biological systems is its rapid reaction with carbon dioxide (CO₂), forming a nitrosoperoxycarbonate adduct (ONOOCO₂⁻). This adduct subsequently decomposes to generate carbonate (CO₃•⁻) and nitrogen dioxide (•NO₂) radicals.[1][3]
The formation of 3-nitrotyrosine (B3424624) is a stable and recognized biomarker of peroxynitrite-mediated oxidative damage in vivo.[5][6]
Quantitative Data: Reaction Kinetics
The biological impact of peroxynitrite is largely dictated by the kinetics of its reactions with various biomolecules. The following tables summarize the apparent second-order rate constants for the reaction of peroxynitrite with key amino acids and proteins.
Table 1: Second-Order Rate Constants for the Reaction of Peroxynitrite with Amino Acids at Physiological pH
| Amino Acid | Rate Constant (M⁻¹s⁻¹) | Conditions | Notes | Reference |
| Cysteine | 5900 | pH 7.4, 37°C | Reaction with the thiol group. | [6] |
| Methionine | Not specified | - | One of the most reactive amino acids. | [7] |
| Tryptophan | 184 ± 11 | 37°C | Reaction occurs via ground-state peroxynitrous acid. | [1] |
| Tyrosine | Does not react directly | - | Modified through secondary radical species. | [5] |
| Histidine | No effect on decay rate | - | - | [7] |
| Leucine | No effect on decay rate | - | - | [7] |
| Phenylalanine | No effect on decay rate | - | - | [7] |
Table 2: Second-Order Rate Constants for the Reaction of Peroxynitrite with Serum Albumins
| Protein | Rate Constant (M⁻¹s⁻¹) | Conditions | Notes | Reference |
| Human Serum Albumin (HSA) | 9.7 ± 1.1 x 10³ | pH 7.4, 37°C | Cysteine and methionine residues account for ~65% of reactivity. | [7] |
| Sulfhydryl-blocked HSA | 5.9 ± 0.3 x 10³ | pH 7.4, 37°C | - | [7] |
| HSA single sulfhydryl (Cys-34) | 3.8 ± 0.8 x 10³ | pH 7.4, 37°C | A preferential target for peroxynitrite. | [6][7] |
| Bovine Serum Albumin (BSA) thiol (Cys-34) | 2800 | pH 7.4, 37°C | - | [6] |
Experimental Protocols
Synthesis of Peroxynitrite
Accurate and reproducible synthesis of peroxynitrite is critical for in vitro studies. The following are common laboratory methods.
Safety Precaution: Peroxynitrite is a potent oxidant and must be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be conducted in a well-ventilated fume hood.[2]
Protocol 1: Synthesis from Acidified Hydrogen Peroxide and Nitrite (B80452) [1][2][8]
This method is rapid, high-yield, and scalable.[2]
-
Materials:
-
Sodium Nitrite (NaNO₂)
-
Hydrogen Peroxide (H₂O₂)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Manganese Dioxide (MnO₂)
-
Syringe pump
-
-
Procedure:
-
Prepare the following ice-cold solutions: 0.6 M NaNO₂, 0.6 M HCl, 0.7 M H₂O₂, and 1.5 M NaOH.[1]
-
Using a syringe pump, rapidly mix equal volumes of the NaNO₂ solution and the acidified H₂O₂ solution (pre-mixed HCl and H₂O₂).[2]
-
Immediately quench the reaction by adding an equal volume of 1.5 M NaOH. A characteristic yellow color indicates the formation of peroxynitrite.[1][2]
-
To remove unreacted hydrogen peroxide, add a small amount of MnO₂ and stir. The decomposition of H₂O₂ is indicated by oxygen gas evolution.[2]
-
Quantify the final concentration by measuring the absorbance at 302 nm in 0.1 N NaOH (ε = 1670 M⁻¹cm⁻¹).[9]
-
Store aliquots at -80°C.[2]
-
Protocol 2: Synthesis via Ozonation of Azide (B81097) [2]
This method yields H₂O₂-free solutions with low ionic strength.[2]
-
Materials:
-
Sodium Azide (NaN₃)
-
Ozone (O₃) gas
-
Sodium Hydroxide (NaOH)
-
-
Procedure:
-
Prepare a solution of sodium azide in a strong base (e.g., NaOH) to adjust the pH to 12.[2]
-
Place the azide solution in an ice bath and maintain the temperature between 0-4°C.[2]
-
Bubble ozone gas through the solution using a gas dispersion tube.[2]
-
Monitor the reaction progress by periodically measuring the absorbance at 302 nm.[2]
-
Continue ozonation until the desired concentration of peroxynitrite is achieved.[2]
-
Quantify the final concentration as described in Protocol 1.
-
Store aliquots at -80°C.[2]
-
Protocol 3: Synthesis via a Two-Phase System [2][9]
-
Materials:
-
Isoamyl nitrite
-
Hydrogen Peroxide (H₂O₂) solution buffered to pH 12.5-13
-
Stir plate and stir bar
-
Separatory funnel
-
Organic solvents for washing (e.g., dichloromethane (B109758) or hexane)
-
Manganese Dioxide (MnO₂)
-
-
Procedure:
-
Prepare an aqueous solution of H₂O₂ and buffer it to a pH of 12.5-13.[2]
-
In a flask, vigorously stir the buffered H₂O₂ solution with an equimolar amount of isoamyl nitrite, creating a two-phase system.[2]
-
After the reaction is complete (typically monitored by the disappearance of the organic phase), separate the aqueous phase containing peroxynitrite using a separatory funnel.
-
Wash the aqueous phase with an organic solvent to remove unreacted isoamyl nitrite and isoamyl alcohol.
-
Remove residual H₂O₂ by passing the solution through a column of MnO₂ or by direct addition and subsequent filtration.[9]
-
Quantify and store as previously described.
-
Analysis of Protein Nitration by Mass Spectrometry
Mass spectrometry is a powerful tool for identifying specific sites of protein nitration.[10][11]
-
Sample Preparation:
-
Expose the protein of interest to peroxynitrite in a controlled manner.
-
Perform in-gel or in-solution digestion of the nitrated protein (e.g., using trypsin).
-
-
Mass Spectrometry Analysis:
-
Peptide Mass Fingerprinting (MALDI-TOF or ESI-MS): Analyze the peptide mixture to identify mass shifts corresponding to the addition of a nitro group (+45 Da for tyrosine nitration).[10]
-
Precursor Ion Scanning: A more selective method that screens for the immonium ion of nitrotyrosine (m/z 181.06). This allows for the specific detection of nitrated peptides.[10]
-
Tandem Mass Spectrometry (MS/MS): Fragment the identified nitrated peptides to confirm the sequence and pinpoint the exact location of the nitro group on the amino acid residue.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving peroxynitrite and a typical experimental workflow for studying peroxynitrite-mediated protein modification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Peroxynitrite reactivity with amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Investigation of tyrosine nitration in proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Proteomic Approaches to Analyze Protein Tyrosine Nitration - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of Peroxynitrite: A Technical Guide to its Theoretical and Computational Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species, stands at the crossroads of vital physiological signaling and profound cellular damage. Formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), its reactivity is implicated in a spectrum of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammatory responses. Understanding the intricate mechanisms of peroxynitrite's interactions with biological molecules is paramount for the development of novel therapeutic strategies. This technical guide provides an in-depth exploration of the theoretical and computational models that have illuminated the complex reactivity of peroxynitrite. It offers a comprehensive overview of quantum chemical calculations, molecular dynamics simulations, and kinetic modeling, alongside detailed experimental protocols for studying its behavior. Furthermore, this guide presents key signaling pathways modulated by peroxynitrite, visualized through detailed diagrams, to furnish researchers and drug development professionals with a thorough understanding of this enigmatic molecule.
Theoretical and Computational Models of Peroxynitrite Reactivity
The transient and highly reactive nature of peroxynitrite makes its experimental characterization challenging. Theoretical and computational models have therefore become indispensable tools for elucidating its fundamental chemical properties and reaction mechanisms.
Quantum Chemical (QC) Calculations
Quantum chemical methods, such as Density Functional Theory (DFT) and high-level ab initio calculations (e.g., Coupled Cluster), have provided significant insights into the electronic structure, stability, and reactivity of peroxynitrite and its conjugate acid, peroxynitrous acid (ONOOH).[1][2]
Key findings from QC studies include:
-
Structural Isomerism: Peroxynitrite exists as two conformers, cis and trans, with the cis form being more stable.[3] The energy barrier for interconversion is significant for the anion but is lowered upon protonation to peroxynitrous acid.[3]
-
Decomposition Pathways: Computational studies have explored the homolytic and heterolytic cleavage of the O-O bond in peroxynitrous acid, leading to the formation of highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[4][5] The reaction energetics are significantly influenced by the surrounding solvent environment.[1]
-
Reaction with Carbon Dioxide: QC calculations have detailed the reaction between peroxynitrite and carbon dioxide, a crucial pathway in biological systems. This reaction proceeds via a nitrosoperoxycarbonate intermediate (ONOOCO₂⁻), which can decompose to form carbonate (CO₃•⁻) and nitrogen dioxide radicals.[4]
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations allow for the study of the behavior of peroxynitrite in a more realistic biological environment, such as in aqueous solution or within a protein active site. Combined Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful, treating the reactive species with quantum mechanics and the surrounding environment with classical mechanics.[1][6]
MD simulations have been instrumental in:
-
Solvation Effects: Understanding how water molecules solvate peroxynitrite and influence its structure, stability, and reactivity.[1][2]
-
Diffusion and Transport: Modeling the diffusion of peroxynitrite across cell membranes, a critical factor in its biological activity.[7]
-
Enzymatic Reactions: Simulating the interaction of peroxynitrite with enzymes, such as superoxide dismutase, and elucidating the mechanism of catalyzed reactions like tyrosine nitration.
Kinetic Modeling
Kinetic modeling integrates experimentally determined and computationally derived rate constants to simulate the complex network of reactions involving peroxynitrite in a biological system.[8][9] These models can predict the steady-state concentrations of peroxynitrite and its reaction products under various physiological and pathological conditions, helping to identify the most significant reaction pathways.[8]
Quantitative Data on Peroxynitrite Reactivity
The following tables summarize key quantitative data derived from both experimental and computational studies on the reactivity of peroxynitrite.
Table 1: Rate Constants for Key Peroxynitrite Reactions
| Reaction | Rate Constant (M⁻¹s⁻¹) | Conditions | Reference(s) |
| ONOO⁻ + CO₂ | 3 - 5.8 x 10⁴ | pH 7.4, 37 °C | [10] |
| ONOOH decomposition (to •OH + •NO₂) | ~0.65 s⁻¹ (first-order) | pH 7.4, 37 °C | [1] |
| ONOO⁻ + Cysteine | 1 x 10³ - 6 x 10³ | 37 °C | [3][11] |
| ONOO⁻ + Methionine | ~100 | pH 7.4 | [12] |
| ONOO⁻ + Tryptophan | ~40 | pH 7.4 | [12] |
| ONOO⁻ + Superoxide Dismutase (Cu,Zn-SOD) | ~10⁵ | pH 7.4 | [3] |
Table 2: Calculated Activation Energies for Peroxynitrite Reactions
| Reaction | Activation Energy (kcal/mol) | Computational Method | Reference(s) |
| cis-ONOOH → trans-ONOOH isomerization | ~13 | Gas Phase Calculation | [3] |
| ONOOH Homolysis (O-O bond) | ~19 | CBS-QB3 | [13] |
| ONOO⁻ + CO₂ → ONOOCO₂⁻ | ~10 | DFT | [4] |
Experimental Protocols for Studying Peroxynitrite Reactivity
Reproducible and reliable experimental data are crucial for validating and refining computational models. The following sections provide detailed methodologies for key experiments in peroxynitrite research.
Synthesis of Peroxynitrite
A common and reliable method for synthesizing peroxynitrite in the laboratory involves the reaction of acidified hydrogen peroxide with sodium nitrite (B80452), followed by quenching with a strong base.[14]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂) (optional, for removing excess H₂O₂)
-
Syringe pump
Procedure:
-
Prepare the following ice-cold solutions:
-
Solution A: 0.6 M NaNO₂ in deionized water.
-
Solution B: 0.7 M H₂O₂ and 0.6 M HCl in deionized water.
-
Solution C: 1.5 M NaOH in deionized water.
-
-
Using a syringe pump, rapidly mix equal volumes of Solution A and Solution B. The reaction to form peroxynitrous acid is nearly instantaneous.
-
Immediately quench the reaction by adding an equal volume of the cold Solution C. The solution will turn a characteristic yellow, indicating the formation of the peroxynitrite anion (ONOO⁻).
-
To remove unreacted hydrogen peroxide, granular MnO₂ can be added, and the solution stirred until oxygen evolution ceases. The MnO₂ is then removed by filtration.
-
Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring the absorbance at 302 nm in a basic solution (e.g., 0.1 M NaOH), using a molar extinction coefficient of ε₃₀₂ = 1670 M⁻¹cm⁻¹.[15]
Stopped-Flow Spectrophotometry for Kinetic Analysis
Stopped-flow spectrophotometry is a powerful technique for studying the kinetics of fast reactions, such as those involving peroxynitrite.
Principle:
Two reactant solutions are rapidly mixed, and the change in absorbance at a specific wavelength is monitored over a short timescale (milliseconds to seconds). For peroxynitrite, its decay is typically monitored at 302 nm.
Protocol:
-
Reactant Preparation:
-
Prepare a stock solution of peroxynitrite in a basic buffer (e.g., 0.1 M NaOH).
-
Prepare the solution of the reactant of interest (e.g., an amino acid, CO₂) in a suitable buffer (e.g., phosphate (B84403) buffer) at the desired pH and temperature. The inclusion of a metal chelator like DTPA is recommended to prevent metal-catalyzed reactions.
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired temperature.
-
Set the monochromator to 302 nm to monitor the disappearance of peroxynitrite.
-
-
Measurement:
-
Load the peroxynitrite solution and the reactant solution into the instrument's syringes.
-
Initiate the rapid mixing. The instrument's software will trigger data acquisition simultaneously.
-
Record the change in absorbance over time.
-
-
Data Analysis:
-
The resulting kinetic traces are fitted to appropriate kinetic models (e.g., pseudo-first-order) to determine the rate constants of the reaction.
-
HPLC with Electrochemical Detection for 3-Nitrotyrosine (B3424624)
The formation of 3-nitrotyrosine is a common biomarker for peroxynitrite-mediated damage. HPLC with electrochemical detection (HPLC-ECD) is a highly sensitive method for its quantification.
Protocol:
-
Sample Preparation:
-
For protein samples, perform enzymatic hydrolysis (e.g., using pronase) to release the amino acids.
-
Precipitate proteins from biological fluids (e.g., plasma) using a solvent like acetonitrile.
-
Remove particulates by centrifugation.
-
-
HPLC Separation:
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a phosphate buffer (e.g., 100 mM, pH 5.0) with a small percentage of methanol.[16] An isocratic elution is often sufficient.
-
Injection: Inject the prepared sample onto the HPLC column.
-
-
Electrochemical Detection:
-
The eluent from the HPLC column passes through an electrochemical detector.
-
A reducing potential (e.g., -800 mV) is first applied to reduce 3-nitrotyrosine, followed by an oxidizing potential (e.g., +250 mV) to detect the resulting product.[16] This dual-electrode setup enhances selectivity.
-
-
Quantification:
-
The peak corresponding to 3-nitrotyrosine is identified by its retention time, which is determined using an authentic standard.
-
The concentration is quantified by comparing the peak area to a standard curve.
-
EPR Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR) spectroscopy is the most direct method for detecting and identifying free radical species. Due to the short-lived nature of the radicals formed from peroxynitrite, a technique called spin trapping is employed.
Principle:
A "spin trap" molecule (e.g., DMPO, PBN) reacts with the transient radical to form a more stable radical adduct that can be detected by EPR. The resulting EPR spectrum is characteristic of the trapped radical.
Protocol:
-
Reaction Mixture Preparation:
-
In a suitable buffer (e.g., phosphate buffer, pH 7.4), prepare a solution containing the spin trap (e.g., 50-100 mM DMPO).
-
Add the molecule of interest that will react with peroxynitrite to generate radicals.
-
The reaction is initiated by the addition of a peroxynitrite solution.
-
-
EPR Measurement:
-
Immediately transfer the reaction mixture into a flat cell or capillary tube suitable for the EPR spectrometer.
-
Place the sample in the EPR cavity.
-
Record the EPR spectrum.
-
-
Spectral Analysis:
-
The g-value and hyperfine coupling constants of the observed spectrum are measured.
-
These parameters are compared to known values for different radical adducts to identify the trapped radical species (e.g., •OH, •NO₂, CO₃•⁻, or thiyl radicals).[17]
-
Signaling Pathways Modulated by Peroxynitrite
Peroxynitrite is not merely a cytotoxic agent; it is also a modulator of key cellular signaling pathways, often through the post-translational modification of signaling proteins.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Peroxynitrite can activate several branches of the MAPK signaling cascade, including ERK1/2, JNK, and p38 MAPK.[6] This activation can be complex and context-dependent, sometimes occurring through unconventional, MEK-independent mechanisms.[6] Activation of these pathways can lead to diverse cellular outcomes, including apoptosis and inflammation.
Caption: Peroxynitrite-mediated activation of MAPK pathways.
Nuclear Factor-kappa B (NF-κB) Pathway
Peroxynitrite exerts complex, often inhibitory, effects on the canonical NF-κB signaling pathway. It has been shown to inhibit the phosphorylation and activation of IKKβ, a key kinase required for the degradation of the NF-κB inhibitor, IκBα.[1] This prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. However, peroxynitrite can also activate alternative NF-κB pathways.
Caption: Inhibition of canonical NF-κB signaling by peroxynitrite.
Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for degradation. Oxidative stress, which can be induced by peroxynitrite, leads to the modification of cysteine residues on Keap1, disrupting its interaction with Nrf2.[10] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a battery of antioxidant and detoxification genes.
Caption: Activation of the Keap1-Nrf2 pathway by peroxynitrite-induced oxidative stress.
Conclusion
The study of peroxynitrite reactivity is a dynamic and evolving field. Theoretical and computational models have proven to be invaluable in dissecting the complex chemistry of this reactive species, providing insights that are often difficult to obtain through experimental means alone. When coupled with robust experimental validation using techniques such as stopped-flow spectrophotometry, HPLC, and EPR, a comprehensive understanding of peroxynitrite's role in health and disease can be achieved. The elucidation of its interactions with key signaling pathways, including the MAPK, NF-κB, and Keap1-Nrf2 pathways, opens new avenues for the development of targeted therapeutic interventions to mitigate the detrimental effects of peroxynitrite-mediated stress. This guide serves as a foundational resource for researchers dedicated to unraveling the multifaceted nature of peroxynitrite and harnessing this knowledge for the advancement of human health.
References
- 1. HPLC With Electrochemical Detection Analysis of 3-Nitrotyrosine in Human Plasma | Springer Nature Experiments [experiments.springernature.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Activation of p38 MAPK induced peroxynitrite generation in LPS plus IFN-gamma-stimulated rat primary astrocytes via activation of iNOS and NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEROXYNITRITE IS A POTENT INHIBITOR OF NF-κ B ACTIVATION TRIGGERED BY INFLAMMATORY STIMULI IN CARDIAC AND ENDOTHELIAL CELL LINES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. worthe-it.co.za [worthe-it.co.za]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - UK [thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Spin-trapping studies of peroxynitrite decomposition and of 3-morpholinosydnonimine N-ethylcarbamide autooxidation: direct evidence for metal-independent formation of free radical intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. diabetesjournals.org [diabetesjournals.org]
Methodological & Application
laboratory synthesis of peroxynitrite from hydrogen peroxide and nitrite
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peroxynitrite
Peroxynitrite (ONOO⁻) is a potent and short-lived oxidizing and nitrating agent of significant interest in biomedical research.[1][2] It is formed in biological systems from the near diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[3][4][5] Due to its high reactivity and involvement in a range of physiological and pathological processes, including cardiovascular diseases, neurodegeneration, and inflammation, the ability to reliably synthesize and handle peroxynitrite in the laboratory is crucial for advancing research and therapeutic development.[3][6][7][8]
This document provides detailed protocols for the laboratory synthesis of peroxynitrite from hydrogen peroxide and nitrite (B80452), summarizes key quantitative data, and offers insights into its safe handling and application in research.
Data Presentation: Synthesis Methods and Stability
The selection of a synthesis method for peroxynitrite depends on the desired purity, concentration, and scale of the experiment. The following tables provide a comparative summary of common synthesis methods and the stability of peroxynitrite under various conditions.
Table 1: Comparison of Peroxynitrite Synthesis Methods
| Method | Reactants | Typical Final Concentration | Key Advantages | Potential Contaminants |
| Acidified H₂O₂ and Nitrite (Quenched-Flow) | Sodium Nitrite (NaNO₂), Hydrogen Peroxide (H₂O₂), Hydrochloric Acid (HCl), Sodium Hydroxide (B78521) (NaOH) | ~180 mM[9] | Rapid, high-yield, scalable[3][9] | Hydrogen peroxide, Nitrite, Sodium chloride[3][9] |
| Ozonation of Azide | Sodium Azide (NaN₃), Ozone (O₃) | Up to 80 mM[3] | Yields H₂O₂-free solutions, low ionic strength[3] | Residual azide[3] |
| Two-Phase System | Isoamyl nitrite, Hydrogen Peroxide (H₂O₂) | Up to 1 M[10] | High concentration achievable | Residual organic solvents (e.g., isoamyl alcohol), requires purification steps[10] |
Table 2: Stability of Peroxynitrite Solutions
| Condition | Half-life | Reference(s) |
| Alkaline solution (e.g., 0.3 M NaOH) at room temperature | ~5 hours | [11][12] |
| pH 7.4 | A few seconds | [11][13] |
| Acidic conditions | Instantaneous decomposition | [11][13] |
| Frozen at -80°C in 0.3 M NaOH | Stable for at least 3 months | [11][13] |
| Frozen at -20°C in 0.3 M NaOH | Decomposes at a rate of about 1.7% per day | [10] |
Experimental Protocols
Safety Precaution: Peroxynitrite is a strong oxidant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Protocol 1: Synthesis of Peroxynitrite via Acidified Hydrogen Peroxide and Nitrite (Quenched-Flow Method)
This is the most common and rapid method for generating high concentrations of peroxynitrite.[9][14]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Manganese dioxide (MnO₂)
-
Syringe pump
-
T-junction connector and tubing
-
Ice bath
-
Spectrophotometer
Procedure:
-
Prepare Solutions:
-
Solution A: 0.6 M NaNO₂ in deionized water.
-
Solution B: A mixture of 0.7 M H₂O₂ and 0.6 M HCl in deionized water.
-
Quenching Solution: 1.5 M NaOH.
-
Cool all solutions in an ice bath.[3]
-
-
Reaction Setup:
-
Set up a syringe pump with two syringes, one containing Solution A and the other Solution B.
-
Connect the syringes to a T-junction with a short piece of tubing leading from the junction into the quenching solution, which is being vigorously stirred in an ice bath.
-
-
Synthesis:
-
Set the syringe pump to deliver equal volumes of Solution A and Solution B at a rapid flow rate.
-
The reaction of acidified nitrite with hydrogen peroxide forms peroxynitrous acid, which is then immediately quenched in the strong NaOH solution to form the more stable peroxynitrite anion.[14] A characteristic yellow color indicates the formation of peroxynitrite.[3]
-
-
Removal of Excess Hydrogen Peroxide:
-
To remove unreacted H₂O₂, add a small amount of MnO₂ (approximately 5 mg/mL) to the peroxynitrite solution and stir on ice.[3]
-
The decomposition of H₂O₂ is evident by the evolution of oxygen gas.
-
After the gas evolution ceases, centrifuge the solution to pellet the MnO₂. Carefully collect the supernatant containing the purified peroxynitrite.
-
-
Quantification:
-
The concentration of peroxynitrite is determined spectrophotometrically.
-
Dilute an aliquot of the peroxynitrite stock solution in cold 0.3 M NaOH (e.g., a 1:100 dilution).
-
Measure the absorbance at 302 nm.
-
Calculate the concentration using the Beer-Lambert law: Concentration (M) = Absorbance / (1670 M⁻¹cm⁻¹), where 1670 M⁻¹cm⁻¹ is the molar extinction coefficient of peroxynitrite at 302 nm in alkaline solution.[1][13]
-
-
Storage:
Visualizations
Peroxynitrite Synthesis Workflow
Caption: Workflow for the synthesis of peroxynitrite.
Peroxynitrite Signaling Pathway Involvement
Caption: Peroxynitrite formation and biological effects.
Application in Drug Development
The ability to generate peroxynitrite in a controlled laboratory setting is invaluable for drug development. Researchers can utilize synthesized peroxynitrite to:
-
Screen for Scavengers: Identify and characterize novel therapeutic compounds that can scavenge peroxynitrite and mitigate its damaging effects.
-
Investigate Disease Mechanisms: Elucidate the role of peroxynitrite-mediated damage in various disease models, providing a platform to test the efficacy of new drugs.[7][8]
-
Study Drug Toxicity: Assess whether a drug candidate exacerbates or ameliorates peroxynitrite-induced cellular stress.[8]
-
Develop Theranostics: Design and test drug delivery systems that are activated by peroxynitrite, allowing for targeted therapy and diagnosis.[15]
By following standardized protocols and understanding the chemical properties of peroxynitrite, researchers can obtain reliable and reproducible results, accelerating the discovery of new therapeutics for a wide range of diseases.
References
- 1. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peroxynitrite: a multifaceted oxidizing and nitrating metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peroxynitrite: biochemistry, pathophysiology and development of therapeutics | Semantic Scholar [semanticscholar.org]
- 8. Peroxynitrite and drug-dependent toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of peroxynitrite from nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Peroxynitrite in a Two-Phase System Using Isoamyl Nitrite and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Peroxynitrite Activated Drug Conjugate Systems Based on a Coumarin Scaffold Toward the Application of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Real-Time Imaging of Cellular Peroxynitrite Using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of fluorescent probes in the real-time imaging of cellular peroxynitrite (ONOO⁻). Peroxynitrite is a potent reactive nitrogen species (RNS) implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases.[1][2][3][4] The ability to visualize and quantify peroxynitrite dynamics within living cells is crucial for understanding its biological roles and for the development of novel therapeutic strategies.
Introduction to Fluorescent Probes for Peroxynitrite
Fluorescent probes are indispensable tools for detecting intracellular analytes with high sensitivity, selectivity, and spatiotemporal resolution.[3][4] Probes for peroxynitrite are typically designed based on specific chemical reactions that trigger a change in their fluorescence properties. Common sensing mechanisms include the peroxynitrite-mediated oxidation of boronate esters, which releases a fluorescent reporter.[3][5] Probes are often categorized by their optical properties, such as being ratiometric, near-infrared (NIR), or suitable for two-photon microscopy, each offering distinct advantages for biological imaging.[1][2][3]
Quantitative Data of Selected Fluorescent Probes
The selection of an appropriate fluorescent probe depends on the specific experimental requirements, including the desired sensitivity, wavelength, and imaging modality. The following table summarizes the key quantitative data for a selection of fluorescent probes for peroxynitrite.
| Probe Name | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Key Features | Reference(s) |
| 4-MB | 385 / 450 | 450 / 385 | 29.8 nM | Ratiometric response | [2] |
| Probe 10 | ~560 | ~630 | 0.9 nM | Intramolecular Charge Transfer (ICT) mechanism | [1] |
| HDBT-ONOO⁻ | 450 / 880 (2P) | 558 | Not specified | Two-photon probe, mitochondria-targeting | [6][7] |
| LW-OTf | 360 / 675 | 461 / 710 | 38.2 nM (for ONOO⁻) | Responds to both superoxide (B77818) and peroxynitrite | [8][9] |
| Cy-OH-ONOO | 640 | 705 | Not specified | Near-infrared (NIR) emission | [10] |
| Probe 3a | Not specified | Not specified | 79.46 nM | Boronate-based | [11] |
| Probe 3b | Not specified | Not specified | 32.12 nM | Boronate-based | [11] |
| Xan 39 | Not specified | Not specified | 57 nM | Rhodol-based, off-on response |
Signaling Pathway and Experimental Workflow
Peroxynitrite Formation and Signaling
Peroxynitrite is formed by the rapid reaction of nitric oxide (•NO) and superoxide anion (O₂•⁻).[2] It can then react with various biomolecules, leading to oxidative damage and modulation of signaling pathways.
General Experimental Workflow for Cellular Imaging
The following diagram outlines the typical workflow for imaging cellular peroxynitrite using a fluorescent probe.
Detailed Experimental Protocols
Here are detailed protocols for imaging cellular peroxynitrite using fluorescent probes. These are generalized protocols and may require optimization for specific cell types and experimental conditions.
Protocol 1: Imaging Endogenous Peroxynitrite in Macrophages (e.g., RAW 264.7)
This protocol describes the induction of endogenous peroxynitrite in RAW 264.7 macrophage cells and its detection using a fluorescent probe.
Materials:
-
RAW 264.7 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
Phorbol 12-myristate 13-acetate (PMA) (optional)
-
Peroxynitrite fluorescent probe (e.g., a boronate-based probe)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Confocal microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed the cells onto glass-bottom dishes or chamber slides suitable for microscopy and allow them to adhere overnight.
-
-
Induction of Endogenous Peroxynitrite:
-
Probe Loading:
-
Prepare a stock solution of the fluorescent probe in DMSO.
-
Dilute the probe stock solution in pre-warmed serum-free medium or PBS to the final working concentration (typically 5-20 µM).
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Incubate the cells with the probe-containing medium for 30-60 minutes at 37°C.
-
-
Washing:
-
After incubation, remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess, non-internalized probe.
-
-
Live Cell Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a confocal microscope equipped with the appropriate laser lines and emission filters for the selected probe.
-
Acquire images from both the control and stimulated cells.
-
-
Image Analysis:
-
Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ/Fiji).
-
Compare the fluorescence intensity between the control and stimulated cells to determine the relative increase in peroxynitrite levels.
-
Protocol 2: Imaging Exogenous Peroxynitrite in HeLa Cells
This protocol describes the detection of exogenously applied peroxynitrite in HeLa cells.
Materials:
-
HeLa cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peroxynitrite donor, such as 3-morpholinosydnonimine (SIN-1)
-
Peroxynitrite fluorescent probe
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorescence microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in complete medium and seed them onto glass-bottom dishes or chamber slides as described in Protocol 1.
-
-
Probe Loading:
-
Load the cells with the fluorescent probe as described in Protocol 1 (steps 3.3 and 3.4).
-
-
Induction of Exogenous Peroxynitrite:
-
Live Cell Imaging:
-
Image the cells immediately using a fluorescence microscope with the appropriate excitation and emission settings for the chosen probe.
-
Capture images from both the control and SIN-1-treated cells.
-
-
Image Analysis:
-
Quantify and compare the fluorescence intensity between the control and treated cells to visualize the probe's response to exogenous peroxynitrite.
-
Protocol 3: Two-Photon Microscopy for Deep Tissue Imaging of Peroxynitrite
This protocol provides a general guideline for using a two-photon fluorescent probe for imaging peroxynitrite in living cells or tissues. Two-photon microscopy offers advantages for deeper tissue penetration and reduced phototoxicity.[14]
Materials:
-
Cells or tissue of interest
-
Two-photon fluorescent probe for peroxynitrite (e.g., HDBT-ONOO⁻)
-
Appropriate buffers and media
-
Two-photon microscope
Procedure:
-
Sample Preparation:
-
For cellular imaging, culture and prepare the cells as described in the previous protocols.
-
For tissue imaging, prepare acute tissue slices or use a live animal model according to established protocols.
-
-
Probe Loading:
-
Incubate the cells or tissue with the two-photon probe at the optimized concentration and duration.
-
-
Two-Photon Imaging:
-
Mount the sample on the stage of the two-photon microscope.
-
Excite the probe using a pulsed infrared laser tuned to the appropriate two-photon excitation wavelength (e.g., 880 nm for HDBT-ONOO⁻).[6]
-
Collect the emitted fluorescence using a high-sensitivity detector and the appropriate emission filters.
-
Acquire z-stacks to obtain three-dimensional images of peroxynitrite distribution within the sample.
-
-
Image Analysis:
-
Process and analyze the acquired images using specialized software to reconstruct 3D volumes and quantify fluorescence signals.
-
Concluding Remarks
The fluorescent probes and protocols described herein provide powerful tools for the real-time imaging of cellular peroxynitrite. Careful selection of the probe and optimization of the experimental conditions are critical for obtaining reliable and reproducible results. These methods will undoubtedly continue to advance our understanding of the complex roles of peroxynitrite in health and disease, and aid in the development of novel diagnostics and therapeutics.
References
- 1. Synthetic fluorescent probes for imaging of peroxynitrite and hypochlorous acid in living cells [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo imaging of peroxynitrite by a ratiometric boronate-based fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Two-Photon Fluorescent Probe for the Visual Detection of Peroxynitrite in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Fluorescent probe for the imaging of superoxide and peroxynitrite during drug-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescent probe for the imaging of superoxide and peroxynitrite during drug-induced liver injury - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05937D [pubs.rsc.org]
- 10. A near infrared fluorescent probe for rapid sensing of peroxynitrite in living cells and breast cancer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A borate-based peroxynitrite fluorescent probe and its application in fluorescence imaging of living cells - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]
- 13. Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Utilizing 3-morpholinosydnonimine (SIN-1) to Generate Peroxynitrite in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide range of physiological and pathological processes, including inflammation, apoptosis, and signal transduction.[1] Its high reactivity and short half-life in biological systems make direct administration challenging.[2] 3-morpholinosydnonimine (SIN-1) is a widely used and commercially available compound that spontaneously decomposes in aqueous solutions at physiological pH to generate nitric oxide (NO•) and superoxide (B77818) (O₂•⁻) simultaneously.[3] These two radicals rapidly combine to form peroxynitrite in situ, providing a continuous and controllable source for cell culture experiments.[3][4] This document provides detailed application notes and protocols for the safe and effective use of SIN-1 to generate peroxynitrite in cell culture studies.
Mechanism of Peroxynitrite Generation by SIN-1
The generation of peroxynitrite from SIN-1 is a multi-step process. In an aqueous solution at neutral or alkaline pH, SIN-1 undergoes hydrolysis to form its open-ring tautomer, SIN-1A. This intermediate then reduces molecular oxygen to produce a superoxide radical and a SIN-1 cation radical. The cation radical subsequently decomposes to release nitric oxide. The nitric oxide and superoxide radicals, being generated in close proximity, rapidly react to form peroxynitrite.[5]
References
Application Notes and Protocols for Measuring Mitochondrial Peroxynitrite Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) implicated in a wide range of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases.[1][2] Formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) anion (O₂•⁻), its high reactivity and fleeting existence in biological systems pose significant challenges for direct detection and quantification.[1][3] As mitochondria are a primary source of superoxide, the measurement of mitochondrial peroxynitrite is crucial for understanding its role in cellular signaling, mitochondrial dysfunction, and oxidative stress-related pathologies.
These application notes provide detailed protocols for several established methods to measure mitochondrial peroxynitrite production, catering to various experimental needs and equipment availability. The methodologies covered include the use of fluorescent probes for live-cell imaging and fluorometric assays, as well as high-performance liquid chromatography (HPLC) for the detection of stable biomarkers of peroxynitrite-mediated damage.
Signaling Pathway of Mitochondrial Peroxynitrite Formation
Mitochondrial peroxynitrite formation is initiated by the production of superoxide (O₂•⁻) and nitric oxide (•NO) within the mitochondria. Superoxide is primarily generated as a byproduct of the electron transport chain, while nitric oxide can be produced by mitochondrial nitric oxide synthase (mtNOS). The rapid reaction between these two radical species yields peroxynitrite.
Caption: Mitochondrial Peroxynitrite Formation Pathway.
Methods for Measuring Mitochondrial Peroxynitrite
Several methods are available for the detection and quantification of mitochondrial peroxynitrite, each with its own advantages and limitations. The choice of method often depends on the specific research question, the biological system under investigation, and the available instrumentation.
I. Fluorescent Probes
Fluorescent probes are widely used for the real-time detection of peroxynitrite in living cells due to their simplicity, high sensitivity, and suitability for high-throughput screening and imaging applications.[3] These probes are designed to be cell-permeant and often contain a targeting moiety to facilitate their accumulation within the mitochondria.
Principle: Dihydrorhodamine 123 is a non-fluorescent probe that can be oxidized by peroxynitrite and other reactive oxygen species to the highly fluorescent compound rhodamine 123.[1] The increase in fluorescence intensity is directly proportional to the amount of peroxynitrite.[1] While highly sensitive, DHR 123 is not specific for peroxynitrite and can react with other ROS.[1]
Experimental Workflow:
Caption: Dihydrorhodamine 123 Experimental Workflow.
Protocol for Fluorometric Assay using DHR 123: [1]
-
Reagent Preparation:
-
DHR 123 Stock Solution (10 mM): Dissolve DHR 123 in deoxygenated dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light.[1]
-
Working Buffer: Phosphate-buffered saline (PBS), pH 7.4.[1]
-
Peroxynitrite Standard (for calibration): Prepare a stock solution of authentic peroxynitrite in 0.1 M NaOH. The concentration can be determined spectrophotometrically at 302 nm (ε = 1670 M⁻¹cm⁻¹). Prepare fresh dilutions in the working buffer immediately before use.[1]
-
-
Assay Procedure (96-well plate format):
-
To each well of a black, clear-bottom 96-well plate, add 50 µL of the sample or peroxynitrite standard.[1]
-
Prepare a DHR 123 working solution (e.g., 20 µM in working buffer).[1]
-
Add 50 µL of the DHR 123 working solution to each well.[1]
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.[1]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~500 nm and emission at ~536 nm.[1][4]
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (buffer only) from all readings.[1]
-
Generate a standard curve using the peroxynitrite standards to quantify the concentration in the samples.
-
Principle: MitoSOX™ Red is a fluorogenic dye specifically designed for the highly selective detection of superoxide within the mitochondria of live cells.[5] It is cell-permeant and rapidly accumulates in the mitochondria.[5] Once localized, MitoSOX™ Red is oxidized by superoxide, a precursor to peroxynitrite, leading to a robust red fluorescence.[5][6] The oxidized probe binds to mitochondrial nucleic acids, which enhances its fluorescence.[5] While it primarily detects superoxide, its use can be indicative of conditions leading to peroxynitrite formation.
Experimental Workflow:
Caption: MitoSOX™ Red Experimental Workflow.
Protocol for Mitochondrial Superoxide Detection using MitoSOX™ Red: [5]
-
Reagent Preparation:
-
MitoSOX™ Red Stock Solution (5 mM): Allow the vial of MitoSOX™ Red reagent (50 µg) to warm to room temperature. Dissolve in 13 µL of anhydrous DMSO. Aliquot and store at -20°C to -80°C, protected from light.[5][6]
-
MitoSOX™ Red Working Solution (0.5 µM to 5 µM): Dilute the stock solution in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺ or serum-free medium. The optimal concentration should be determined empirically for each cell type.[5]
-
-
Procedure for Adherent Cells:
-
Plate cells on coverslips or in a suitable imaging dish and culture until they reach the desired confluency.[5]
-
Remove the culture medium and wash the cells once with a pre-warmed buffer.[5]
-
Add a sufficient volume of the MitoSOX™ Red working solution to completely cover the cells.[5]
-
Incubate the cells for 10-30 minutes at 37°C, protected from light.[5]
-
Remove the staining solution and wash the cells gently three times with the warm buffer.[5]
-
Immediately proceed with imaging using a fluorescence microscope equipped with appropriate filters (Ex/Em: ~510 nm / ~580 nm).[5]
-
-
Procedure for Suspension Cells:
-
Harvest the cells by centrifugation (e.g., 300-400 x g for 5 minutes).[5]
-
Resuspend the cell pellet in the pre-warmed MitoSOX™ Red working solution at a density of approximately 1 x 10⁶ cells/mL.[5]
-
Incubate the cells for 10-30 minutes at 37°C, protected from light, with gentle agitation.[5]
-
Pellet the cells by centrifugation and discard the supernatant.[5]
-
Wash the cells as in step 3.1.
-
Resuspend the cells in fresh warm buffer for analysis by flow cytometry or fluorescence microscopy.
-
Principle: Boronate-based probes have been developed for the detection of hydrogen peroxide and peroxynitrite.[7][8] These probes react directly and stoichiometrically with both H₂O₂ and ONOO⁻.[7][8] Some mitochondria-targeted versions, like o-MitoPhB(OH)₂, can be used to specifically detect peroxynitrite by analyzing the formation of minor, peroxynitrite-specific cyclic and nitrated products via HPLC-MS/MS.[7] Other boronate probes, such as those based on coumarin (B35378), are designed to become fluorescent upon reaction with peroxynitrite.[9][10]
Protocol for a Generic Mitochondria-Targeted Coumarin-Boronic Acid Probe:
-
Reagent Preparation:
-
Probe Stock Solution (1 mM): Dissolve the coumarin-boronic acid probe in DMSO. Store at -20°C.
-
Working Solution (1-10 µM): Dilute the stock solution in a suitable cell culture medium or buffer.
-
-
Cellular Staining and Imaging:
-
Culture cells to the desired confluency in an imaging dish.
-
Treat cells with inducers of peroxynitrite production if required.
-
Incubate cells with the probe working solution for 15-30 minutes at 37°C.
-
Wash the cells twice with a warm buffer.
-
Image the cells using a confocal microscope with appropriate excitation and emission wavelengths for the specific coumarin fluorophore.
-
II. High-Performance Liquid Chromatography (HPLC)
HPLC-based methods offer high specificity and quantification for peroxynitrite detection by measuring stable downstream products.
Principle: A hallmark of peroxynitrite-mediated damage is the nitration of tyrosine residues in proteins, forming 3-nitrotyrosine (B3424624) (3-NT).[2] 3-NT is a stable and specific biomarker of peroxynitrite-induced damage, and its quantification provides a reliable measure of nitrative stress.[2] This method involves protein hydrolysis followed by HPLC separation and detection.[2]
Experimental Workflow:
Caption: HPLC Detection of 3-Nitrotyrosine Workflow.
Protocol for Quantification of 3-Nitrotyrosine by RP-HPLC: [2]
-
Induction of Peroxynitrite Damage (Cellular Model):
-
Culture cells to the desired confluency.
-
Treat cells with a peroxynitrite generator, such as SIN-1 (e.g., 100 µM to 1 mM), in a serum-free medium.[2]
-
Incubate for a defined period (e.g., 4 to 24 hours) at 37°C in a CO₂ incubator.[2]
-
Following incubation, wash the cells with ice-cold PBS and harvest them for protein extraction.[2]
-
-
Sample Preparation:
-
Lyse the cells and determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).[2]
-
To 1 mg of protein, add pronase to a final concentration of 1 mg/mL in a buffer containing DTPA (to chelate metal ions).[2]
-
Incubate the mixture at 50°C for 18-24 hours.[2]
-
Stop the reaction by precipitating the remaining proteins and enzymes with an equal volume of 10% (w/v) trichloroacetic acid (TCA).[2]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[2]
-
Collect the supernatant containing the free amino acids.[2]
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[2]
-
-
HPLC Conditions (General):
-
System: HPLC with a pump, autosampler, and a C18 reverse-phase column.[2]
-
Detector: Diode array detector (DAD) or electrochemical detector (ECD).[2]
-
Mobile Phase (DAD): 0.5% acetic acid:methanol:water (15:15:70, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelengths (DAD): 276 nm and 356 nm (356 nm is more specific for 3-NT).[2]
-
Injection Volume: 20 µL.[2]
-
Quantitative Data Summary
| Method | Probe/Biomarker | Detection Principle | Excitation (nm) | Emission (nm) | Detection Limit | Key Advantages | Potential Limitations |
| Fluorometry | Dihydrorhodamine 123 (DHR 123) | Oxidation to fluorescent rhodamine 123 | ~500 | ~536 | Low micromolar range | High sensitivity, cell-permeant | Lack of specificity (reacts with other ROS) |
| Fluorometry/Microscopy | MitoSOX™ Red | Superoxide-mediated oxidation | ~510 | ~580 | Not specified | Highly selective for mitochondrial superoxide | Indirect measure of peroxynitrite |
| Fluorometry/Microscopy | Coumarin-Boronic Acid Probes | Peroxynitrite-mediated cleavage and fluorescence | Varies (e.g., 332) | Varies (e.g., 470) | Nanomolar range | High selectivity and sensitivity | Probe-specific characteristics vary |
| HPLC | 3-Nitrotyrosine (3-NT) | Quantification of a stable biomarker | N/A | N/A | Low picomole range | High specificity and accuracy | Labor-intensive, indirect measurement |
Conclusion
The selection of an appropriate method for measuring mitochondrial peroxynitrite is critical for obtaining reliable and meaningful data. Fluorescent probes offer the advantage of real-time detection in living cells, making them suitable for dynamic studies and high-throughput applications. However, careful consideration of their specificity is essential. HPLC-based methods, while more labor-intensive, provide a highly specific and quantitative measure of peroxynitrite-induced damage. By understanding the principles, advantages, and limitations of each technique, researchers can choose the most suitable approach to investigate the role of mitochondrial peroxynitrite in their specific area of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A mitochondria-targetable fluorescent probe for peroxynitrite: fast response and high selectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bioquochem.com [bioquochem.com]
- 5. benchchem.com [benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Identification of peroxynitrite by profiling oxidation and nitration products from mitochondria-targeted arylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Sensing Peroxynitrite in Different Organelles of Murine RAW264.7 Macrophages With Coumarin-Based Fluorescent Probes [frontiersin.org]
- 10. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Detection of Peroxynitrite Using Colorimetric and Ratiometric Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and performance data for a selection of recently developed colorimetric and ratiometric sensors for the detection of peroxynitrite (ONOO⁻). Peroxynitrite is a potent and short-lived reactive nitrogen species implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular disease. The accurate and sensitive detection of peroxynitrite in biological systems is crucial for understanding its role in disease and for the development of novel therapeutics.
AN-DP: A Colorimetric and Near-Infrared Fluorescent Probe
Introduction: AN-DP is a "turn-on" near-infrared fluorescent probe for the detection of peroxynitrite.[1] The probe utilizes a phosphinate group as a recognition moiety for ONOO⁻. In its native state, the intramolecular charge transfer (ICT) process is blocked, resulting in weak fluorescence.[1] Upon reaction with peroxynitrite, the phosphinate group is cleaved, restoring the ICT process and leading to a significant enhancement of fluorescence in the near-infrared region.[1] This probe also exhibits a distinct color change, allowing for colorimetric detection of peroxynitrite.[1]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Detection Type | Colorimetric & Fluorescent | [1] |
| Excitation Wavelength | ~454 nm (after reaction) | [1] |
| Emission Wavelength | 670 nm | [1] |
| Limit of Detection (LOD) | 53 nM | [1] |
| Linear Range | 0–10 µM | [1] |
| Response Time | Fast | [1] |
| Quantum Yield (Φ) | 0.006 (before reaction), 0.142 (after reaction) | [1] |
| Color Change | Light yellow to red | [1] |
Signaling Pathway and Mechanism:
References
Application Note: Rapid Separation and Detection of Peroxynitrite using Microchip Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) implicated in a wide range of physiological and pathological processes.[1] Formed from the diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), peroxynitrite is a key mediator of oxidative and nitrosative stress, contributing to cellular damage and the progression of cardiovascular and neurodegenerative diseases.[2][3][4] Its high reactivity and short half-life of approximately one second under physiological conditions (pH 7.4) present significant challenges for its direct and accurate detection.[2][3][4][5]
Traditional methods for peroxynitrite detection often rely on indirect measurements, such as the detection of 3-nitrotyrosine (B3424624) or the use of fluorescent probes.[5] However, these methods can suffer from a lack of specificity, as other reactive species can interfere with the assays.[5] Microchip electrophoresis (MCE) offers a powerful solution to overcome these challenges. The rapid separation times, typically on the order of seconds, provided by MCE are ideal for analyzing unstable molecules like peroxynitrite before significant degradation occurs.[2][3][5][6] This application note describes a robust MCE method with amperometric detection for the rapid separation and sensitive detection of peroxynitrite, providing a valuable tool for researchers studying nitrosative stress in biological systems.
Signaling Pathway of Peroxynitrite Formation
Caption: Formation of peroxynitrite from nitric oxide and superoxide.
Experimental Workflow
Caption: Workflow for peroxynitrite analysis using MCE.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from the microchip electrophoresis method for peroxynitrite detection.
Table 1: Electrophoretic Conditions and Performance
| Parameter | Value | Reference |
| Separation Time | ~25 s | [2][3] |
| Run Buffer | 10 mM Boric Acid, pH 11 | [5][7] |
| Injection Method | Gated Injection | [2][5] |
| Detection Method | Amperometric | [2][3][5] |
Table 2: Analytical Performance Characteristics
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 2.4 µM (S/N = 3) | [2][5] |
| Linear Range | 3.12 µM to 100 µM | [2][5] |
| Correlation Coefficient (R²) | 0.9979 | [2][5] |
Experimental Protocols
1. Microchip Fabrication and Setup
This protocol is based on the use of a poly(dimethylsiloxane) (PDMS)/glass hybrid microchip.
-
Materials:
-
SU-8 10 photoresist and developer
-
AZ 1518 photoresist and 300 MIF developer
-
100 mm Si wafers
-
PDMS elastomer and curing agent
-
Glass microscope slides
-
Palladium (Pd) for working electrode
-
Platinum (Pt) wire for auxiliary electrode
-
Ag/AgCl reference electrode
-
-
Protocol:
-
Fabricate the microchip device using standard photolithography and soft lithography techniques to create a PDMS layer with the desired channel geometry.
-
The typical microchip design consists of a cross-shaped channel for gated injections.
-
A glass slide is used as the substrate.
-
The working electrode (e.g., a 50 µm wide, 200 nm profile Pd electrode) is positioned in an end-channel configuration to decouple it from the high separation voltages.[5]
-
The PDMS layer is bonded to the glass slide containing the electrode.
-
Reservoirs are punched in the PDMS for the sample, sample waste, buffer, and buffer waste.
-
2. Buffer and Sample Preparation
-
Materials:
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Peroxynitrite stock solution (e.g., 10 mM)
-
3-morpholinosydnonimine (SIN-1) for peroxynitrite generation experiments
-
-
Protocol:
-
Running Buffer: Prepare a 10 mM boric acid solution and adjust the pH to 11 using NaOH.[5][7] The alkaline pH is crucial for stabilizing peroxynitrite in its anionic form, extending its half-life.[5]
-
Peroxynitrite Standards: Prepare a 100 µM peroxynitrite standard by diluting the stock solution 1:100 in the running buffer. Perform serial dilutions to create a calibration curve over the desired concentration range (e.g., 3.12 µM to 100 µM).[2][5]
-
SIN-1 Sample Preparation: To monitor the generation of peroxynitrite, dissolve SIN-1 in the pH 11 running buffer to a final concentration of 4.8 mM.[2][5] At this concentration, the decomposition of SIN-1 is expected to yield a detectable concentration of peroxynitrite.[2]
-
3. Microchip Electrophoresis Procedure
-
Instrumentation:
-
High-voltage power supply
-
Potentiostat for amperometric detection
-
-
Protocol:
-
Fill the buffer and buffer waste reservoirs with the running buffer.
-
Fill the sample reservoir with the peroxynitrite standard or sample solution.
-
Place the negative high-voltage leads in the sample and buffer reservoirs.
-
Place the ground leads in the sample waste and buffer waste reservoirs.[2][5]
-
Gated Injection:
-
Apply the separation voltage to drive the analytes through the separation channel towards the detector.
-
Amperometric Detection:
-
A three-electrode system is used, consisting of the Pd working electrode, a Pt wire auxiliary electrode, and a Ag/AgCl reference electrode.[5]
-
Apply a constant potential to the working electrode and measure the resulting current as the separated analytes pass over it.
-
-
4. Data Analysis
-
Record the electropherograms, which are plots of current versus migration time.
-
Identify the peroxynitrite peak based on its migration time, which is determined using the peroxynitrite standards.
-
Construct a calibration curve by plotting the peak current as a function of the peroxynitrite concentration.
-
Determine the concentration of peroxynitrite in unknown samples by interpolating their peak currents on the calibration curve.
-
Calculate the limit of detection (LOD) based on a signal-to-noise ratio of 3.
Conclusion
The described microchip electrophoresis method with amperometric detection provides a rapid, sensitive, and reliable approach for the separation and detection of the highly reactive species peroxynitrite.[2][5] The short analysis time of MCE is particularly advantageous for minimizing the degradation of this unstable analyte.[2][3][5] This technique offers researchers a powerful tool to directly investigate the role of peroxynitrite in various biological and pathological processes, potentially aiding in the development of novel therapeutic strategies for diseases associated with nitrosative stress.
References
- 1. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Separation and detection of peroxynitrite using microchip electrophoresis with amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation and Detection of Peroxynitrite Using Microchip Electrophoresis with Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-EPMC2884294 - Separation and detection of peroxynitrite using microchip electrophoresis with amperometric detection. - OmicsDI [omicsdi.org]
- 7. Microchip Electrophoresis with Amperometric Detection Method for Profiling Cellular Nitrosative Stress Markers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peroxynitrite Scavengers in Experimental Models
For Researchers, Scientists, and Drug Development Professionals
Introduction to Peroxynitrite and its Scavengers
Peroxynitrite (ONOO⁻) is a highly reactive nitrogen species (RNS) implicated in a wide array of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammation.[1][2][3] It is formed from the near-diffusion-limited reaction between nitric oxide (•NO) and the superoxide (B77818) radical (O₂•⁻).[1][2] Due to its potent oxidizing and nitrating properties, peroxynitrite can damage a broad spectrum of biological molecules, including proteins, lipids, and DNA, leading to cellular dysfunction and death.[1][4][5]
In experimental models, peroxynitrite-mediated damage is often studied by inducing its formation through chemical donors or inflammatory stimuli.[1] Peroxynitrite scavengers are chemical compounds that can neutralize peroxynitrite, thus mitigating its cytotoxic effects.[1] These scavengers are invaluable tools for elucidating the pathophysiological roles of peroxynitrite and for the development of novel therapeutic strategies.[1][6] They can be categorized as either sacrificial scavengers, which are consumed in the reaction, or catalytic scavengers, which can be regenerated.[7]
Quantitative Data on Peroxynitrite Scavengers
The efficacy of various peroxynitrite scavengers has been quantified in numerous in vitro and in vivo experimental models. The following tables summarize key quantitative data for some of the most commonly studied scavengers.
Table 1: In Vitro Efficacy of Peroxynitrite Scavengers
| Scavenger Class | Compound | IC₅₀ (µM) | Cell Line / Assay Conditions | Observed Effects | Reference |
| Natural Purine | Uric Acid | Not specified | RAW 264.7 cells; DHR123 oxidation assay | Inhibited peroxynitrite-mediated oxidation and tyrosine nitration.[8][9][10] | [10] |
| Flavonoids | Quercetin | 0.93 | Peroxynitrite scavenging activity assay | Potent scavenger of free radicals derived from peroxynitrite.[1][11] | [1][11] |
| Metalloporphyrins | FeTMPyP | ~10 | RAW 264.7 cells challenged with 200 µM peroxynitrite | Provided complete cellular protection from peroxynitrite-induced death.[12][13] | [12][13] |
| Metalloporphyrins | FeTPPS | Not specified | RAW 264.7 cells | Protected against peroxynitrite-mediated cell death.[14] | [14] |
| Organoselenium | Ebselen | Not specified | In vitro and ex vivo assays | Acts as a peroxynitrite scavenger.[7] | [7] |
| Thiol Compounds | Penicillamine | Not specified | Fluorometric assay | Exhibits peroxynitrite scavenging activity.[5] | [5] |
| Polyphenols | Hamamelitannin | Not specified | Fluorometric assay using authentic ONOO⁻ | Showed the strongest peroxynitrite scavenging effect among 28 tested herbs.[5] | [5] |
Table 2: In Vivo Efficacy of Peroxynitrite Scavengers
| Scavenger | Experimental Model | Animal | Dosage | Route | Key Findings | Reference |
| Uric Acid | Experimental Allergic Encephalomyelitis (EAE) | PLSJL Mice | Dose-dependent | i.p. | Prevented inflammatory cell invasion into the CNS and maintained blood-CNS barrier integrity.[8][9][15] Had strong therapeutic effects even after the onset of clinical symptoms.[10] | [8][9][10][15] |
| FeTMPyP | Focal Cerebral Ischemia (MCAO) | Sprague-Dawley Rats | 3 mg/kg | i.v. | Significant reduction in infarct volume, edema, and neurological deficits when administered up to 6 hours post-MCAO.[14] | [14] |
| FeTMPyP | Carrageenan-induced Paw Edema | Rats | 30 mg/kg | i.v. | Inhibited paw edema and reduced lactate (B86563) dehydrogenase (LDH) release.[12] | [12] |
| FeTPPS | Focal Cerebral Ischemia (MCAO) | Sprague-Dawley Rats | 0.3 - 3 mg/kg | i.v. | Significant decrease in edema volume when administered up to 6 hours post-MCAO.[14] | [14] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by Peroxynitrite
Peroxynitrite can activate multiple intracellular signaling pathways that are critically involved in inflammation, apoptosis, and cell survival. Understanding these pathways is essential for interpreting the effects of peroxynitrite scavengers.
Caption: Peroxynitrite-modulated signaling pathways.
Experimental Workflow for Screening Peroxynitrite Scavengers
A typical workflow for evaluating the efficacy of potential peroxynitrite scavengers in a cell-based assay involves several key steps, from cell culture to endpoint analysis.
Caption: Experimental workflow for scavenger screening.
Detailed Experimental Protocols
A. In Vitro Protocols
Protocol 1: Induction of Peroxynitrite Production in Cell Culture
This protocol describes two common methods for generating peroxynitrite in cultured cells.
Method A: Using 3-morpholinosydnonimine (SIN-1) [1] SIN-1 is a chemical donor that spontaneously decomposes in aqueous solution to release both •NO and O₂•⁻, which then combine to form peroxynitrite.
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in appropriate culture plates and allow them to adhere overnight.
-
Preparation of SIN-1 Stock Solution: Immediately before use, prepare a fresh stock solution of SIN-1 (e.g., 100 mM in DMSO). Protect the solution from light.
-
Treatment: Dilute the SIN-1 stock solution in serum-free cell culture medium to the desired final concentration (e.g., 0.2 µM to 200 µM, depending on the cell type and experimental endpoint).
-
Incubation: Replace the existing medium with the SIN-1-containing medium and incubate the cells for the desired period (e.g., 4-24 hours).
-
Control: Include a "decomposed" SIN-1 control by pre-incubating the SIN-1 solution at 37°C for 24 hours before adding it to cells. This controls for the effects of stable SIN-1 byproducts.[16]
Method B: Using Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) [1] This method is suitable for inducing peroxynitrite production in immune cells like macrophages by upregulating the enzymes iNOS and NADPH oxidase.
-
Cell Seeding: Seed macrophage cells (e.g., RAW 264.7) and allow them to adhere.
-
Stimulation: Treat the cells with a combination of LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) in complete culture medium.
-
Incubation: Incubate the cells for 12-24 hours to allow for the expression of iNOS and NADPH oxidase and subsequent production of peroxynitrite precursors.
Protocol 2: Assessment of Peroxynitrite Scavenging using Dihydrorhodamine 123 (DHR 123) [9]
This assay measures peroxynitrite-mediated oxidation of DHR 123 to the fluorescent compound rhodamine 123.
-
Reaction Mixture: In a microplate, prepare a reaction buffer (e.g., phosphate-buffered saline, PBS).
-
Add Scavenger: Add the test scavenger compound at various concentrations.
-
Add DHR 123: Add DHR 123 to a final concentration of 10 µM.
-
Initiate Reaction: Add a peroxynitrite donor (e.g., SIN-1, 1 mM) or authentic peroxynitrite to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Fluorescence Measurement: Measure the fluorescence of rhodamine 123 using a microplate fluorometer with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[9] A decrease in fluorescence in the presence of the scavenger indicates its peroxynitrite-scavenging activity.
Protocol 3: Cell Viability (MTT) Assay [1]
This colorimetric assay assesses cell metabolic activity, which serves as an indicator of cell viability, following exposure to peroxynitrite.
-
Cell Treatment: Seed cells in a 96-well plate. Induce peroxynitrite stress (Protocol 1) in the presence or absence of the scavenger.
-
MTT Addition: After the treatment period, add MTT solution (5 mg/mL in sterile PBS) to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1] Increased absorbance in scavenger-treated wells compared to peroxynitrite-only wells indicates a protective effect.
Protocol 4: Western Blot for Nitrotyrosine [13][17]
This technique detects the nitration of tyrosine residues on proteins, a stable biomarker of peroxynitrite activity.
-
Protein Extraction: Following treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.[18]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for nitrotyrosine overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. A reduction in the nitrotyrosine signal in scavenger-treated samples indicates efficacy.
B. In Vivo Protocols
Protocol 5: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model [2]
This model is used to study the role of peroxynitrite in sepsis and endotoxic shock.
-
Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.
-
LPS Administration: Administer a single intraperitoneal (i.p.) injection of LPS (e.g., 5-10 mg/kg).
-
Scavenger Treatment: Administer the peroxynitrite scavenger at a predetermined dose and time relative to the LPS injection (e.g., 30 minutes before or 1 hour after).
-
Monitoring and Sample Collection: Monitor animals for signs of endotoxemia (e.g., lethargy, piloerection). At a specified time point (e.g., 6-24 hours post-LPS), collect blood and tissues (e.g., liver, lung, kidney) for analysis.
-
Endpoint Analysis:
-
Measure serum levels of inflammatory cytokines (e.g., TNF-α, IL-6).
-
Assess organ damage via histology or biochemical markers (e.g., ALT, AST for liver injury).
-
Perform immunohistochemistry or Western blotting on tissue homogenates to detect nitrotyrosine.
-
Protocol 6: Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia [14]
This model is used to investigate the neuroprotective effects of scavengers in stroke.
-
Animal Model: Use male Sprague-Dawley rats (250-300g).
-
Surgical Procedure (Intraluminal Filament Model):
-
Anesthetize the rat (e.g., with isoflurane).
-
Make a midline neck incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Insert a nylon monofilament suture coated with silicone into the ICA via the ECA stump and advance it until it blocks the origin of the middle cerebral artery (MCA).
-
-
Ischemia and Reperfusion: Maintain the occlusion for a set period (e.g., 2 hours). Then, withdraw the filament to allow for reperfusion.
-
Scavenger Administration: Administer the scavenger (e.g., FeTMPyP, 3 mg/kg) intravenously at different time points post-MCAO (e.g., 2, 6, 9, or 12 hours) to determine the therapeutic window.[14]
-
Endpoint Analysis (at 72 hours post-MCAO):
-
Neurological Deficit Scoring: Assess motor and neurological function using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animal, remove the brain, and slice it into coronal sections. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area (which appears white). Calculate the infarct volume.
-
Edema Measurement: Calculate the percentage of water content in the ischemic vs. non-ischemic hemispheres.
-
Immunohistochemistry: Analyze brain sections for nitrotyrosine and markers of apoptosis.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Neurodegenerative disorders: the role of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathophysiological roles of peroxynitrite in circulatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxynitrite scavenging activity of herb extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sfrbm.org [sfrbm.org]
- 8. The peroxynitrite scavenger uric acid prevents inflammatory cell invasion into the central nervous system in experimental allergic encephalomyelitis through maintenance of blood-central nervous system barrier integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. pnas.org [pnas.org]
- 11. Peroxynitrite scavenging by different antioxidants. Part I: convenient assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. pnas.org [pnas.org]
- 14. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uric acid, a peroxynitrite scavenger, inhibits CNS inflammation, blood-CNS barrier permeability changes, and tissue damage in a mouse model of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. A peroxynitrite decomposition catalyst prevents mechanical allodynia and NMDA receptor activation in the hind-paw ischemia reperfusion injury rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of Peroxynitrite Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). It is a key mediator of oxidative and nitrative stress implicated in a wide range of physiological and pathological processes, including inflammation, cardiovascular diseases, and neurodegeneration. Due to its high reactivity and transient nature, direct measurement of peroxynitrite in biological systems is challenging. Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific platform for the analysis of peroxynitrite, either through direct derivatization or by quantifying its stable downstream biomarker, 3-nitrotyrosine (B3424624) (3-NT).
These application notes provide detailed protocols for the GC-MS-based analysis of peroxynitrite derivatives, catering to the needs of researchers in academia and the pharmaceutical industry.
Methods for Peroxynitrite Analysis by GC-MS
There are two primary strategies for the GC-MS analysis of peroxynitrite-mediated damage:
-
Direct Measurement of Peroxynitrite: This approach involves the rapid derivatization of the unstable peroxynitrite molecule to a more stable, volatile derivative that can be analyzed by GC-MS. The most common derivatizing agent for this purpose is pentafluorobenzyl bromide (PFBBr).
-
Indirect Measurement via 3-Nitrotyrosine (3-NT): Peroxynitrite readily nitrates tyrosine residues in proteins and free tyrosine to form the stable product 3-nitrotyrosine.[1][2] The quantification of 3-NT serves as a reliable biomarker of peroxynitrite formation and activity in vivo.[1][2] GC-MS methods for 3-NT analysis offer high sensitivity but necessitate a derivatization step to increase the volatility of the amino acid.[1]
Method 1: Direct Analysis of Peroxynitrite via PFBBr Derivatization
This method allows for the direct quantification of peroxynitrite in aqueous samples by converting it to a stable pentafluorobenzyl (PFB) derivative.
Experimental Workflow
Caption: Workflow for the direct GC-MS analysis of peroxynitrite.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Pentafluorobenzyl bromide (PFBBr)
-
Acetone (HPLC grade)
-
Hexane or Toluene (HPLC grade)
-
Sodium hydroxide (B78521) (NaOH)
-
Peroxynitrite standard solution
-
¹⁵N-labeled peroxynitrite (O¹⁵NOO⁻) internal standard (optional, but recommended for accurate quantification)
-
Sample (e.g., cell culture supernatant, buffered solution)
2. Sample Preparation and Derivatization:
-
Adjust the pH of the aqueous sample containing peroxynitrite to alkaline conditions (e.g., using 1 M NaOH) to ensure the stability of peroxynitrite.
-
In a glass vial, mix 100 µL of the alkaline sample with 400 µL of acetone.
-
Add 10 µL of PFBBr solution (e.g., 10% in acetone).
-
Vortex the mixture and incubate at 50°C for 60 minutes.
-
After incubation, cool the vial to room temperature.
3. Extraction:
-
Add 1 mL of hexane or toluene to the reaction vial.
-
Vortex vigorously for 1 minute to extract the PFB-peroxynitrite derivative into the organic phase.
-
Centrifuge at low speed to separate the phases.
-
Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.
GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial: 60°C, hold for 1 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Methane or Ammonia |
| Ion Source Temperature | 150°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor (m/z) | For PFB-O¹⁴NOO⁻: 193 and 211For PFB-O¹⁵NOO⁻ (IS): 194 and 212[3] |
Quantitative Data Summary
| Analyte | Method | LOD | Linearity Range | Reference |
| Peroxynitrite | GC-MS (PFBBr) | ~10 fmol | 0 - 500 µM | [4] |
Method 2: Indirect Analysis via 3-Nitrotyrosine Derivatization
This method provides a robust and sensitive approach to assess peroxynitrite-mediated damage by quantifying the stable biomarker, 3-nitrotyrosine.
Signaling Pathway of Peroxynitrite Formation and Action
Caption: Formation of peroxynitrite and its downstream biological effects.
Detailed Experimental Protocol
1. Materials and Reagents:
-
3-Nitrotyrosine standard
-
d₃-3-Nitrotyrosine internal standard (IS)
-
Heptafluorobutyric anhydride (B1165640) (HFBA)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sample (e.g., hydrolyzed protein from tissue or plasma)
2. Sample Preparation and Derivatization (as N-heptafluorobutyryl heptafluorobutyl ester):
-
To the dried sample (or standard), add the internal standard (d₃-3-Nitrotyrosine).
-
Esterification: Add 100 µL of 1 M HCl in HFIP. Cap the vial tightly and heat at 100°C for 60 minutes. After cooling, evaporate the solvent to dryness under a stream of nitrogen.
-
Acylation: Add 50 µL of ethyl acetate and 20 µL of HFBA to the dried residue. Cap the vial and heat at 65°C for 15 minutes.
-
After cooling, evaporate the excess reagent and solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable volume of ethyl acetate for GC-MS analysis.
GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | DB-5ms or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1-2 µL |
| Injector Temperature | 260°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Temperature Program | Initial: 100°C, hold for 2 minRamp: 15°C/min to 280°C, hold for 10 min |
| Mass Spectrometer | |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Methane |
| Ion Source Temperature | 150°C |
| Quadrupole Temperature | 150°C |
| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) if using GC-MS/MS |
| Ions to Monitor (m/z) | For derivatized 3-NT: Monitor characteristic fragment ions (specific m/z values will depend on the exact derivative formed, but will be high mass fragments). For underivatized 3-NT, MRM transitions include m/z 227.2 -> 181.1.[5] |
Quantitative Data Summary
| Analyte | Method | LOD | Concentration Range in Human Urine | Reference |
| 3-Nitrotyrosine | GC-MS/MS | ~30 fmol | 1.6 - 33.2 nM | [4][6] |
| 3-Nitrotyrosine | HPLC-ECD | 20 fmol | - | [4] |
| 3-Nitrotyrosine | LC-MS/MS | <100 pg/mL | - |
Conclusion
GC-MS provides a powerful analytical tool for investigating the role of peroxynitrite in biological systems. The direct derivatization of peroxynitrite with PFBBr offers a means to measure this transient molecule, while the quantification of the stable biomarker 3-nitrotyrosine provides a reliable indicator of peroxynitrite-mediated damage. The choice of method will depend on the specific research question and the nature of the samples. The detailed protocols and application notes provided here serve as a valuable resource for researchers and scientists in the field of drug development and biomedical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry and 3-nitrotyrosine: strategies, controversies, and our current perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of 3-nitrotyrosine in human urine at the basal state by gas chromatography-tandem mass spectrometry and evaluation of the excretion after oral intake - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Peroxynitrite-Induced DNA Damage and Repair
For Researchers, Scientists, and Drug Development Professionals
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species formed from the reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻)[1][2]. It is a powerful oxidizing and nitrating agent that can inflict damage on various biological macromolecules, including DNA[1][2]. This damage, if not properly repaired, can lead to mutations, genomic instability, and ultimately contribute to the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer[1][3]. Understanding the mechanisms of peroxynitrite-induced DNA damage and the cellular repair responses is crucial for developing therapeutic strategies to mitigate its cytotoxic effects.
These application notes provide an overview of key techniques and detailed protocols for studying peroxynitrite-induced DNA damage and repair.
Detection and Quantification of Peroxynitrite-Induced DNA Damage
A variety of techniques can be employed to detect and quantify the different types of DNA lesions induced by peroxynitrite, which primarily include single- and double-strand breaks, base modifications (such as 8-oxoguanine and 8-nitroguanine), and apurinic/apyrimidinic (AP) sites[1][2][4].
Single-Cell Gel Electrophoresis (Comet Assay)
The comet assay, or single-cell gel electrophoresis (SCGE), is a sensitive and versatile method for detecting DNA strand breaks and alkali-labile sites in individual cells[5][6]. The principle of the assay involves embedding cells in agarose (B213101) on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining nucleoids to electrophoresis. Damaged DNA, containing strand breaks, migrates away from the nucleus, forming a "comet tail," the intensity of which is proportional to the amount of damage[5][6].
This protocol is adapted from established methods for assessing DNA strand breaks.[5][6][7][8]
Materials:
-
Fully frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution: 2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (added fresh)
-
Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM Na₂EDTA (pH > 13)
-
Neutralization buffer: 0.4 M Tris-HCl (pH 7.5)
-
DNA staining solution (e.g., SYBR Green I, propidium (B1200493) iodide)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Peroxynitrite or a peroxynitrite donor (e.g., SIN-1)
-
Cover slips (22 x 22 mm)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Image analysis software
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose in water. Let it solidify and then dry completely.
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend in ice-cold PBS at a concentration of 1 x 10⁵ cells/mL.
-
Treat cells with the desired concentration of peroxynitrite or a peroxynitrite donor for the specified duration. Include appropriate controls (untreated cells).
-
After treatment, centrifuge the cells and resuspend the pellet in PBS.
-
-
Embedding Cells in Agarose:
-
Mix 10 µL of the cell suspension with 90 µL of 0.7% LMP agarose (at 37°C).
-
Pipette the mixture onto the pre-coated slide and gently cover with a cover slip.
-
Place the slides on a cold flat tray for 10 minutes to solidify the agarose.
-
-
Lysis:
-
Carefully remove the cover slips and immerse the slides in cold lysis solution.
-
Incubate at 4°C for at least 1 hour (can be left overnight).
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer.
-
Let the DNA unwind for 20-40 minutes at 4°C.
-
Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization:
-
Carefully remove the slides from the electrophoresis tank and immerse them in neutralization buffer for 5 minutes. Repeat this step three times.
-
-
Staining and Visualization:
-
Stain the slides with a DNA-specific fluorescent dye.
-
Visualize the comets using a fluorescence microscope.
-
-
Data Analysis:
-
Capture images of the comets and analyze them using specialized software. Key parameters to quantify include tail length, percentage of DNA in the tail, and tail moment.
-
| Parameter | Description | Typical Units |
| Tail Length | The distance of DNA migration from the head of the comet. | µm |
| % DNA in Tail | The fraction of total DNA that has migrated into the tail. | % |
| Tail Moment | An integrated value that considers both the tail length and the fraction of DNA in the tail (Tail Length x % DNA in Tail). | Arbitrary Units |
High-Performance Liquid Chromatography (HPLC) for Oxidized Base Detection
HPLC coupled with electrochemical detection (ECD) or mass spectrometry (MS) is a highly sensitive and specific method for identifying and quantifying specific DNA base modifications, such as 8-oxoguanine (8-oxoGua) and 8-nitroguanine.[9][10][11][12] This technique requires the enzymatic digestion of DNA into its constituent nucleosides before analysis.
This protocol provides a general framework for the detection of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG).[9][11]
Materials:
-
DNA extraction kit
-
Nuclease P1
-
Alkaline phosphatase
-
HPLC system with an electrochemical detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., 50 mM sodium acetate (B1210297), pH 5.1, with 5-10% methanol)
-
8-oxodG and 2'-deoxyguanosine (B1662781) (dG) standards
-
Microcentrifuge
-
Water bath
Procedure:
-
DNA Extraction: Isolate genomic DNA from control and peroxynitrite-treated cells using a commercial kit or standard phenol-chloroform extraction.
-
DNA Digestion:
-
Resuspend 10-20 µg of DNA in 100 µL of 20 mM sodium acetate buffer (pH 5.1).
-
Add 5 units of nuclease P1 and incubate at 37°C for 30 minutes.
-
Add 10 µL of 1 M Tris-HCl (pH 8.0) and 5 units of alkaline phosphatase.
-
Incubate at 37°C for another 60 minutes.
-
Centrifuge the sample to pellet any undigested material.
-
-
HPLC Analysis:
-
Inject the supernatant (the digested nucleosides) into the HPLC system.
-
Separate the nucleosides on a C18 column using an isocratic mobile phase.
-
Detect 8-oxodG and dG using an electrochemical detector set at an appropriate potential (e.g., +600 mV).
-
-
Quantification:
-
Generate a standard curve using known concentrations of 8-oxodG and dG standards.
-
Quantify the amount of 8-oxodG and dG in the samples by comparing their peak areas to the standard curve.
-
Express the level of damage as the number of 8-oxodG lesions per 10⁵ or 10⁶ dG residues.
-
| Lesion | Method | Limit of Detection | Typical Expression of Damage |
| 8-oxoguanine | HPLC-ECD | Femtomole range[11] | Number of 8-oxoGua lesions per 10⁵ or 10⁶ guanine (B1146940) bases |
| 8-nitroguanine | HPLC-MS/MS | Picomole to femtomole range | Number of 8-nitroGua lesions per 10⁵ or 10⁶ guanine bases |
Analysis of DNA Repair Pathways
Following peroxynitrite-induced DNA damage, cells activate various DNA repair pathways to maintain genomic integrity. The primary pathway for repairing oxidized bases is the Base Excision Repair (BER) pathway.
Enzyme-Modified Comet Assay for Specific Lesion Detection
The standard comet assay can be modified by incorporating lesion-specific DNA repair enzymes to detect specific types of base damage.[7][13] For example, formamidopyrimidine-DNA glycosylase (Fpg) recognizes and cleaves DNA at the site of 8-oxoguanine, converting these lesions into strand breaks that can be detected by the comet assay.[4][14]
This protocol is an extension of the alkaline comet assay.[7][15]
Procedure:
-
Follow the standard comet assay protocol up to the lysis step.
-
Enzyme Treatment:
-
After lysis, wash the slides three times with Fpg enzyme buffer (e.g., 40 mM HEPES, 0.1 M KCl, 0.5 mM EDTA, 0.2 mg/mL BSA, pH 8.0).
-
Add 50 µL of Fpg enzyme solution (or buffer alone for control slides) to each slide, cover with a cover slip, and incubate in a humidified chamber at 37°C for 30 minutes.
-
-
Continue with the alkaline unwinding, electrophoresis, neutralization, staining, and analysis steps as described in the standard comet assay protocol.
-
Data Interpretation: The net increase in comet tail moment in Fpg-treated slides compared to buffer-treated slides represents the amount of Fpg-sensitive sites (primarily 8-oxoguanine).
In Vitro DNA Repair Assay
This assay measures the capacity of a cell extract to repair specific DNA lesions in a plasmid or oligonucleotide substrate.[15]
Materials:
-
Plasmid DNA containing specific lesions (e.g., 8-oxoguanine)
-
Cell-free extracts from control and experimental cells
-
Reaction buffer (e.g., 70 mM MOPS-KOH pH 7.5, 1 mM DTT, 1 mM EDTA, 5 mM MgCl₂)
-
dNTPs
-
[α-³²P]dCTP
-
Agarose gel electrophoresis system
-
Phosphorimager
Procedure:
-
Prepare Cell Extracts: Lyse cells and prepare a protein extract containing active DNA repair enzymes.
-
Repair Reaction:
-
Incubate the lesion-containing plasmid DNA with the cell extract in the reaction buffer containing dNTPs and [α-³²P]dCTP.
-
The repair process will incorporate the radiolabeled dCTP at the site of the lesion.
-
-
Analysis:
-
Purify the plasmid DNA.
-
Separate the DNA by agarose gel electrophoresis.
-
Visualize and quantify the incorporated radioactivity using a phosphorimager. The amount of incorporated radioactivity is proportional to the repair capacity of the cell extract.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of Peroxynitrite-Induced DNA Damage and Repair
Peroxynitrite-induced DNA damage triggers a complex cellular response involving DNA damage sensors, signal transducers, and effector proteins that orchestrate DNA repair, cell cycle arrest, or apoptosis.[1][3][16] A key player in this response is Poly(ADP-ribose) polymerase-1 (PARP-1), which recognizes DNA strand breaks and synthesizes poly(ADP-ribose) polymers to recruit repair factors.[1][16]
Caption: Peroxynitrite-induced DNA damage response pathway.
Experimental Workflow for Comet Assay
The following diagram illustrates the key steps in performing the single-cell gel electrophoresis (comet) assay.
Caption: Workflow for the Comet Assay.
Logical Relationship of DNA Damage and Repair Analysis
This diagram outlines the logical flow for a comprehensive study of peroxynitrite-induced DNA damage and repair, integrating different experimental approaches.
Caption: Logical workflow for investigating DNA damage and repair.
References
- 1. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA damage induced by peroxynitrite: subsequent biological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular, genetic and epigenetic pathways of peroxynitrite-induced cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA damage by peroxynitrite characterized with DNA repair enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of DNA damage using single-cell gel electrophoresis (Comet Assay) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. neb.com [neb.com]
- 8. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 9. HPLC Measurement of the DNA Oxidation Biomarker, 8-oxo-7,8-dihydro-2’-deoxyguanosine, in Cultured Cells and Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of the Oxidative DNA Lesion 8-Oxoguanine (8-oxoG) by ELISA or by High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Measuring DNA modifications with the comet assay: a compendium of protocols | Springer Nature Experiments [experiments.springernature.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of Peroxynitrite Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent reactive nitrogen species (RNS) implicated in a wide range of pathological conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders.[1][2][3][4] Formed from the rapid, diffusion-limited reaction between nitric oxide (•NO) and superoxide (B77818) anion (O₂•⁻), peroxynitrite is a powerful oxidant and nitrating agent that can damage lipids, DNA, and proteins, leading to cellular dysfunction and death.[4][5][6] Consequently, the identification of small molecule inhibitors of peroxynitrite formation or scavengers of peroxynitrite is a critical area of drug discovery.
High-throughput screening (HTS) provides a robust platform for rapidly interrogating large compound libraries to identify potential therapeutic candidates.[7][8][9] This document provides detailed application notes and protocols for various HTS assays designed to discover and characterize inhibitors of peroxynitrite formation. The assays described herein are based on fluorescence, chemiluminescence, and absorbance detection methods, offering a range of options to suit different research needs and instrumentation capabilities.
Signaling Pathways Leading to Peroxynitrite Formation
Under physiological conditions, nitric oxide (NO) plays a crucial role in cell signaling.[4][10] However, under conditions of oxidative stress, the overproduction of both NO and superoxide leads to the formation of peroxynitrite.[6] Various signaling pathways can contribute to the increased production of these precursors. For instance, inflammatory stimuli can activate inducible nitric oxide synthase (iNOS) and NADPH oxidases (NOX), leading to a burst of NO and superoxide, respectively.[11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the Peroxynitrite-Poly(ADP-Ribose) Polymerase Pathway in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxynitrite induced signaling pathways in plant response to non-proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Throughput Screening of Antioxidant Drug Candidates from Natural Antioxidants with a "Zero" Intrinsic Fluorescence Peroxynitrite Sensing Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Screening of NOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of cell signaling by nitric oxide and peroxynitrite: from mitochondria to MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iNOS in Macrophage Polarization: Pharmacological and Regulatory Insights [mdpi.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Specificity and Selectivity of Peroxynitrite Fluorescent Probes
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on troubleshooting and optimizing the use of peroxynitrite (ONOO⁻) fluorescent probes. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental issues, and standardized protocols to improve data accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most peroxynitrite-selective fluorescent probes?
A1: The majority of peroxynitrite probes are "turn-on" fluorescent sensors.[1] They are engineered with a fluorescence-quenching group that is selectively removed by peroxynitrite.[1] A common strategy involves using boronate esters as a recognition site. Peroxynitrite oxidizes the boronate ester to a phenol (B47542), which restores the fluorescence of the core molecule.[1][2] Other mechanisms include the peroxynitrite-mediated oxidation of specific chemical bonds or the opening of a non-fluorescent spirocyclic structure into a highly fluorescent form.[1][2]
Q2: How can I be certain that the fluorescence signal I am observing is specific to peroxynitrite and not other reactive species?
A2: This is a critical aspect of validating your experimental results. While many probes are designed for high selectivity, it is essential to perform control experiments.[1] You should test the probe's response to other common reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), nitric oxide (NO•), and hypochlorite (B82951) (⁻OCl).[1][3] An ideal probe will exhibit a significant increase in fluorescence only in the presence of peroxynitrite.[1] A detailed protocol for assessing probe selectivity is provided below.
Q3: What is the difference between a "turn-on" and a "ratiometric" fluorescent probe?
A3: A "turn-on" probe shows a significant increase in fluorescence intensity at a single wavelength upon reacting with peroxynitrite. In contrast, a ratiometric probe exhibits a shift in its fluorescence emission or excitation wavelength.[2][4] This allows for the measurement of the ratio of fluorescence intensities at two different wavelengths, which can correct for variations in probe concentration, illumination intensity, and other environmental factors, often leading to more quantitative measurements.[2][4]
Q4: How can I target my peroxynitrite probe to a specific subcellular organelle?
A4: To investigate peroxynitrite production in specific cellular compartments, probes can be modified with organelle-targeting moieties. For instance, a triphenylphosphonium (TPP) group can be attached to direct the probe to the mitochondria, while a morpholine (B109124) group can target lysosomes.[1][2] This allows for a more precise understanding of the spatial dynamics of peroxynitrite signaling.
Troubleshooting Guide
This guide addresses common problems encountered during peroxynitrite imaging experiments.
| Problem | Potential Causes | Solutions & Recommendations |
| Weak or No Fluorescence Signal | 1. Low Peroxynitrite Concentration: The endogenous levels of ONOO⁻ may be below the detection limit of the probe. 2. Insufficient Probe Loading: The intracellular concentration of the probe is too low. 3. Probe Instability: The probe may have degraded over time or due to improper storage. 4. Incorrect Excitation/Emission Wavelengths: The microscope filter sets do not match the probe's spectral properties. 5. High Scavenger Concentration: Endogenous antioxidants like glutathione (B108866) (GSH) can neutralize peroxynitrite.[1] | 1. Use a positive control, such as an exogenous ONOO⁻ donor (e.g., SIN-1), to confirm the probe is responsive.[1] 2. Optimize the probe loading concentration and incubation time.[1] 3. Prepare fresh probe solutions from a properly stored stock for each experiment.[1] 4. Verify that your microscope's filter sets are appropriate for the specific probe you are using.[1] |
| High Background Fluorescence | 1. Probe Autofluorescence: The probe itself has some intrinsic fluorescence before reacting with ONOO⁻. 2. Cellular Autofluorescence: Components like NADH and flavins naturally fluoresce. 3. Incomplete Probe Washout: Excess extracellular probe remains after loading. | 1. Choose a probe with a high signal-to-noise ("on/off") ratio. 2. Use a probe that excites and emits in the near-infrared (NIR) range (>650 nm) to minimize interference from cellular autofluorescence.[1][2] 3. Optimize the washing steps after probe incubation and use a phenol red-free medium for imaging.[1] 4. Acquire a background image of unstained cells and subtract it from your experimental images. |
| Signal Fades Quickly (Photobleaching) | 1. High Excitation Light Intensity: Intense or prolonged exposure to the excitation light is destroying the fluorophore. 2. Probe Photostability: The probe is inherently not very photostable. | 1. Reduce the intensity of the excitation light or the exposure time. 2. Use an anti-fade mounting medium if compatible with your experimental setup. 3. Select a probe known for its high photostability. |
| No Response to Peroxynitrite Inducer | 1. Ineffective Inducer: The chemical used to stimulate ONOO⁻ production is not working on your cell type or has degraded. 2. Probe Not Cell-Permeable: The probe cannot efficiently enter the cells. 3. Rapid ONOO⁻ Scavenging: The cell's antioxidant systems are neutralizing the ONOO⁻ before it can react with the probe.[1] | 1. Test a different inducer or increase its concentration. Confirm the inducer's activity with a positive control.[1] 2. Verify the probe's cell permeability. Some probes may require a permeabilizing agent, although this is less common for live-cell imaging.[1] 3. Use a positive control by adding an exogenous ONOO⁻ donor (e.g., SIN-1) to confirm the probe is responsive in your system.[1] |
Quantitative Data Summary
The table below summarizes key performance metrics for a selection of peroxynitrite fluorescent probes to aid in probe selection.
| Probe Name | Excitation (nm) | Emission (nm) | Detection Limit (LOD) | Key Features |
| 4-MB | 385/450 (Ratiometric) | 385/450 | 29.8 nM | Ratiometric probe based on 4-methylumbelliferone.[4] |
| NAB-BE | 745 (Two-Photon) | 465-550 | Not Specified | Two-photon probe with high reactivity towards ONOO⁻.[4] |
| Red-PN | Not Specified | Not Specified | 4.3 nM | Red-emitting probe with rapid response (<5s).[4] |
| TL | Not Specified | 667 | Not Specified | Long-wavelength, mitochondria-targeting probe.[4] |
| BP-ONOO | 570 | 613 | 18 nM | Red-emitting probe with a rapid response time (<4s).[5] |
| BDP-ENE-S-Py+ | Not Specified | Not Specified | 120 nM | Near-infrared probe with a 2-minute response time.[6] |
Experimental Protocols
Protocol 1: General Workflow for Cellular Peroxynitrite Detection
This protocol provides a general workflow for loading a peroxynitrite probe into cultured cells and subsequent imaging.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to 70-80% confluency.[1]
-
Probe Preparation: Prepare a stock solution of the fluorescent probe (typically 1-10 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free medium or buffer (e.g., PBS, pH 7.4).[1][7]
-
Probe Loading: Remove the culture medium, wash the cells once with warm PBS, and add the probe-containing medium to the cells. Incubate for the recommended time (e.g., 15-60 minutes) at 37°C and 5% CO₂.[1][7]
-
Wash: Remove the probe-containing medium and wash the cells two to three times with warm PBS or phenol red-free medium to remove any extracellular probe.[1]
-
Induction of Peroxynitrite (Optional): To study endogenous ONOO⁻, you may need to stimulate the cells. Replace the wash buffer with a medium containing an inducing agent (e.g., lipopolysaccharide (LPS), phorbol (B1677699) 12-myristate 13-acetate (PMA), or an ONOO⁻ donor like SIN-1). Incubate for the appropriate time to allow for ONOO⁻ production.[1][7]
-
Imaging: Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen probe.
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest using appropriate image analysis software.
Protocol 2: Validating Probe Specificity Against Other Reactive Species
This protocol describes how to validate that your probe's fluorescence response is specific to peroxynitrite.
-
Probe Preparation: In a microplate or cuvette, prepare multiple aliquots of your probe at its working concentration in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Reactive Species Preparation: Prepare solutions of various reactive oxygen and nitrogen species (e.g., H₂O₂, O₂•⁻, NO•, ⁻OCl) and a peroxynitrite donor (positive control) in the same buffer.
-
Reaction: Add each reactive species to a separate aliquot of the probe solution. Use a concentration that is typically 10- to 100-fold higher than the probe concentration to ensure a robust test. Include a "blank" sample with only the probe and buffer.[1]
-
Measurement: After a suitable incubation period, measure the fluorescence intensity of each sample using a fluorometer or plate reader at the appropriate excitation and emission wavelengths for your probe.
-
Analysis: Compare the fluorescence enhancement of the probe in the presence of peroxynitrite to that of other reactive species. A highly selective probe will show a significant fluorescence increase only with peroxynitrite.
Visualizations
Caption: A typical workflow for detecting cellular peroxynitrite using fluorescent probes.
Caption: Simplified signaling pathway showing the formation and effects of peroxynitrite.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. A Red-Emitting Fluorescence Probe for Rapid Detecting Exogenous and Endogenous Peroxynitrite in Living Cells with High Sensitivity and Selectivity [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
challenges in the real-time detection of short-lived peroxynitrite
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the real-time detection of the short-lived and highly reactive molecule, peroxynitrite (ONOO⁻). This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is the real-time detection of peroxynitrite so challenging?
The primary challenges in detecting peroxynitrite in real-time stem from its intrinsic properties:
-
Short Half-Life: Peroxynitrite has a very short half-life of less than a second at physiological pH (7.4), making its direct application and detection difficult.[1][2][3] Its stability is highly sensitive to experimental conditions such as pH, temperature, and the presence of carbon dioxide and other scavenging molecules.[1]
-
High Reactivity: Peroxynitrite is a potent oxidizing and nitrating agent that reacts with a wide range of biological molecules, including proteins, lipids, and DNA.[3][4][5][6] This high reactivity makes it difficult to develop probes that are exclusively sensitive to peroxynitrite.
-
Interference from Other Reactive Species: Biological systems contain numerous other reactive oxygen species (ROS) and reactive nitrogen species (RNS), such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), and nitric oxide (•NO), which can interfere with detection methods and lead to false-positive results.[7][8]
Q2: What are the most common methods for peroxynitrite detection, and what are their primary advantages and disadvantages?
Several methods are available for detecting peroxynitrite, each with its own set of strengths and limitations. The main approaches include fluorescent probes, high-performance liquid chromatography (HPLC), and electron paramagnetic resonance (EPR) spectroscopy.[4][5]
| Method | Principle | Advantages | Disadvantages |
| Fluorescent Probes | Specific chemical probes that exhibit a change in fluorescence upon reaction with peroxynitrite.[4][9] | High sensitivity, suitable for real-time cellular imaging, and relatively easy to use.[4][10][11] | Can suffer from low specificity, photobleaching, and interference from other ROS/RNS.[9][12] |
| High-Performance Liquid Chromatography (HPLC) | Separates and quantifies peroxynitrite decomposition products, such as nitrate (B79036) and nitrite, or markers of peroxynitrite-induced damage, like 3-nitrotyrosine. | Provides robust and accurate quantification.[4] | Not suitable for real-time detection in living cells and requires cell lysis.[13] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Uses spin traps to detect radical species generated from the decomposition of peroxynitrite.[4][9] | Offers unparalleled specificity for detecting radical species.[4][9] | Technically demanding, requires specialized equipment, and provides indirect detection.[9] |
Q3: My fluorescent probe is giving a weak or no signal. What are the possible causes and solutions?
A weak or absent signal is a common issue in experiments using fluorescent probes for peroxynitrite detection. Several factors could be at play:
-
Low Peroxynitrite Concentration: The intracellular levels of peroxynitrite may be below the detection limit of your probe.[12]
-
Solution: Consider using a positive control, such as a peroxynitrite donor like SIN-1, to confirm that the probe is responsive in your system.[12]
-
-
Probe Instability: The fluorescent probe may have degraded.
-
Insufficient Probe Loading: The concentration of the probe inside the cells may be too low.
-
Solution: Optimize the probe concentration and incubation time for your specific cell type.[12]
-
-
Incorrect Filter Sets: The excitation and emission wavelengths of your microscope or plate reader may not be optimal for your chosen probe.
-
Solution: Verify the spectral properties of your probe and ensure your equipment is configured correctly.[12]
-
-
Presence of Scavengers: Endogenous antioxidants like glutathione (B108866) can scavenge peroxynitrite, reducing its availability to react with the probe.[12]
-
Solution: Be aware of the antioxidant capacity of your experimental system. In some cases, modulating the cellular redox environment might be necessary, though this should be done with caution.
-
Troubleshooting Guide
This guide provides solutions to common problems encountered during peroxynitrite detection experiments.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| High Background Fluorescence | 1. Autofluorescence from cells or media.2. Non-specific binding of the probe. | 1. Use a phenol (B47542) red-free medium for imaging.2. Acquire a background image of unstained cells and subtract it from your experimental images.3. Optimize washing steps after probe incubation to remove excess unbound probe.[12] |
| Photobleaching (Signal Fades Quickly) | 1. High intensity of excitation light.2. The probe has low photostability. | 1. Reduce the intensity and/or duration of light exposure.2. Use an anti-fade reagent if compatible with live-cell imaging.3. Choose a probe known for higher photostability.[12] |
| Inconsistent or Non-Reproducible Results | 1. Variability in probe loading.2. Poor cell health.3. Inconsistent induction of peroxynitrite. | 1. Standardize your protocol for probe loading, incubation times, and washing steps.2. Regularly check cell viability and morphology.3. Ensure consistent timing and concentration of the stimulus used to induce peroxynitrite formation.[12] |
| Suspected Off-Target Effects or Lack of Specificity | The probe is reacting with other reactive species. | 1. Perform control experiments using scavengers of other ROS/RNS to see if the signal is diminished.2. Use a "decomposed" control of your peroxynitrite donor to account for effects from its byproducts.[1]3. Test the probe's response to other relevant oxidants like hydrogen peroxide or hypochlorite.[12] |
Experimental Protocols
1. General Protocol for Intracellular Peroxynitrite Detection using a Fluorescent Probe
This protocol provides a general workflow. Specific parameters such as probe concentration and incubation time should be optimized for the particular probe and cell type.[4]
-
Cell Culture: Plate cells in a suitable format for fluorescence microscopy or a microplate reader.
-
Probe Loading:
-
Prepare a fresh working solution of the fluorescent probe in a serum-free medium or an appropriate buffer (e.g., PBS).
-
Remove the culture medium from the cells and wash them once with the buffer.
-
Add the probe-containing solution to the cells and incubate at 37°C for the time recommended by the manufacturer (typically 30-60 minutes).
-
-
Induction of Peroxynitrite (Optional but Recommended):
-
To induce endogenous peroxynitrite formation, treat cells with an appropriate stimulus (e.g., lipopolysaccharide (LPS) and phorbol (B1677699) 12-myristate 13-acetate (PMA) for macrophages).[14]
-
Alternatively, use a peroxynitrite donor such as SIN-1 to generate peroxynitrite chemically.[9]
-
-
Imaging/Measurement:
-
After incubation, wash the cells to remove the excess probe.
-
Add fresh imaging medium (e.g., phenol red-free medium or PBS).
-
Measure the fluorescence using a fluorescence microscope or microplate reader at the appropriate excitation and emission wavelengths for the specific probe.[9]
-
2. Preparation of a Peroxynitrite Standard Solution
This protocol is for the in vitro synthesis of a peroxynitrite solution, which can be used for probe characterization.[14]
-
Materials:
-
0.6 M Sodium Nitrite (NaNO₂)
-
0.7 M Hydrogen Peroxide (H₂O₂)
-
0.6 M Hydrochloric Acid (HCl)
-
1.5 M Sodium Hydroxide (B78521) (NaOH)
-
Manganese Dioxide (MnO₂)
-
-
Procedure:
-
Mix the sodium nitrite, hydrogen peroxide, and hydrochloric acid solutions.
-
Rapidly add the sodium hydroxide solution to make the mixture alkaline. A yellow color indicates the formation of peroxynitrite.[1]
-
Remove excess hydrogen peroxide by adding manganese dioxide and subsequent filtration or centrifugation.
-
Determine the concentration of the peroxynitrite solution by measuring its absorbance at 302 nm in 0.1 M NaOH (extinction coefficient ε = 1670 M⁻¹cm⁻¹).[14][15]
-
Store the peroxynitrite solution in small aliquots at -80°C and use a fresh aliquot for each experiment.
-
Visualizations
Caption: Simplified signaling pathway of peroxynitrite formation and its major cellular effects.
Caption: A troubleshooting workflow for addressing weak or no signal in peroxynitrite detection experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Peroxynitrite induced cytotoxicity and detection in cardiovascular, neurodegenerative and inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pros and cons of current approaches for detecting peroxynitrite and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluorescent probes for sensing peroxynitrite: biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Separation and Detection of Peroxynitrite Using Microchip Electrophoresis with Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. Development of Fluorescent Probes for the Detection of Peroxynitrite | Peroxynitrite Detection in Biological Media: Challenges and Advances | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. content.abcam.com [content.abcam.com]
guidelines for the stable storage and handling of peroxynitrite solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidelines for the stable storage, handling, and experimental use of peroxynitrite (ONOO⁻) solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and effective application of peroxynitrite in your research.
I. Troubleshooting Guides and FAQs
This section addresses common issues and questions that may arise during the handling, storage, and experimental use of peroxynitrite.
Question: My peroxynitrite solution has a faint yellow color. Is it still usable?
Answer: A faint yellow color is characteristic of peroxynitrite. However, the intensity of the color does not provide a reliable indication of its concentration, which can decrease upon decomposition. It is crucial to determine the exact concentration of your peroxynitrite stock solution spectrophotometrically before each experiment. A significant deviation from the expected concentration suggests decomposition, and it is advisable to use a fresh stock.[1]
Question: I am observing high variability in my experimental results when using peroxynitrite. What could be the cause?
Answer: High variability is a common issue and is often attributed to the inherent instability of peroxynitrite, particularly at neutral pH.[1][2] Several factors can contribute to this:
-
pH of the final solution: Peroxynitrite is relatively stable in alkaline solutions (pH > 9) but decomposes rapidly at neutral or acidic pH.[1][3][4] Ensure that the final pH of your reaction buffer is maintained after the addition of the alkaline peroxynitrite stock.
-
Decomposition during handling: Always keep peroxynitrite solutions on ice and prepare dilutions immediately before use in cold 0.3 M NaOH.[1][3]
-
Reaction with buffers: Certain buffers can accelerate the decomposition of peroxynitrite. For instance, Tris buffers are known to increase the rate of decomposition.[5] Phosphate buffers are generally considered a more suitable choice.[1]
-
Presence of Carbon Dioxide (CO₂): Peroxynitrite reacts rapidly with CO₂, which is present in most biological buffers. This reaction can alter its reactivity and lead to the formation of other reactive species.[4]
Question: My cells are undergoing necrosis instead of apoptosis in my experiments. How can I favor apoptosis?
Answer: The mode of cell death induced by peroxynitrite is often dependent on the concentration and duration of exposure. High concentrations or prolonged exposure can lead to significant oxidative stress, resulting in necrosis. To promote apoptosis, consider the following adjustments:
-
Titrate the peroxynitrite concentration: Perform a dose-response experiment starting with a lower concentration range to identify the optimal concentration for inducing apoptosis.
-
Reduce the exposure time: A shorter incubation period may be sufficient to trigger apoptotic signaling pathways without causing overwhelming cellular damage.
-
Monitor the cellular energy state: Necrosis can be initiated by the depletion of ATP.
Question: I am not observing any effect in my experiment after adding the peroxynitrite donor. What should I do?
Answer: This issue often points to a problem with the peroxynitrite donor's ability to release peroxynitrite effectively. Here are some troubleshooting steps:
-
Verify Donor Viability: Always prepare a fresh stock solution of the donor immediately before your experiment. Improper storage or the use of expired reagents can lead to a lack of activity.[2]
-
Check Buffer pH: Ensure the pH of your buffer is optimal for the specific donor you are using to facilitate its decomposition and the subsequent formation of peroxynitrite.[2]
-
Confirm Peroxynitrite Generation: Use a fluorescent probe, such as Dihydrorhodamine 123, to confirm that peroxynitrite is being generated in a cell-free system before proceeding with more complex biological experiments.[2]
II. Data on Peroxynitrite Stability
The stability of peroxynitrite is highly dependent on pH and temperature. The following tables summarize the decomposition rates under various conditions.
Table 1: Stability of Peroxynitrite Solutions
| Storage Condition | Stability/Half-Life | Reference(s) |
| Frozen at -80°C in 0.3 M NaOH | Stable for at least 3-6 months.[3][4] | [3][4] |
| Frozen at -20°C | Decomposes at a rate of about 1.7% per day; should be used within 2-4 weeks. | [6] |
| Alkaline solution (e.g., 0.3 M NaOH) at room temperature | Half-life of approximately 5 hours.[3][4] | [3][4] |
| pH 7.4 | Half-life of a few seconds.[2][3][4] | [2][3][4] |
| Acidic conditions | Instantaneous decomposition.[3] | [3] |
Table 2: Effect of pH and Temperature on Peroxynitrite Decomposition Products
| pH | Temperature (°C) | Initial Peroxynitrite Concentration | Predominant Reaction | Decomposition Products | Reference(s) |
| < 7 | < 5 | High (2.5 mM) | Isomerization | ≥90% Nitrate | [7][8][9] |
| 10 | 5 | High (2.5 mM) | Decomposition | ~80% Nitrite (B80452) and Dioxygen | [7][8] |
| 10 | 45 | High (2.5 mM) | Decomposition | ~90% Nitrite and Dioxygen | [7][8] |
| 10.2 | Not Specified | Low (50 µM) | Decomposition | ≤40% Nitrite and Dioxygen | [7] |
III. Experimental Protocols
Safety Precaution: Peroxynitrite is a strong oxidant and should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.[10]
Protocol 1: Determination of Peroxynitrite Concentration
Objective: To accurately determine the concentration of a peroxynitrite stock solution.
Materials:
-
Peroxynitrite stock solution (stored at -80°C)
-
Cold 0.3 M NaOH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Ice bucket
Methodology:
-
Carefully thaw the peroxynitrite stock solution on ice.[3]
-
Prepare a 40-fold dilution of the stock solution by adding 25 µL of the peroxynitrite stock to 975 µL of cold 0.3 M NaOH in a microcentrifuge tube.[1][3]
-
Gently mix the solution.
-
Use 0.3 M NaOH as a blank to zero the spectrophotometer at 302 nm.
-
Measure the absorbance of the diluted peroxynitrite solution at 302 nm.
-
Calculate the concentration of the stock solution using the Beer-Lambert law:
Protocol 2: Synthesis of Peroxynitrite via Acidified Hydrogen Peroxide and Nitrite
Objective: To synthesize peroxynitrite in the laboratory. This method is widely used due to its simplicity and high yield.[11]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂) (30% w/v)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂), activated
-
Syringe pump (recommended for reproducibility)
-
Ice bath
Methodology:
-
Preparation of Reactant Solutions (on ice):
-
Solution A: 0.6 M Sodium Nitrite (NaNO₂) in deionized water.
-
Solution B: A mixture of 0.6 M Hydrochloric Acid (HCl) and 0.7 M Hydrogen Peroxide (H₂O₂).
-
Solution C: 1.5 M Sodium Hydroxide (NaOH).[11]
-
-
Synthesis:
-
Using a syringe pump, rapidly mix equal volumes of the pre-chilled Solution A and Solution B.
-
Immediately quench the reaction by adding an equal volume of the pre-chilled Solution C. A characteristic yellow color indicates the formation of peroxynitrite.[10]
-
-
Purification to Remove Excess Hydrogen Peroxide:
-
Quantification:
-
Determine the concentration of the purified peroxynitrite solution spectrophotometrically as described in Protocol 1.[11]
-
-
Storage:
-
Aliquot the purified peroxynitrite solution into cryovials and store at -80°C.
-
IV. Safe Handling and Disposal
Handling:
-
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[12]
-
Handle peroxynitrite solutions in a well-ventilated chemical fume hood.[10]
-
Avoid inhalation of vapors or mists.[12]
-
In case of skin contact, rinse the affected area with plenty of water.[12]
-
In case of eye contact, rinse cautiously with water for several minutes.[12]
Storage:
-
Store peroxynitrite solutions in a cool, dry, and well-ventilated place.[12]
-
Keep containers tightly closed and upright to prevent leakage.[12]
-
Avoid repeated freeze-thaw cycles.[4] It is recommended to aliquot the stock solution upon first use.[13]
Disposal of Peroxynitrite Waste:
-
Peroxynitrite waste should be treated as hazardous waste.
-
Collect waste in a designated, compatible, and clearly labeled container.[14] The container should be marked with the words "HAZARDOUS WASTE" and specify the contents.[14]
-
Do not mix peroxynitrite waste with other waste streams.[14]
-
Liquid waste containers should not be filled to more than 75% capacity to allow for expansion.[15]
-
Arrange for disposal through your institution's hazardous waste management program.
Decontamination of Laboratory Equipment:
-
Glassware and Non-porous Surfaces:
-
Remove any gross contamination by wiping with an absorbent material.
-
Wash thoroughly with a laboratory detergent and warm water.[16]
-
A subsequent rinse with a 1:10 bleach solution can be used for disinfection, followed by a thorough water rinse, especially on metal surfaces, as bleach is corrosive.[6]
-
-
Internal Components (e.g., tubing):
-
Always wear appropriate PPE during decontamination procedures.[18]
-
Affix a completed "Laboratory Equipment Decontamination Form" to the equipment before it is moved or serviced.[16]
V. Signaling Pathways and Experimental Workflows
Peroxynitrite Formation and Cellular Effects
Peroxynitrite is formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). It is a potent oxidizing and nitrating agent that can react with various biomolecules, including lipids, DNA, and proteins. These reactions can lead to a range of cellular responses, from modulation of cell signaling to apoptosis or necrosis.
References
- 1. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of the peroxynitrite-carbon dioxide reaction probed using tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 7. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protein Tyrosine Nitration and Thiol Oxidation by Peroxynitrite—Strategies to Prevent These Oxidative Modifications [mdpi.com]
- 11. Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nipissingu.ca [nipissingu.ca]
- 15. cmich.edu [cmich.edu]
- 16. nswai.org [nswai.org]
- 17. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 18. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
minimizing artifacts in the measurement of peroxynitrite in biological samples
Welcome to the technical support center for the accurate measurement of peroxynitrite (ONOO⁻) in biological samples. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize artifacts and obtain reliable data.
Troubleshooting Guides
This section addresses specific issues that may arise during peroxynitrite detection experiments.
Issue 1: Weak or No Signal in Peroxynitrite Assays
Q1: I am not detecting any peroxynitrite, or the signal is much lower than expected in my chemiluminescence assay. What are the possible causes?
A low or absent signal in a peroxynitrite chemiluminescence assay can be due to several factors, primarily related to the high instability of peroxynitrite and the specific reagents used.[1] Key areas to troubleshoot include the peroxynitrite standard, buffer conditions, and the chemiluminescent probe.[1]
-
Peroxynitrite Standard Integrity: Peroxynitrite is highly unstable, especially at neutral or acidic pH, with a half-life of less than a second at physiological pH (~7.4).[1] It is most stable in strongly alkaline solutions (pH > 12).[1]
-
Degradation during storage: Ensure your stock solution is stored at a pH greater than 12. Repeated freeze-thaw cycles can also lead to degradation, so it is best to aliquot the stock solution upon first use.[1]
-
Inaccurate concentration: The concentration of the peroxynitrite stock should be verified spectrophotometrically before each experiment.[1]
-
-
Rapid Decomposition in Assay Buffer: Due to its short half-life at physiological pH, peroxynitrite may decompose before it can react with the detection probe if added to the assay buffer too early.[1] Optimize your workflow to ensure the probe is present to react with peroxynitrite immediately upon its introduction to the neutral pH environment.[1]
-
Chemiluminescent Probe Issues:
-
Probe Concentration: The concentration of the probe (e.g., luminol) needs to be optimized. Insufficient probe will result in a low signal, while excessively high concentrations can increase background noise.[1]
-
Probe Degradation: Luminol (B1675438) solutions can degrade over time, particularly when exposed to light. It is recommended to store luminol solutions in the dark and prepare them fresh.[1]
-
Q2: My fluorescent signal for intracellular peroxynitrite is very weak. What should I check?
Weak fluorescence signals in cell-based assays can be caused by several factors, from low peroxynitrite levels to technical issues with the probe or imaging setup.[2]
-
Low Peroxynitrite Concentration: The actual biological concentration of peroxynitrite in your samples may be below the detection limit of the fluorescent probe you are using.[2]
-
Probe Instability and Loading:
-
Probe Degradation: Ensure you are using a fresh, properly stored probe solution, as some fluorescent probes can degrade over time.[2]
-
Insufficient Loading: The intracellular concentration of the probe might be too low. You may need to optimize the loading concentration and incubation time for your specific cell type.[2]
-
-
Incorrect Instrument Settings: Verify that the excitation and emission wavelengths on your fluorescence microscope or plate reader are correctly set for your specific probe.[2]
-
Ineffective Inducer: If you are using a chemical inducer (e.g., SIN-1) to stimulate peroxynitrite production, it may not be effective in your cell type or the compound may have degraded.[2] It is important to have a positive control to validate the activity of the inducer.[2]
Issue 2: High Background Signal or Non-Specific Staining
Q3: I am observing high background fluorescence in my cell imaging experiments. How can I reduce it?
High background fluorescence can obscure the specific signal from peroxynitrite and can originate from the probe itself, the cells, or incomplete washing.[2]
-
Probe Autofluorescence: Some fluorescent probes have intrinsic fluorescence even before reacting with peroxynitrite.[2] Consider using a probe with a high "on/off" ratio to minimize this.[2]
-
Cellular Autofluorescence: Components within cells, such as NADH and flavins, can autofluoresce.[2] Ensure you have an unstained control to assess the level of cellular autofluorescence.
-
Incomplete Probe Washout: Excess extracellular probe that is not properly washed away can contribute to high background.[2] Optimize your washing steps to ensure complete removal of the unbound probe.[3]
Q4: How can I be sure my fluorescent probe is specifically detecting peroxynitrite and not other reactive species?
Probe specificity is a critical concern, as many fluorescent probes can react with other reactive oxygen species (ROS) and reactive nitrogen species (RNS).[2]
-
Perform Selectivity Testing: It is essential to validate the specificity of your probe by testing its response to other common ROS/RNS, such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), nitric oxide (•NO), and hypochlorite (B82951) (⁻OCl).[2] An ideal probe will show a significant fluorescence increase only in the presence of peroxynitrite.[2]
-
Use of Scavengers: Pre-treating your samples with a peroxynitrite scavenger, such as N-acetylcysteine (NAC) or glutathione, should diminish the signal, helping to confirm that the probe is responding to peroxynitrite.[4]
Frequently Asked Questions (FAQs)
Q5: What are the most common methods for detecting peroxynitrite in biological samples?
Several direct and indirect methods are available, each with its own advantages and disadvantages.[5] The choice of method often depends on the specific research question and the sample type.
| Method | Principle | Advantages | Disadvantages |
| Fluorescent Probes | Small molecules that exhibit a change in fluorescence upon reaction with peroxynitrite.[4][6] | High sensitivity, suitable for live-cell imaging, and some probes can target specific organelles.[2][6] | Potential for artifacts from other ROS/RNS, photobleaching, and issues with probe uptake and distribution.[2] |
| Chemiluminescence | Light emission from the reaction of a probe (e.g., luminol) with peroxynitrite.[1] | High sensitivity. | Signal can be transient, and the method is not suitable for imaging.[7] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Uses spin traps to detect short-lived radical species produced during peroxynitrite decomposition.[3] | Highly specific for radical detection.[3] | Indirect detection, requires specialized equipment.[3] |
| High-Performance Liquid Chromatography (HPLC) | Detects 3-nitrotyrosine, a stable biomarker of peroxynitrite activity.[8] | Provides a stable, time-integrated measure of peroxynitrite formation.[8] | Indirect measurement, does not provide real-time information.[8] |
Q6: What is the difference between a "turn-on" and a "ratiometric" fluorescent probe for peroxynitrite?
-
A "turn-on" probe shows a significant increase in fluorescence intensity at a single wavelength after reacting with peroxynitrite.[2]
-
A "ratiometric" probe exhibits a shift in its fluorescence emission or excitation spectrum upon reacting with peroxynitrite. This results in a change in the ratio of fluorescence intensities at two different wavelengths. Ratiometric detection is generally more robust as it can correct for variations in probe concentration and illumination intensity.[2][4]
Q7: Can I measure peroxynitrite in specific cellular compartments?
Yes, researchers have developed fluorescent probes that can selectively accumulate in specific organelles.[2] This is achieved by attaching a targeting moiety to the probe. For example, a triphenylphosphonium (TPP) group can direct a probe to the mitochondria.[2]
Experimental Protocols
Protocol 1: General Workflow for Detecting Intracellular Peroxynitrite Using a Fluorescent Probe
This protocol provides a general workflow for detecting intracellular peroxynitrite using a fluorescent probe. Specific parameters such as probe concentration and incubation times should be optimized for the particular probe and cell type being used.[3]
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture until they reach the desired confluency.[3]
-
Peroxynitrite Induction (Optional): To study induced peroxynitrite production, treat cells with an inducing agent such as 3-morpholinosydnonimine (SIN-1), which generates both •NO and O₂•⁻.[3][9]
-
Probe Loading: Remove the culture medium and load the cells with the peroxynitrite-specific fluorescent probe diluted in a suitable buffer (e.g., PBS or HBSS). The optimal probe concentration and loading time should be determined empirically.[3]
-
Incubation: Incubate the cells with the probe for the recommended duration at 37°C, protected from light.[3]
-
Washing: Gently wash the cells with buffer to remove any excess, unbound probe.[3]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.[3]
-
Data Analysis: Quantify the fluorescence intensity and compare the results between control and treated groups.[3]
Protocol 2: Luminol-Based Chemiluminescence Assay for Peroxynitrite Detection
This protocol outlines a luminol-based chemiluminescence assay for the detection of peroxynitrite.[7][8]
-
Reagent Preparation:
-
Luminol Stock Solution (10 mM): Dissolve luminol in 0.1 M NaOH. Store at 4°C in the dark.[8]
-
Working Buffer: Sodium bicarbonate buffer (e.g., 50 mM, pH 8.5-9.5).[8]
-
Peroxynitrite Standard: Prepare fresh dilutions of a verified peroxynitrite stock solution in the working buffer immediately before use.[8]
-
-
Assay Procedure:
-
To a luminometer tube or a white, opaque 96-well plate, add your sample or peroxynitrite standard.[8]
-
Add the working buffer to a final volume (e.g., 100 µL).[8]
-
Prepare a luminol working solution (e.g., 100 µM in working buffer).[8]
-
Initiate the measurement in a luminometer.[8]
-
Inject the luminol working solution into the sample and immediately measure the light emission.[8]
-
Protocol 3: EPR Spin Trapping of Radicals from Peroxynitrite Decomposition
This protocol outlines the general steps for using 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) to trap radicals generated from the decomposition of peroxynitrite.[3]
-
Reagent Preparation:
-
Prepare a stock solution of peroxynitrite in alkaline water (pH > 12).[3]
-
Prepare a stock solution of the spin trap DMPO in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[3]
-
-
Reaction Mixture: In an EPR-compatible tube, mix the peroxynitrite solution with the DMPO solution. The final concentrations should be optimized for the specific experiment.[3]
-
EPR Measurement: Immediately place the sample in the cavity of the EPR spectrometer and record the spectrum.[3]
-
Spectral Analysis: Analyze the resulting EPR spectrum to identify the characteristic signals of the DMPO-radical adducts.[3]
Visualizations
Caption: Formation of peroxynitrite and its downstream biological effects.
Caption: Experimental workflow for detecting peroxynitrite in cultured cells.
Caption: Troubleshooting logic for weak or no signal in peroxynitrite assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peroxynitrite Synthesis for Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of synthesized peroxynitrite.
Frequently Asked Questions (FAQs)
Q1: Why are my peroxynitrite solutions decomposing so quickly?
A1: Peroxynitrite is inherently unstable at physiological pH. Its stability is highly dependent on pH, temperature, and concentration. At a neutral pH of 7.4, peroxynitrite has a half-life of less than a second.[1] For storage, it is crucial to maintain a high pH (typically >12) and low temperatures (-80°C) to minimize decomposition.[2] Even under these conditions, expect a slow decomposition over time.
Q2: What are the common contaminants in synthesized peroxynitrite solutions?
A2: Common contaminants depend on the synthesis method. For the widely used quenched-flow method (acidified hydrogen peroxide and nitrite), residual hydrogen peroxide (H₂O₂) and nitrite (B80452) (NO₂⁻) are the primary contaminants.[3] The ozonation of azide (B81097) method may leave residual azide, while the two-phase system can have traces of the organic solvent (e.g., isoamyl alcohol) and H₂O₂.[4][5]
Q3: How can I remove hydrogen peroxide from my peroxynitrite solution?
A3: A common and effective method for removing residual H₂O₂ is to treat the solution with manganese dioxide (MnO₂).[4] MnO₂ catalyzes the decomposition of H₂O₂ into water and oxygen gas. The MnO₂ can then be removed by centrifugation or filtration.
Q4: What is the characteristic color of a peroxynitrite solution?
A4: A concentrated solution of peroxynitrite has a distinctive yellow color.[2] This color can be used as a preliminary qualitative indicator of successful synthesis. The concentration of peroxynitrite is typically quantified by measuring its absorbance at 302 nm.[6]
Q5: Can I use buffers other than phosphate (B84403) buffer for my experiments with peroxynitrite?
A5: While phosphate buffer is commonly used, be aware that some buffers can react with peroxynitrite and affect its stability and reactivity. For instance, buffers containing primary amines, such as Tris, can accelerate the decomposition of peroxynitrite.[7] It is advisable to check for potential interactions between your buffer and peroxynitrite.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and handling of peroxynitrite.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Peroxynitrite Yield | 1. Inefficient mixing of reactants. 2. Incorrect timing of the quenching step in the quenched-flow method. 3. Degradation of peroxynitrite due to improper temperature or pH control. | 1. Ensure rapid and efficient mixing of the reactant streams, for instance, by using a quenched-flow reactor.[3] 2. Optimize the reaction time before quenching with a strong base.[8] 3. Maintain low temperatures (on ice) during the synthesis and ensure the final solution has a high pH (>12) for stability. |
| High Levels of Hydrogen Peroxide Contamination | Incomplete reaction or insufficient removal of excess H₂O₂. | 1. Use a slight excess of nitrite relative to H₂O₂ to minimize residual peroxide.[9] 2. Treat the final peroxynitrite solution with high-purity manganese dioxide (MnO₂) to catalytically decompose the remaining H₂O₂. Ensure the MnO₂ is thoroughly removed afterward. |
| Inconsistent Experimental Results | 1. Inconsistent concentration of the peroxynitrite stock solution due to decomposition. 2. Presence of interfering contaminants. | 1. Always determine the concentration of the peroxynitrite stock solution spectrophotometrically (absorbance at 302 nm) immediately before each experiment.[2] 2. Use purification methods appropriate for your synthesis technique to remove contaminants. Consider if residual contaminants could be affecting your specific experimental system. |
| Precipitate Formation in the Peroxynitrite Solution | Precipitation of salts at low temperatures. | If you observe a precipitate upon thawing your frozen peroxynitrite stock, it is likely due to the high salt concentration. Gently warm the solution to redissolve the salts before use. However, avoid prolonged exposure to room temperature. |
Quantitative Data on Peroxynitrite Synthesis and Stability
The following tables summarize key quantitative data from the literature to aid in the selection and optimization of peroxynitrite synthesis and handling protocols.
Table 1: Comparison of Common Peroxynitrite Synthesis Methods
| Synthesis Method | Typical Final Concentration | Reported Yield | Key Advantages | Potential Contaminants |
| Quenched-Flow (Acidified H₂O₂ and Nitrite) | ~180 mM[2] | 85-90%[3] | Rapid, high yield, scalable.[2] | Hydrogen peroxide, Nitrite, Sodium chloride.[2] |
| Ozonation of Azide | Up to 80 mM[6] | 40-50%[5] | Yields H₂O₂-free solutions, low ionic strength.[6][10] | Residual azide.[5] |
| Two-Phase System (Isoamyl Nitrite and H₂O₂) | Up to 1 M[4] | ~65% (two-phase), 92% (homogeneous)[11] | High concentration achievable.[4] | Isoamyl alcohol, Hydrogen peroxide.[4] |
Table 2: Stability of Peroxynitrite Under Various Conditions
| pH | Temperature (°C) | Initial Concentration | Decomposition Pathway/Products | Half-life/Decomposition Rate | Reference |
| >12 | Room Temperature | Not specified | Decomposition | ~5 hours | [2] |
| 7.4 | Not specified | Not specified | Decomposition | A few seconds | [2] |
| <7 | 5 | 2.5 mM | Isomerization to nitrate (B79036) (~90%) | Stable | [12][13][14] |
| 10 | 5 | 2.5 mM | Decomposition to nitrite and O₂ (~80%) | Less stable | [12][13][14] |
| 10 | 45 | 2.5 mM | Decomposition to nitrite and O₂ (~90%) | Rapid decomposition | [12][13][14] |
| Not specified | -20 | Not specified | Slow decomposition | 1.7% per day | [4][15] |
| Not specified | ~5 | Not specified | Slow decomposition | ~7 days | [4][15] |
Experimental Protocols
Protocol 1: Synthesis of Peroxynitrite via the Quenched-Flow Method
This method is based on the reaction of acidified hydrogen peroxide with sodium nitrite, followed by rapid quenching with sodium hydroxide.
Materials:
-
Solution A: 0.6 M Sodium Nitrite (NaNO₂)
-
Solution B: 0.7 M Hydrogen Peroxide (H₂O₂) in 0.6 M Hydrochloric Acid (HCl)
-
Quenching Solution: 1.5 M Sodium Hydroxide (NaOH)
-
Manganese Dioxide (MnO₂)
-
Syringe pump and tubing connectors or a quenched-flow reactor
-
Ice bath
Procedure:
-
Prepare all solutions and cool them in an ice bath.
-
Using a syringe pump or quenched-flow reactor, rapidly mix equal volumes of Solution A and Solution B.
-
After a short reaction time (which may require optimization, but is typically in the range of milliseconds to a few seconds), immediately quench the reaction by adding an equal volume of the cold 1.5 M NaOH solution.[3][8] A distinct yellow color indicates the formation of peroxynitrite.
-
To remove unreacted hydrogen peroxide, add a small amount of MnO₂ and stir the solution on ice. The evolution of oxygen gas indicates the decomposition of H₂O₂.
-
Once the gas evolution ceases, remove the MnO₂ by centrifugation and filtration.
-
Determine the concentration of the peroxynitrite solution spectrophotometrically by measuring the absorbance at 302 nm (ε = 1670 M⁻¹cm⁻¹ in 0.1 M NaOH).
-
Store the peroxynitrite solution in small aliquots at -80°C.
Protocol 2: Synthesis of Peroxynitrite via Ozonation of Sodium Azide
This method produces peroxynitrite solutions that are free of hydrogen peroxide.
Materials:
-
0.1 M Sodium Azide (NaN₃) in a solution of 0.1 M NaOH
-
Ozone (O₃) gas (typically ~5% in oxygen) from an ozone generator
-
Gas dispersion tube
-
Ice bath (0-4°C)
Procedure:
-
Place the sodium azide solution in a flask and immerse it in an ice bath to maintain the temperature between 0-4°C.[6]
-
Bubble ozone gas through the solution using a gas dispersion tube.[6]
-
Monitor the formation of peroxynitrite by periodically taking a small aliquot of the solution and measuring its absorbance at 302 nm.
-
Continue the ozonation until the desired concentration of peroxynitrite is reached. Be aware that prolonged ozonation can lead to the decomposition of the formed peroxynitrite.[5]
-
Quantify the final concentration as described in Protocol 1.
-
Store the solution in aliquots at -80°C.
Signaling Pathways and Experimental Workflows
Experimental Workflow for Peroxynitrite Synthesis (Quenched-Flow)
Caption: Workflow for peroxynitrite synthesis via the quenched-flow method.
Peroxynitrite-Mediated Mitochondrial Dysfunction
References
- 1. pnas.org [pnas.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Synthesis of peroxynitrite in a two-phase system using isoamyl nitrite and hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A practical method for preparing peroxynitrite solutions of low ionic strength and free of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. escholarship.org [escholarship.org]
- 9. Determination of optimal conditions for synthesis of peroxynitrite by mixing acidified hydrogen peroxide with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Product distribution of peroxynitrite decay as a function of pH, temperature, and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis of Peroxynitrite in a Two-Phase System Using Isoamyl Nitrite and Hydrogen Peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Overcome the Rapid Degradation of Peroxynitrite in Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peroxynitrite. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to aid in overcoming the challenges associated with the rapid degradation of peroxynitrite in experimental settings.
I. Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the handling, storage, and experimental use of peroxynitrite, with a focus on mitigating its rapid degradation.
Question: My experimental results with peroxynitrite are highly variable. What are the primary causes and how can I improve consistency?
Answer: High variability is a frequent challenge due to the inherent instability of peroxynitrite, particularly at physiological pH.[1][2] Several factors can contribute to this:
-
pH of the Final Solution: Peroxynitrite is relatively stable in alkaline solutions (pH > 11) but decomposes rapidly at neutral or acidic pH.[1] Its half-life at pH 7.4 and 37°C is less than one second.[2][3] Ensure that the final pH of your reaction buffer is accurately controlled after the addition of the alkaline peroxynitrite stock.
-
Decomposition During Handling: Always keep peroxynitrite solutions on ice and prepare dilutions immediately before use in cold 0.3 M NaOH.[1]
-
Reaction with Buffers: Certain buffers can accelerate peroxynitrite decomposition. For example, Tris buffer is known to increase the rate of decay.[1][4] Phosphate buffers are generally a more suitable choice.[1]
-
Presence of Carbon Dioxide (CO₂): Peroxynitrite reacts rapidly with carbon dioxide, which is prevalent in most biological buffers.[1][5][6] This reaction forms the nitrosoperoxycarbonate adduct (ONOOCO₂⁻), altering its reactivity and leading to the formation of other reactive species like nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals.[5] While difficult to eliminate completely, being aware of this interaction is crucial for data interpretation. Consider degassing buffers for sensitive experiments.[7]
-
Inconsistent Timing: Given its short half-life, the timing of peroxynitrite addition to your experimental system and the subsequent measurements are critical for reproducibility.[1] Standardize your experimental timeline precisely.
Question: My peroxynitrite stock solution has a faint yellow color. Is it still usable?
Answer: A faint yellow color is characteristic of the peroxynitrite anion and indicates its presence.[1][2] However, the intensity of the color does not provide a reliable measure of its concentration, which may have decreased due to decomposition. It is imperative to determine the precise concentration of your peroxynitrite stock solution spectrophotometrically before each experiment.[1][8] A significant drop from the expected concentration suggests degradation, and it is advisable to use a fresh stock.
Question: I am not observing the expected cellular effects after adding peroxynitrite. What could be the problem?
Answer: This issue can arise from several factors related to peroxynitrite's rapid degradation and interaction with the experimental environment:
-
Rapid Scavenging: Biological systems contain endogenous scavengers of peroxynitrite, such as glutathione (B108866) and other thiols, which can neutralize it before it reaches its intended target.[5][9]
-
Cellular Necrosis vs. Apoptosis: High concentrations of peroxynitrite can induce necrosis rather than apoptosis due to overwhelming oxidative stress.[1] If you are studying apoptotic pathways, it is essential to perform a dose-response curve to identify a concentration that triggers apoptosis without causing widespread necrosis. Reducing the exposure time may also be beneficial.[1]
-
Use of Peroxynitrite Donors: If you are using a peroxynitrite donor, it may not be releasing peroxynitrite effectively due to improper storage, expired reagents, or suboptimal buffer conditions (e.g., pH).[2] It is crucial to verify the viability of the donor and confirm the generation of peroxynitrite in a simplified, cell-free system first.[2]
Question: How can I differentiate the effects of peroxynitrite from those of its decomposition byproducts or the byproducts of peroxynitrite donors?
Answer: This is a critical aspect of experimental design. The following controls are recommended:
-
Decomposed Peroxynitrite/Donor Control: Prepare a solution of peroxynitrite or the donor and allow it to fully decompose before adding it to your experimental system. This will help distinguish the effects of peroxynitrite itself from those of its stable byproducts, such as nitrate.[2]
-
Use of Scavengers: In parallel experiments, co-incubate your system with a known peroxynitrite scavenger, such as uric acid or a metalloporphyrin like Fe(III)-porphyrin.[2] If the observed effect is diminished in the presence of the scavenger, it strongly suggests that the effect is mediated by peroxynitrite.
II. Data Summary: Peroxynitrite Stability
The stability of peroxynitrite is highly dependent on various experimental conditions. The following tables summarize key quantitative data on its half-life.
Table 1: Half-Life of Peroxynitrite at Various pH and Temperatures
| pH | Temperature (°C) | Half-Life (t₁/₂) | Notes |
| > 12 | Room Temperature | ~5 hours | In 0.3 M NaOH, peroxynitrite is relatively stable.[1][8] |
| 7.4 | 37 | < 1 second | Rapid decomposition occurs at physiological pH and temperature.[1][2][3] |
| < 7 | 5 | > 90% isomerization to nitrate | At lower temperatures and acidic pH, decomposition to nitrite (B80452) and dioxygen is minimal.[10][11][12] |
| 10 | 5 | ~80% decomposition | At alkaline pH, decomposition becomes more significant even at lower temperatures.[10][11][12] |
| 10 | 45 | ~90% decomposition | Increased temperature significantly accelerates decomposition at alkaline pH.[10][11] |
Table 2: Storage Recommendations for Peroxynitrite Stock Solutions
| Storage Temperature (°C) | Storage Solution | Stability |
| -80 | 0.3 M NaOH | Stable for at least 3-6 months.[1][7][8] |
| -20 | 0.3 M NaOH | Negligible decomposition for approximately 3 weeks.[1] |
Note: It is crucial to avoid repeated freeze-thaw cycles.[7][13] Aliquoting the stock solution is highly recommended.
III. Experimental Protocols
Protocol 1: Determination of Peroxynitrite Concentration
Objective: To accurately determine the concentration of a peroxynitrite stock solution.
Materials:
-
Peroxynitrite stock solution (stored at -80°C)
-
Ice-cold 0.3 M NaOH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Ice bucket
Methodology:
-
Carefully thaw the peroxynitrite stock solution on ice.[1][8]
-
Keep the stock solution on ice throughout the procedure.
-
Prepare a 40-fold dilution of the stock solution by adding 25 µL of the peroxynitrite stock to 975 µL of cold 0.3 M NaOH in a microcentrifuge tube.[1][7][8]
-
Gently mix the solution.
-
Use 0.3 M NaOH as a blank to zero the spectrophotometer at 302 nm.
-
Immediately measure the absorbance of the diluted peroxynitrite solution at 302 nm.
-
Calculate the concentration of the stock solution using the Beer-Lambert law: Concentration (M) = (Absorbance at 302 nm × Dilution Factor) / 1670 M⁻¹cm⁻¹
Protocol 2: Synthesis of Peroxynitrite via the Acidified Hydrogen Peroxide Method
Objective: To synthesize peroxynitrite for laboratory use. This method is common but can result in hydrogen peroxide and nitrite contamination.[4]
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂) (30% w/v)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂) (optional, for removing excess H₂O₂)
-
Syringe pump or quenched-flow reactor (recommended for reproducibility)
-
Ice bath
Methodology:
-
Prepare the following solutions on ice:
-
Using a syringe pump or quenched-flow reactor, rapidly mix equal volumes of Solution A and Solution B.
-
Immediately quench the reaction (within 1-2 seconds) by adding an equal volume of ice-cold Solution C.[15][14] A characteristic pale yellow color indicates the formation of peroxynitrite.[15]
-
(Optional) To remove unreacted hydrogen peroxide: Add a small amount of MnO₂ and stir the solution on ice for 20-30 minutes.[15][14] The decomposition of H₂O₂ is indicated by the evolution of oxygen gas.
-
Centrifuge the solution at a low speed to pellet the MnO₂.
-
Carefully collect the supernatant containing the peroxynitrite.
-
Determine the final concentration using Protocol 1.
-
Store the peroxynitrite solution in aliquots at -80°C.
Protocol 3: Using SIN-1 as a Peroxynitrite Donor in Cell Culture
Objective: To induce peroxynitrite-mediated effects in a cell culture model using a donor compound.
Materials:
-
SIN-1 (3-morpholinosydnonimine hydrochloride)
-
Cold 10 mM HCl
-
Cell culture medium (e.g., serum-free medium or Krebs-Ringer buffer)
-
Cultured cells
Methodology:
-
Preparation of SIN-1 Stock Solution:
-
Cell Culture Treatment:
-
Grow cells to the desired confluency.
-
Just before the experiment, replace the culture medium with fresh, pre-warmed (37°C) buffer or medium.
-
Dilute the cold SIN-1 stock solution directly into the pre-warmed medium to achieve the final desired concentration (e.g., 10 µM - 1 mM).
-
-
Experimental Controls:
-
Negative Control: Treat cells with the vehicle used to dissolve SIN-1 (e.g., an equivalent dilution of 10 mM HCl).[2]
-
Decomposed SIN-1 Control: Prepare a SIN-1 solution in the medium and incubate it at 37°C for a sufficient time to allow for complete decomposition (e.g., 24 hours) before adding it to the cells. This control accounts for the effects of the stable byproducts of SIN-1 decay.[2]
-
Scavenger Control: Co-incubate cells with SIN-1 and a peroxynitrite scavenger (e.g., uric acid) to confirm that the observed biological effects are specifically due to peroxynitrite.[2]
-
-
Endpoint Analysis: After the desired incubation period, proceed with downstream analyses such as cell viability assays, protein extraction for western blotting (e.g., for nitrotyrosine detection), or RNA isolation.
IV. Mandatory Visualizations
Diagram 1: Peroxynitrite Decomposition Pathways
Caption: Major decomposition pathways of peroxynitrite.
Diagram 2: Experimental Workflow for Handling Peroxynitrite
Caption: A typical workflow for handling peroxynitrite in experiments.
Diagram 3: Troubleshooting Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. sfrbm.org [sfrbm.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Product distribution of peroxynitrite decay as a function of pH, temperature, and concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
validation and quality control of commercial peroxynitrite detection kits
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using commercial peroxynitrite detection kits.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind most fluorescent peroxynitrite detection kits?
A1: The majority of commercial peroxynitrite (ONOO⁻) detection kits utilize "turn-on" fluorescent probes. These probes are engineered with a fluorescence-quenching component that is selectively removed by peroxynitrite.[1] A common method involves boronate esters, which are oxidized by ONOO⁻, releasing a fluorescent molecule.[1] Other mechanisms include the oxidation of specific chemical bonds or the opening of a non-fluorescent structure into a highly fluorescent one upon reaction with peroxynitrite.[1]
Q2: What is the difference between a "turn-on" and a "ratiometric" probe for peroxynitrite detection?
A2: A "turn-on" probe shows a significant increase in fluorescence intensity at a single wavelength after reacting with ONOO⁻. In contrast, a "ratiometric" probe exhibits a shift in its fluorescence emission or excitation spectrum. This shift results in a change in the ratio of fluorescence intensities at two different wavelengths. Ratiometric detection is often considered more robust because it can self-correct for variations in probe concentration, illumination intensity, and other environmental factors.[1]
Q3: How can I be certain that the signal I am observing is specifically from peroxynitrite and not other reactive oxygen or nitrogen species (ROS/RNS)?
A3: Probe specificity is a critical aspect of peroxynitrite detection. While many probes are designed for high selectivity, it is essential to perform validation experiments.[1] You should test the probe's response to other common ROS and RNS, such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), and nitric oxide (NO).[1][2] An ideal probe will exhibit a significant increase in fluorescence only in the presence of peroxynitrite.[1] A detailed protocol for selectivity testing is provided in the "Experimental Protocols" section.
Q4: Are there peroxynitrite detection probes that can target specific cellular organelles?
A4: Yes, researchers have developed probes that can accumulate in specific subcellular locations. This is typically achieved by attaching a targeting molecule to the probe. For example, a triphenylphosphonium (TPP) group can direct a probe to the mitochondria.[1] This allows for the investigation of peroxynitrite production within specific organelles.[1]
Q5: Why are my experimental results with peroxynitrite inconsistent?
A5: Inconsistent results often arise from the inherent instability of peroxynitrite, which has a very short half-life (less than a second) at physiological pH.[2][3][4] Its stability is highly sensitive to experimental conditions such as pH, temperature, and the presence of carbon dioxide and scavenging molecules.[3] Therefore, precise and consistent experimental execution is crucial.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with commercial peroxynitrite detection kits.
| Problem | Potential Cause | Suggested Solution |
| Weak or No Signal | Low Peroxynitrite Concentration: The levels of ONOO⁻ in your sample may be below the detection limit of the kit.[1] | Use a positive control, such as a ONOO⁻ donor like SIN-1, to confirm the probe is responsive.[1] Consider concentrating your sample if possible. |
| Probe Instability: The fluorescent probe may have degraded over time or due to improper storage.[1] | Prepare fresh probe solutions for each experiment and store them according to the manufacturer's instructions, protected from light.[1][3] | |
| Insufficient Probe Loading: The intracellular concentration of the probe may be too low for detection.[1] | Optimize the probe loading concentration and incubation time.[1] | |
| Incorrect Filter Sets: The excitation and emission wavelengths used may not be optimal for the specific probe.[1] | Verify that your microscope or plate reader's filter sets match the spectral properties of the probe provided in the kit's manual.[1] | |
| Rapid Scavenging: Endogenous antioxidants in the cells may be neutralizing the peroxynitrite before it can react with the probe.[1] | Be aware of the antioxidant capacity of your system. It may be necessary to use cell treatments that modulate the antioxidant response. | |
| High Background Fluorescence | Probe Autofluorescence: The probe itself may have some intrinsic fluorescence. | Select a probe with a high signal-to-noise ratio. Using a probe that excites and emits in the near-infrared (NIR) range can also help minimize background.[1] |
| Cellular Autofluorescence: Components within the cells, such as NADH and flavins, can fluoresce and interfere with the signal.[1] | Use a phenol (B47542) red-free medium for imaging and acquire a background image of unstained cells to subtract from your experimental images.[1] | |
| Incomplete Probe Washout: Excess extracellular probe that has not been washed away can contribute to high background. | Optimize the washing steps after probe incubation to ensure complete removal of any unbound probe.[1] | |
| Photobleaching (Signal Fades Quickly) | High Excitation Light Intensity: Prolonged or intense exposure to excitation light can destroy the fluorophore.[1] | Use the lowest possible excitation intensity and shortest exposure time that provides a clear signal.[1] Consider using a photostabilizing agent if compatible with your experiment. |
| Inherent Probe Photostability: The probe may not be very photostable. | Choose a probe known for its high photostability. For time-lapse experiments, acquire images at longer intervals.[1] | |
| Inconsistent Results / Poor Reproducibility | Variable Probe Loading: Inconsistent incubation times or probe concentrations between experiments. | Strictly adhere to a standardized protocol for probe loading and washing.[1] |
| Cell Health and Density: Stressed or dying cells can have altered ROS/RNS production. Variations in cell density can also affect results. | Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay and maintain consistent cell densities.[1] | |
| Variability of Inducer: Inconsistent preparation or activity of the agent used to stimulate ONOO⁻ production. | Prepare fresh solutions of inducers for each experiment and validate their activity.[1] |
Quantitative Data Summary
The performance of fluorescent probes is a key factor in selecting the appropriate kit for your research. The following table summarizes key performance metrics for a selection of peroxynitrite fluorescent probes.
| Probe/Method | Principle | Limit of Detection (LOD) | Specificity | Advantages | Disadvantages |
| Aminophenyl fluorescein (B123965) (APF) | Oxidation to fluorescent fluorescein.[5] | ~29.8 nM[6] | Reacts with •OH and ⁻OCl.[5] | Good sensitivity. | Not entirely specific for ONOO⁻.[5] |
| Boronate-based Probes | Oxidation of an aryl boronate group.[7] | Varies by probe (e.g., 0.9 nM, 13.3 nM, 29.8 nM)[8] | Generally high for ONOO⁻ over other ROS/RNS. | High selectivity and sensitivity. | Some may have slower reaction kinetics. |
| Luminol-based Chemiluminescence | Oxidation of luminol (B1675438) to produce light. | Varies with conditions. | Can react with other oxidants. | High sensitivity. | Signal is transient and requires rapid measurement.[5] |
| Electron Paramagnetic Resonance (EPR) with spin trap | Indirect detection via radical adducts. | Not specified. | High specificity for radical species. | "Gold standard" for radical detection. | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: General Workflow for Cellular Peroxynitrite Detection
This protocol provides a general framework for using a fluorescent probe to detect peroxynitrite in cultured cells.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to 70-80% confluency.[1][7]
-
Probe Preparation: Prepare a stock solution of the fluorescent probe, typically 1-10 mM in DMSO.[1]
-
Probe Loading: Dilute the probe stock solution to the desired final working concentration (typically 1-10 µM) in serum-free medium.[7] Remove the culture medium from the cells and add the probe-containing medium. Incubate for 15-60 minutes at 37°C and 5% CO₂.[1]
-
Wash: Remove the probe-containing medium and wash the cells two to three times with warm PBS or phenol red-free medium to remove any extracellular probe.[1]
-
Induction of Peroxynitrite (Optional but Recommended): To validate the probe's response, you can stimulate the cells to produce ONOO⁻. Replace the wash buffer with a medium containing an inducing agent (e.g., lipopolysaccharide (LPS) and phorbol (B1677699) 12-myristate 13-acetate (PMA) for macrophages, or a ONOO⁻ donor like SIN-1).[1][7] Incubate for the appropriate time to allow for ONOO⁻ production.
-
Imaging: Image the cells using a fluorescence microscope or plate reader with the appropriate excitation and emission wavelengths for the chosen probe.[7]
-
Data Analysis: Quantify the fluorescence intensity in the regions of interest (e.g., individual cells) using image analysis software.[7]
Protocol 2: Validation of Probe Selectivity
This protocol describes how to test the specificity of your fluorescent probe for peroxynitrite over other reactive species.
-
Probe Preparation: In a microplate or cuvette, prepare multiple aliquots of your probe at its working concentration in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Prepare Reactive Species: Prepare solutions of various ROS and RNS (e.g., H₂O₂, O₂•⁻, NO, hypochlorite) and a peroxynitrite donor (e.g., SIN-1) or authentic peroxynitrite.
-
Reaction: Add each reactive species to a separate aliquot of the probe solution. Use a concentration that is typically 10- to 100-fold higher than the probe concentration to ensure a robust test.[1] Include a "blank" sample with only the probe and buffer.
-
Incubation: Allow the reactions to proceed for a set period (e.g., 30 minutes) at room temperature, protected from light.[1]
-
Measurement: Measure the fluorescence intensity of each sample using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.[1]
-
Analysis: Compare the fluorescence intensity of the samples containing different ROS/RNS to the intensity of the sample containing peroxynitrite. A highly selective probe will show a large fluorescence increase only in the presence of ONOO⁻.[1]
Protocol 3: Preparation and Quantification of a Peroxynitrite Standard
Accurate quantification of peroxynitrite requires a reliable standard.
-
Synthesis (Caution: Handle with care in a fume hood): A common method involves the reaction of acidified sodium nitrite (B80452) with hydrogen peroxide, followed by stabilization with sodium hydroxide.[9]
-
Purification: Excess hydrogen peroxide can be removed by passing the solution through a short column of manganese dioxide.[9]
-
Quantification: The concentration of the peroxynitrite solution can be determined spectrophotometrically by measuring its absorbance at 302 nm in 0.1 M NaOH. The molar extinction coefficient (ε) is 1670 M⁻¹cm⁻¹.[9][10]
-
Storage: Aliquot the peroxynitrite stock solution and store it at -80°C for 2-4 weeks. Avoid repeated freeze-thaw cycles.[9] It is highly recommended to prepare fresh solutions for use.[9]
Visualizations
Caption: Formation of peroxynitrite and its downstream cellular effects.
Caption: A logical workflow for troubleshooting weak or no signal issues.
Caption: A typical experimental workflow for detecting peroxynitrite.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation and Detection of Peroxynitrite Using Microchip Electrophoresis with Amperometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxynitrite Assay Kit (Fluorometric) (ab233469) | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
limitations and potential pitfalls of luminol-based peroxynitrite assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the limitations and potential pitfalls of luminol-based peroxynitrite assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of these assays and obtain reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the luminol-based peroxynitrite assay?
A1: The assay is based on the chemiluminescent reaction of luminol (B1675438) (5-amino-2,3-dihydro-1,4-phthalazinedione) with peroxynitrite (ONOO⁻). In an alkaline environment, peroxynitrite oxidizes luminol, leading to the formation of an excited-state product, 3-aminophthalate. As this product decays to its ground state, it emits light, typically with a maximum wavelength of around 425 nm. The intensity of the emitted light is proportional to the concentration of peroxynitrite. The reaction is significantly enhanced in the presence of bicarbonate.[1][2]
Q2: What are the primary limitations of using luminol to detect peroxynitrite?
A2: The main limitation is the lack of specificity. Luminol is not exclusive to peroxynitrite and can react with a variety of other reactive oxygen species (ROS), including superoxide (B77818) anion (O₂⁻), hydrogen peroxide (H₂O₂), hydroxyl radical (•OH), and hypochlorite (B82951) (OCl⁻), as well as certain metal ions.[1][3][4] This can lead to an overestimation of peroxynitrite levels if other reactive species are present in the sample.
Q3: How can I be sure that the signal I am detecting is from peroxynitrite and not other ROS?
A3: To distinguish the peroxynitrite-specific signal, it is crucial to use a combination of controls. Superoxide dismutase (SOD), an enzyme that scavenges superoxide, can be used to determine the contribution of superoxide to the signal.[5][6][7][8][9] Catalase, which decomposes hydrogen peroxide, can help identify the H₂O₂-dependent portion of the signal.[5][6] Comparing the signal in the presence and absence of these enzymes can help dissect the contribution of different ROS.
Q4: What is the optimal pH for a luminol-based peroxynitrite assay?
A4: There is a trade-off between the stability of peroxynitrite and the optimal pH for the luminol reaction. Peroxynitrite is more stable at a higher pH, while the chemiluminescence reaction of luminol is often optimal in a slightly alkaline range (pH 8.5-9.5).[3][10] The specific optimal pH should be determined empirically for your experimental system.
Q5: How should I prepare and store my luminol stock solution?
A5: Luminol stock solutions are typically prepared in a solvent like dimethyl sulfoxide (B87167) (DMSO) or a basic aqueous solution (e.g., 0.1 M NaOH). It is crucial to protect the solution from light to prevent degradation.[11] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C. Thawing and refreezing should be minimized.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal | Peroxynitrite Decomposition: Peroxynitrite is highly unstable at physiological pH. | Ensure rapid mixing of the sample with the luminol reagent. Prepare peroxynitrite standards in a basic solution (e.g., 0.1 M NaOH) and add them to the assay buffer immediately before measurement.[11] |
| Luminol Degradation: Luminol solutions are light-sensitive and can degrade over time. | Prepare fresh luminol working solutions for each experiment. Store stock solutions in the dark at -20°C in aliquots.[11][12] | |
| Suboptimal pH: The pH of the reaction buffer is critical for both peroxynitrite stability and luminol chemiluminescence. | Optimize the pH of your assay buffer. A pH range of 8.5-9.5 is a good starting point.[3][10] | |
| Insufficient Reagent Concentration: The concentration of luminol or peroxynitrite may be too low. | Optimize the concentration of luminol in your assay. A typical starting concentration is in the micromolar range. | |
| High Background Signal | Contaminated Reagents: Reagents may be contaminated with other oxidizing agents or metal ions. | Use high-purity water and reagents. Prepare fresh buffers for each experiment. |
| Autoxidation of Luminol: In some conditions, luminol can undergo autoxidation, leading to a background signal. | Ensure that the assay buffer is free of transition metal ions that can catalyze luminol oxidation. | |
| Well-to-Well Crosstalk: In plate-based assays, a strong signal in one well can bleed into adjacent wells. | Use white, opaque-walled microplates to minimize crosstalk. Avoid placing very high concentration samples next to very low concentration samples.[13][14][15] | |
| Rapid Signal Decay | Rapid Consumption of Reactants: The reaction between luminol and peroxynitrite is very fast, leading to a transient signal. | Use a luminometer with an injector function to add the final reagent and initiate the measurement simultaneously. If using a manual method, ensure measurements are taken immediately after reagent addition. |
| Enzyme Inactivation (if using HRP): In horseradish peroxidase (HRP)-enhanced systems, the enzyme can become inactivated. | Optimize the HRP concentration. Consider using a signal enhancer that can prolong the light emission.[16] | |
| High Well-to-Well Variability | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of small volumes of reagents or samples. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix of reagents to add to all wells. |
| Temperature Fluctuations: Inconsistent temperature across the microplate. | Allow all reagents and the microplate to equilibrate to room temperature before starting the assay. | |
| Cell Seeding Density: In cell-based assays, variations in cell number per well. | Ensure a uniform cell seeding density across all wells.[17] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for luminol-based peroxynitrite detection and a common, more sensitive alternative, L-012.
| Parameter | Luminol | L-012 (Luminol Analogue) | Notes |
| Quantum Yield (with Peroxynitrite) | ~10⁻³ in the presence of bicarbonate[1][2] | Reported to be 10-100 fold higher than luminol[18][19] | L-012 offers significantly higher sensitivity.[20] |
| Common Working Concentration | 10-100 µM | 1-10 µM | Optimal concentration should be determined experimentally. |
| Detection Limit | Low micromolar to high nanomolar range | Nanomolar to picomolar range | Varies depending on the specific assay conditions and instrumentation. |
| Specificity | Low; reacts with various ROS and other oxidants | Higher sensitivity to superoxide and peroxynitrite than luminol, but still not entirely specific[18][19][21][22] | The use of SOD and catalase is still recommended for signal deconvolution. |
Experimental Protocols
Protocol 1: Preparation of Luminol Stock Solution
Materials:
-
Luminol (molecular weight: 177.16 g/mol )
-
Dimethyl sulfoxide (DMSO) or 0.1 M Sodium Hydroxide (NaOH)
-
Microcentrifuge tubes
-
Aluminum foil
Procedure:
-
For a 10 mM stock solution in DMSO: Dissolve 17.7 mg of luminol in 10 mL of high-purity DMSO.
-
For a 10 mM stock solution in NaOH: Dissolve 17.7 mg of luminol in 10 mL of 0.1 M NaOH.
-
Vortex the solution until the luminol is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.
-
Wrap the tubes in aluminum foil to protect them from light.
-
Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Luminol-Based Peroxynitrite Assay in Cultured Cells
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Peroxynitrite donor (e.g., SIN-1)
-
Luminol working solution (e.g., 50 µM in an appropriate buffer)
-
Bicarbonate-containing buffer (e.g., Hanks' Balanced Salt Solution)
-
White, opaque-walled 96-well microplate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a white, opaque-walled 96-well plate at a desired density and allow them to adhere overnight.
-
Cell Treatment: The following day, replace the culture medium with a bicarbonate-containing buffer.
-
Induction of Peroxynitrite Production: Treat the cells with the peroxynitrite donor (e.g., SIN-1) at the desired concentration and for the desired time. Include appropriate vehicle controls.
-
Preparation of Luminol Working Solution: Prepare a fresh working solution of luminol in the same bicarbonate-containing buffer. Protect from light.
-
Signal Measurement:
-
For luminometers with injectors: Program the instrument to inject the luminol working solution into each well and immediately begin measuring the chemiluminescence.
-
For luminometers without injectors: Manually add the luminol working solution to each well and immediately place the plate in the luminometer to measure the signal. It is critical to minimize the delay between reagent addition and measurement.
-
-
Data Analysis: Record the chemiluminescence intensity (in Relative Light Units, RLU). The signal can be expressed as the integral of the signal over a specific time period or as the peak intensity.
Controls:
-
Vehicle Control: Cells treated with the vehicle used to dissolve the peroxynitrite donor.
-
SOD Control: Pre-incubate a set of wells with superoxide dismutase (SOD) before adding the peroxynitrite donor to assess the contribution of superoxide.
-
Catalase Control: Pre-incubate a set of wells with catalase to assess the contribution of hydrogen peroxide.
Visualizations
Cellular Pathways of Peroxynitrite Formation
Caption: Cellular pathways leading to the formation of peroxynitrite.
Experimental Workflow for Luminol-Based Peroxynitrite Assay
Caption: A typical experimental workflow for a luminol-based peroxynitrite assay in cultured cells.
Troubleshooting Logic for Low Signal
Caption: A logical troubleshooting workflow for addressing low signal issues in luminol-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Peroxynitrite-induced luminol chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Application and Future Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Luminol Stabilizes Performance in Testing Protocols? [eureka.patsnap.com]
- 5. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Superoxide dismutases: Dual roles in controlling ROS damage and regulating ROS signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Reasons for Failure of Lumino Reagent Detection - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]
- 13. How to Minimize Luminescence Crosstalk for Precise Assay Results [byonoy.com]
- 14. news-medical.net [news-medical.net]
- 15. How Sensitivity and Crosstalk Affect Your Bioluminescent Assay Results [promega.jp]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. Detection of superoxide and peroxynitrite in model systems and mitochondria by the luminol analogue L-012 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ultrasensitive peroxynitrite-based luminescence with L-012 as a screening system for antioxidative/antinitrating substances, e.g. Tylenol (acetaminophen), 4-OH tempol, quercetin and carboxy-PTIO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Reappraisal of the Utility of L-012 to Measure Superoxide from Biologically Relevant Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 22. On the use of L-012, a luminol-based chemiluminescent probe, for detecting superoxide and identifying inhibitors of NADPH oxidase: A re-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Temporal and Spatial Resolution in Cellular Peroxynitrite Imaging
Welcome to the technical support center for cellular peroxynitrite imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most fluorescent probes selective for peroxynitrite?
A1: The majority of peroxynitrite (ONOO⁻) probes are "turn-on" fluorescent sensors.[1] These probes are engineered with a fluorescence-quenching component that is selectively removed by peroxynitrite.[1] A common recognition strategy involves boronate esters, which are oxidized by ONOO⁻ to release a phenol (B47542), thereby restoring the fluorescence of the probe's core structure.[1] Other mechanisms include the ONOO⁻-mediated oxidation of specific chemical bonds or the opening of a non-fluorescent spirocyclic structure into a highly fluorescent form.[1]
Q2: What is the difference between a "turn-on" and a "ratiometric" fluorescent probe?
A2: A "turn-on" probe shows a significant increase in fluorescence intensity at a single wavelength upon reacting with peroxynitrite.[1] In contrast, a "ratiometric" probe exhibits a shift in its fluorescence emission or excitation spectrum.[1] This spectral shift results in a change in the ratio of fluorescence intensities at two different wavelengths. Ratiometric detection is generally considered more robust as it can correct for variations in probe concentration, illumination intensity, and other environmental factors.[1][2]
Q3: How can I ensure that the fluorescence signal I am observing is specifically from peroxynitrite and not other reactive species?
A3: Ensuring probe specificity is crucial for accurate results. While many probes are designed for high selectivity, it is essential to perform validation experiments. You should test the probe's response to other common reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), nitric oxide (NO), and hypochlorite (B82951) (⁻OCl).[1] An ideal probe will demonstrate a significant increase in fluorescence only in the presence of peroxynitrite.[1] Refer to the detailed protocol for selectivity testing below.
Q4: Are there fluorescent probes available that can target specific cellular organelles?
A4: Yes, researchers have successfully developed probes that can accumulate in specific subcellular compartments.[1] This is achieved by attaching a targeting moiety to the probe. For instance, a triphenylphosphonium (TPP) group can direct a probe to the mitochondria, while a morpholine (B109124) group can target the lysosome.[1] This targeted approach allows for the investigation of peroxynitrite production within specific organelles.[1]
Troubleshooting Guide
This guide addresses common issues encountered during peroxynitrite imaging experiments and provides recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak Fluorescence Signal | 1. Low Peroxynitrite Concentration: The physiological levels of ONOO⁻ may be below the detection limit of the probe.[1] 2. Insufficient Probe Loading: The intracellular concentration of the probe may be too low.[1] 3. Probe Instability: The probe may have degraded over time or under your experimental conditions.[1] 4. Incorrect Microscope Settings: The excitation and emission wavelengths on the microscope may not be correctly set for your specific probe.[1] | 1. Consider using a more sensitive probe or stimulating cells to produce higher levels of peroxynitrite if appropriate for your experimental design. 2. Optimize the probe loading concentration and incubation time.[1] 3. Always use a fresh probe solution for each experiment.[1] 4. Verify that your microscope's filter sets are appropriate for the excitation and emission spectra of your probe.[1] |
| High Background Fluorescence | 1. Probe Autofluorescence: The probe itself may have some intrinsic fluorescence before reacting with ONOO⁻.[1] 2. Cellular Autofluorescence: Components within the cell, such as NADH and flavins, can naturally fluoresce.[1] 3. Incomplete Probe Washout: Excess extracellular probe that has not been washed away can contribute to background noise.[1] | 1. Select a probe with a high signal-to-noise ("on/off") ratio.[1] 2. Use a probe that excites and emits in the near-infrared (NIR) range (wavelengths greater than 650 nm) to minimize interference from cellular autofluorescence.[1] 3. Optimize the washing steps after probe incubation to ensure complete removal of the extracellular probe. Use a phenol red-free medium for imaging.[1] 4. Acquire a background image of unstained cells and subtract it from your experimental images.[1] |
| Signal Fades Quickly (Photobleaching) | 1. High Excitation Light Intensity: Prolonged or intense exposure to the excitation light can destroy the fluorophore.[1] 2. Probe Photostability: The probe may have inherently low photostability.[1] | 1. Reduce the laser power or exposure time to the minimum required to obtain a good signal-to-noise ratio.[1] 2. Use a photostabilizing buffer or an "antifade" reagent that is compatible with live-cell imaging.[1] 3. For time-lapse experiments, acquire images at longer intervals.[1] 4. Choose a probe known for its high photostability.[1] |
| No Response to Peroxynitrite Inducer | 1. Ineffective Inducer: The chemical used to stimulate ONOO⁻ production may not be effective in your cell type or may have degraded.[1] 2. Poor Probe Permeability: The probe may not be able to efficiently enter the cells.[1] 3. Rapid ONOO⁻ Scavenging: The cell's natural antioxidant systems may be neutralizing the ONOO⁻ before it can react with the probe.[1] | 1. Test a different inducer or increase the concentration of the current one. Confirm the activity of the inducer with a positive control.[1] 2. Verify the cell permeability of your probe. 3. Consider experimental conditions that may modulate the cell's antioxidant capacity, if relevant to your study. |
| Inconsistent Results / Poor Reproducibility | 1. Variable Probe Loading: Inconsistent incubation times or concentrations.[1] 2. Cell Health: Stressed or dying cells will have altered ROS/RNS production.[1] 3. Variability in Peroxynitrite Inducer: Inconsistent concentration or activity of the stimulating agent.[1] | 1. Strictly adhere to a standardized protocol for probe loading and washing.[1] 2. Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay to confirm.[1] 3. Prepare fresh solutions of inducers for each experiment and validate their activity.[1] |
Quantitative Data on Peroxynitrite Probes
The selection of an appropriate fluorescent probe is critical for successful peroxynitrite detection.[3] The following table summarizes key quantitative data for several commonly used peroxynitrite fluorescent probes to aid in the selection process.
| Probe Name | Limit of Detection (LOD) | Response Time | Key Features |
| Probe 10 | 0.9 nM | < 5 s | Ratiometric detection with a significant red-shift in emission.[4] |
| Probe 5 | 29.8 nM | Not specified | Ratiometric probe successfully used in cells, zebrafish, and a mouse model.[4] |
| TP-KA | 25 nM | Not specified | Two-photon probe for real-time monitoring of hepatotoxicity.[2] |
| QCy7-DP | 78.40 nM | 3 min | Near-infrared (NIR) probe with a large Stokes shift, suitable for in vivo imaging.[5] |
| Nap 1 | 130 nM | < 70 s | Lysosome-targeting probe.[6] |
| DCI-ONOO | 39.8 nM | Not specified | Near-infrared (NIR) probe with a large Stokes shift and good photostability.[7] |
| Xan 1 | 24 nM | 30 s | Fast response and high sensitivity.[1] |
| Probe with fast response | 1.26 nM | < 1s | Very fast response and high sensitivity.[1] |
Experimental Protocols
Protocol 1: General Procedure for Cellular Imaging of Peroxynitrite
This protocol provides a general workflow for loading a peroxynitrite probe into cultured cells and subsequent imaging.
-
Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to 70-80% confluency.[1]
-
Probe Preparation: Prepare a stock solution of the fluorescent probe, typically at a concentration of 1-10 mM in DMSO.[1] Immediately before use, dilute the stock solution to the final working concentration (typically 1-10 µM) in a serum-free, phenol red-free cell culture medium.[1]
-
Probe Loading: Remove the culture medium from the cells and wash them once with warm phosphate-buffered saline (PBS).[1] Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 15-60 minutes) at 37°C and 5% CO₂.[1]
-
Wash: Remove the probe-containing medium and wash the cells two to three times with warm PBS or phenol red-free medium to remove any extracellular probe.[1]
-
Induction of Peroxynitrite (Optional): If you are studying endogenous ONOO⁻, you may need to stimulate the cells. Replace the wash buffer with a medium containing an inducing agent such as lipopolysaccharide (LPS), phorbol (B1677699) 12-myristate 13-acetate (PMA), or a ONOO⁻ donor like SIN-1. Incubate for the appropriate time to allow for ONOO⁻ production.[1][8]
-
Imaging: Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).[1] Locate the cells and set the appropriate excitation and emission filters for your probe. Acquire images using the lowest possible excitation intensity and the shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching.[1]
Protocol 2: Validation of Probe Specificity for Peroxynitrite
This protocol describes how to validate that your probe's fluorescence response is specific to peroxynitrite.
-
Probe Preparation: In a microplate or cuvette, prepare multiple aliquots of your probe at its working concentration in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Preparation of Reactive Species: Prepare solutions of various reactive oxygen and nitrogen species (e.g., H₂O₂, O₂•⁻, NO, ⁻OCl) at concentrations typically 10- to 100-fold higher than the probe concentration to ensure a robust test.[1]
-
Reaction: Add each reactive species to a separate aliquot of the probe solution. Include a "blank" sample with only the probe and buffer, and a positive control with a known peroxynitrite donor.[1]
-
Incubation: Allow the reactions to proceed for a set period (e.g., 30 minutes) at room temperature, protected from light.[1]
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer with the appropriate excitation and emission wavelengths for your probe.
-
Data Analysis: Compare the fluorescence intensity of the samples containing different reactive species to the positive control (peroxynitrite) and the blank. A highly selective probe will show a significant fluorescence increase only in the presence of peroxynitrite.
Visualizations
Caption: Peroxynitrite formation and its downstream cellular effects.
Caption: General experimental workflow for cellular peroxynitrite imaging.
Caption: Troubleshooting logic for a weak fluorescence signal.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in fluorescent probes of peroxynitrite: Structural, strategies and biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel near-infrared fluorescent probe for peroxynitrite imaging in cellular and organ injury - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]
best practices for sample preparation for accurate peroxynitrite quantification
Welcome to the technical support center for peroxynitrite quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices for sample preparation and accurate measurement of peroxynitrite (ONOO⁻). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This guide addresses common problems encountered during peroxynitrite quantification assays.
Issue: Low or No Signal
| Potential Cause | Troubleshooting Steps |
| Peroxynitrite Instability | Peroxynitrite is highly unstable with a short half-life of less than 1 second at physiological pH (~7.4).[1] Ensure that the sample is processed quickly and kept on ice. For storage, peroxynitrite is most stable in a strong alkaline solution (pH > 12) at -80°C.[1][2] Avoid multiple freeze-thaw cycles by preparing aliquots.[1] |
| Incorrect Buffer Conditions | The pH of the final reaction buffer is critical. Peroxynitrite decomposes rapidly at neutral or acidic pH.[3] Ensure the final pH is appropriate for your assay after the addition of the alkaline peroxynitrite stock. Some buffers, like Tris, can accelerate decomposition, while phosphate (B84403) buffers are generally a safer choice.[3] |
| Degraded Peroxynitrite Standard | The concentration and purity of the peroxynitrite stock solution are crucial. Verify the concentration of your stock solution spectrophotometrically at 302 nm in 0.1 M NaOH (molar extinction coefficient ε = 1670 M⁻¹cm⁻¹) before use.[1][4] |
| Insufficient Probe Concentration or Degraded Probe | Optimize the concentration of the fluorescent or chemiluminescent probe. Insufficient probe will result in a low signal.[1] Probes like luminol (B1675438) and dihydrorhodamine 123 (DHR 123) can degrade over time, especially when exposed to light.[1][4] Prepare fresh probe solutions and store them protected from light. |
| Rapid Scavenging in Sample | Biological samples contain endogenous antioxidants (e.g., glutathione, ascorbate) that can scavenge peroxynitrite.[5] This can lead to an underestimation of its concentration. Consider the antioxidant capacity of your sample matrix. |
Issue: High Background Fluorescence
| Potential Cause | Troubleshooting Steps |
| Probe Autofluorescence | The fluorescent probe itself may have intrinsic fluorescence. Select a probe with a high signal-to-noise ratio.[6] |
| Cellular Autofluorescence | Cellular components such as NADH and flavins can cause background fluorescence. Using a probe that excites and emits in the near-infrared (NIR) range (>650 nm) can help minimize this interference.[6] |
| Incomplete Probe Washout | Excess extracellular probe that was not washed away can contribute to high background. Optimize the washing steps after probe incubation to ensure complete removal of the unbound probe.[6] |
| Probe Reactivity with Other Species | Some probes are not entirely specific for peroxynitrite and may react with other reactive oxygen species (ROS) or reactive nitrogen species (RNS), such as hydroxyl radicals (•OH) and hypochlorite (B82951) (⁻OCl).[4][7] Validate the specificity of your probe by testing its response to other relevant reactive species.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to prepare and store a peroxynitrite stock solution?
A1: Peroxynitrite is most stable in a strong alkaline solution (pH > 12).[1] It is recommended to prepare the stock solution in 0.1 M to 0.3 M NaOH.[1][3] Aliquot the stock solution into small volumes to avoid multiple freeze-thaw cycles and store at -80°C, where it can be stable for months.[1][2] Always thaw the aliquots on ice immediately before use.[3]
Q2: How can I accurately determine the concentration of my peroxynitrite stock solution?
A2: The concentration of a peroxynitrite stock solution should be verified spectrophotometrically. Dilute an aliquot of your stock solution in cold 0.1 M NaOH and measure the absorbance at 302 nm. The molar extinction coefficient for peroxynitrite at 302 nm in 0.1 M NaOH is 1670 M⁻¹cm⁻¹.[1][4]
Q3: What are the key considerations for choosing a peroxynitrite detection method?
A3: The choice of detection method depends on several factors, including the sample type, required sensitivity and specificity, and available equipment. Common methods include:
-
Fluorescent Probes: Offer high sensitivity and are suitable for real-time imaging in living cells.[8] However, specificity can be a concern, and validation is crucial.[6][8]
-
Chemiluminescence Assays: Provide high sensitivity but the signal can be transient, requiring rapid measurement.[7]
-
High-Performance Liquid Chromatography (HPLC): Allows for the accurate quantification of stable downstream products of peroxynitrite reactions, such as 3-nitrotyrosine (B3424624).[4] This method is highly specific but does not measure peroxynitrite directly in real-time.[8]
-
Electrochemical Sensors: Enable sensitive and real-time detection of peroxynitrite in complex biological samples.[9]
Q4: How does the pH of the sample and buffer affect peroxynitrite stability and measurement?
A4: The stability of peroxynitrite is highly pH-dependent. At physiological pH (~7.4), it has a very short half-life of less than one second.[1] In acidic conditions, it rapidly decomposes. Conversely, in alkaline solutions (pH > 12), it is relatively stable.[1] Therefore, sample collection and preparation should be performed rapidly at low temperatures, and the pH of the final reaction mixture must be carefully controlled to ensure accurate quantification.
Q5: What is 3-nitrotyrosine and how is it related to peroxynitrite?
A5: 3-nitrotyrosine is a stable biomarker formed when peroxynitrite reacts with tyrosine residues in proteins.[2] Its detection and quantification, often by methods like HPLC or Western blotting, serve as an indirect measure of peroxynitrite formation and peroxynitrite-mediated damage in biological systems.[4][10] However, it's important to note that other reactive nitrogen species can also lead to the formation of 3-nitrotyrosine.[10]
Quantitative Data Summary
Table 1: Stability of Peroxynitrite
| Condition | Half-life | Reference(s) |
| Alkaline solution (e.g., 0.3 M NaOH) at room temperature | ~5 hours | [3] |
| pH 7.4, 37°C | < 1 second | [1][11] |
Table 2: Molar Extinction Coefficient of Peroxynitrite
| Parameter | Value | Reference(s) |
| Molar Extinction Coefficient (ε) | 1670 M⁻¹cm⁻¹ | [1][4] |
| Wavelength (λmax) | 302 nm | [1] |
| Buffer for Measurement | 0.1 M NaOH | [1] |
Table 3: Comparison of Common Peroxynitrite Detection Probes
| Probe/Reagent | Principle | Limit of Detection (LOD) | Specificity | Advantages | Disadvantages | Reference(s) |
| Dihydrorhodamine 123 (DHR 123) | Oxidation to fluorescent rhodamine 123 | Low micromolar range | Reacts with various ROS/RNS | High fluorescence quantum yield | Low specificity | [4][7] |
| Aminophenyl fluorescein (B123965) (APF) | Oxidation to fluorescent fluorescein | ~29.8 nM | Reacts with •OH and ⁻OCl | Good sensitivity | Not entirely specific for ONOO⁻ | [7] |
| Luminol | Chemiluminescence | Not specified | Enhanced by bicarbonate | High sensitivity | Transient signal | [1][7] |
Experimental Protocols
Protocol 1: Verification of Peroxynitrite Stock Solution Concentration
-
Prepare a solution of 0.1 M NaOH and keep it on ice.[1]
-
Thaw the peroxynitrite stock solution on ice.[3]
-
Dilute a small aliquot of your peroxynitrite stock solution in the cold 0.1 M NaOH. A dilution factor of 1:100 to 1:200 is typically appropriate.[1]
-
Immediately measure the absorbance of the diluted solution at 302 nm using a UV-Vis spectrophotometer. Use 0.1 M NaOH as the blank.[1]
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient (1670 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
Protocol 2: Cell-based Peroxynitrite Assay using a Fluorescent Probe (General Workflow)
-
Cell Culture: Plate cells in a suitable format (e.g., 96-well plate or glass-bottom dish) and culture until they reach the desired confluency.[12]
-
Peroxynitrite Induction (Optional): To study induced peroxynitrite production, treat cells with an inducing agent such as 3-morpholinosydnonimine (SIN-1), which generates both nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[12]
-
Probe Loading: Remove the culture medium and load the cells with the peroxynitrite-specific fluorescent probe diluted in a suitable buffer (e.g., PBS or HBSS). The optimal probe concentration and loading time should be determined empirically for each cell type and probe.[12]
-
Incubation: Incubate the cells with the probe for the recommended duration at 37°C, protected from light.[12]
-
Washing: Gently wash the cells with buffer to remove any excess, unbound probe.[12]
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microscope or a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.[12]
-
Data Analysis: Quantify the fluorescence intensity and compare the results between control and treated groups.[12]
Visualizations
Caption: Formation of peroxynitrite and its downstream cellular effects.
Caption: General workflow for peroxynitrite quantification in biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. hub.hku.hk [hub.hku.hk]
- 9. benchchem.com [benchchem.com]
- 10. Nitric oxide and peroxynitrite. The ugly, the uglier and the not so good: a personal view of recent controversies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sfrbm.org [sfrbm.org]
- 12. benchchem.com [benchchem.com]
preventing the spontaneous decomposition of peroxynitrite standard solutions
Welcome to the technical support center for peroxynitrite solutions. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the spontaneous decomposition of peroxynitrite and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is peroxynitrite and why is it so unstable?
Peroxynitrite (ONOO⁻) is a potent oxidizing and nitrating agent formed from the rapid, diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[1][2] Its instability arises from its conjugate acid, peroxynitrous acid (ONOOH), which has a pKa of approximately 6.8.[1][2][3][4] At a physiological pH of around 7.4, about 80% of peroxynitrite exists as the ONOO⁻ anion, while the remaining portion is protonated to ONOOH.[2][5] This acidic form is highly unstable and decomposes rapidly.[2] The half-life of peroxynitrite at pH 7.4 is only a few seconds.[2][6][7]
Q2: What are the optimal storage conditions for peroxynitrite stock solutions?
To minimize decomposition, peroxynitrite stock solutions should be stored in a strong alkaline solution (e.g., 0.3 M NaOH) at -80°C.[2][6][7] Under these conditions, the solution can be stable for at least three to six months.[2] Even at -80°C, slow decomposition occurs, so it is crucial to verify the concentration before each use.[2][6][7] Avoid repeated freeze-thaw cycles.[2][8] For short-term storage at -20°C, some suppliers note a decrease in activity of about 2% per day.[2]
Q3: How does pH fundamentally affect the stability of peroxynitrite?
pH is the most critical factor governing the stability of peroxynitrite.[2]
-
Alkaline pH (pH > 9): Peroxynitrite exists predominantly as the relatively stable ONOO⁻ anion. In a 0.3 M NaOH solution, its half-life at room temperature is approximately 5 hours.[2][6][7]
-
Neutral to Acidic pH (pH ≤ 8): As the pH decreases, the equilibrium shifts towards the formation of the highly unstable peroxynitrous acid (ONOOH).[2] ONOOH rapidly decomposes, with a half-life of less than a second at physiological pH and 37°C.[2] This decomposition is nearly instantaneous under acidic conditions.[2][6][7]
Q4: What are the main decomposition pathways of peroxynitrite?
Peroxynitrous acid (ONOOH) has two primary decomposition pathways that are influenced by pH, temperature, and concentration:[2]
-
Isomerization to Nitrate (B79036) (NO₃⁻): This is the predominant pathway where ONOOH rearranges to form the stable nitrate ion.[1][2][9]
-
Decomposition to Other Products: A portion of peroxynitrite can decompose to form nitrite (B80452) (NO₂⁻) and oxygen (O₂).[2][9][10] Another pathway involves homolytic cleavage to generate highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals, though the significance of this pathway is a subject of discussion.[1][2]
Q5: How should I prepare working solutions for my experiments?
Always prepare working solutions immediately before use. Dilutions of the stock solution should be made with cold 0.3 M NaOH.[6][7] Be aware that once diluted into a neutral pH buffer for your experiment, the peroxynitrite will decompose within seconds.[2][7]
Troubleshooting Guide
Problem: My experimental results are inconsistent. How can I ensure my peroxynitrite concentration is accurate?
Cause: The most common source of inconsistency is the degradation of the peroxynitrite stock solution, even during storage. The concentration stated on the vial is often inaccurate by the time of use.
Solution: You must determine the actual concentration of your peroxynitrite stock immediately before every experiment.[2][6][7]
Problem: My peroxynitrite solution seems to be degrading faster than expected, even when handled correctly. Why?
Cause: Several factors beyond pH can accelerate the decomposition of peroxynitrite.
Solution: Review your experimental setup by considering the following potential accelerators:
-
Buffer Composition: Amine-based buffers like Tris can significantly accelerate decomposition compared to phosphate (B84403) buffers.[2][11][12] If your experimental conditions permit, use a phosphate buffer.
-
Carbon Dioxide (CO₂): Peroxynitrite reacts rapidly with CO₂ to form a nitrosoperoxycarbonate (ONOOCO₂⁻) adduct.[2][12] This adduct quickly decomposes into carbonate and nitrogen dioxide radicals.[1][2] Ensure your buffers are degassed if CO₂ interference is a concern.
Quantitative Data Summary
The stability of peroxynitrite is highly dependent on the experimental conditions. The following tables summarize key quantitative data for easy reference.
Table 1: Half-life of Peroxynitrite under Various Conditions
| Condition | Half-life | Notes | Reference(s) |
| Alkaline solution (e.g., 0.3 M NaOH) at room temperature | ~5 hours | In 0.3 M NaOH, it is relatively stable. | [2][6][7] |
| pH 7.4 | < 1 second to a few seconds | Rapid decomposition at physiological pH. | [2][6][7] |
| pH 6.8 | ~0.75 - 1.4 s | Varies with buffer composition. | [11] |
| Acidic conditions (pH < 5.3) | ~1 second | Decomposition is dominated by isomerization. | [11] |
| Frozen at -80°C in 0.3 M NaOH | ≥ 3-6 months | Slow decomposition still occurs. | [2][6] |
Table 2: Influence of Buffer on Peroxynitrite Decomposition Rate at 25°C
| Buffer (0.1 M) | Rate Constant (k) | Observation | Reference(s) |
| Phosphate | kdisproportionation = (1.3 ± 0.1) × 10³ M⁻¹s⁻¹ | Baseline decomposition rate. | [11][13] |
| Tris | kdisproportionation = 9 × 10³ M⁻¹s⁻¹ | Tris significantly accelerates decomposition. | [2][11][13] |
| Phosphate + Tris | Half-life decreases (0.75-0.88 s) | The presence of Tris increases the rate of decay. | [11] |
Experimental Protocols
Protocol 1: Spectrophotometric Determination of Peroxynitrite Concentration
This protocol allows for the accurate measurement of peroxynitrite concentration in your stock solution.
Materials:
-
Peroxynitrite stock solution (in concentrated NaOH)
-
Ice bucket
-
Chilled 0.3 M NaOH solution
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Place your peroxynitrite stock vial and the chilled 0.3 M NaOH on ice.[6][7]
-
Set the spectrophotometer to read absorbance at 302 nm.
-
Use the cold 0.3 M NaOH solution as a blank to zero the instrument.[6][7]
-
Prepare a dilution of your stock. A 40-fold dilution is common (e.g., add 25 µL of stock to 975 µL of cold 0.3 M NaOH).[2][6][7] Mix gently but thoroughly.
-
Immediately measure the absorbance of the diluted solution at 302 nm.
-
Calculate the concentration of the original stock solution using the Beer-Lambert law: Concentration (M) = (Absorbance at 302 nm × Dilution Factor) / 1670 M⁻¹cm⁻¹
Visual Guides
Caption: Factors influencing peroxynitrite stability and its decomposition pathways.
Caption: Recommended workflow for preparing and using peroxynitrite solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. Peroxynitrite - Wikipedia [en.wikipedia.org]
- 5. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT50945A [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Decomposition kinetics of peroxynitrite: influence of pH and buffer - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
troubleshooting peak tailing and resolution in HPLC analysis of peroxynitrite
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with HPLC analysis of peroxynitrite. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues like peak tailing and poor resolution in your experiments.
Troubleshooting Guide: Peak Tailing and Poor Resolution
Peak tailing and inadequate resolution are common hurdles in the HPLC analysis of peroxynitrite and its nitrated products, such as 3-nitrotyrosine (B3424624). Below is a step-by-step guide to diagnose and resolve these issues.
Question: My peroxynitrite (or 3-nitrotyrosine) peak is tailing. What are the likely causes and how can I fix it?
Answer:
Peak tailing in the analysis of peroxynitrite or its derivatives is often linked to secondary interactions with the stationary phase or issues with the mobile phase. Here’s a systematic approach to troubleshooting:
-
Evaluate Mobile Phase pH: Peroxynitrite itself is highly unstable and requires a high pH mobile phase (typically pH > 11) for analysis. For its stable biomarker, 3-nitrotyrosine, the mobile phase pH should be optimized to ensure consistent ionization.
-
Check for Silanol (B1196071) Interactions: Residual silanol groups on silica-based C18 columns can interact with polar analytes, causing tailing.[8][9][10]
-
Solution:
-
Operate at a lower pH (around 2-3) to protonate silanol groups when analyzing acidic compounds.[9][10]
-
Use an end-capped column or a column with a different stationary phase (e.g., polar-embedded) to minimize silanol interactions.[8][9]
-
Add a silanol-masking agent, like triethylamine (B128534) (TEA), to the mobile phase in small concentrations (e.g., 0.1%).
-
-
-
Assess Column Health: A degraded or contaminated column is a frequent cause of peak tailing.[7][9]
-
Solution:
-
Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns).[9]
-
If the problem persists, replace the guard column (if present) or the analytical column.
-
-
-
Rule out Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.[7][11][12]
-
Solution: Dilute your sample and reinject. If the peak shape improves, you were likely overloading the column.
-
Question: I am observing poor resolution between my analyte peak and other peaks. What steps can I take to improve separation?
Answer:
Poor resolution can make accurate quantification impossible. Here are key areas to investigate:
-
Optimize Mobile Phase Composition: The organic modifier concentration and buffer strength are critical for achieving good resolution.[7][13]
-
Solution:
-
Adjust the percentage of the organic solvent (e.g., methanol or acetonitrile). A lower organic content generally increases retention time and can improve the separation of early-eluting peaks.
-
For gradient elution, modify the gradient slope to enhance separation.
-
Ensure the buffer concentration is adequate (typically 10-50 mM) to maintain a stable pH.[9]
-
-
-
Consider Column Parameters: The column's physical characteristics play a significant role in its resolving power.
-
Check for Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and reduce resolution.[9][12]
-
Solution: Use tubing with a narrow internal diameter and keep the length to a minimum.
-
Frequently Asked Questions (FAQs)
Q1: Why is a high pH mobile phase necessary for the direct HPLC analysis of peroxynitrite?
A1: Peroxynitrite is highly unstable, especially in its protonated form, peroxynitrous acid (ONOOH), which has a pKa of approximately 6.8.[15] At physiological pH, it rapidly decomposes. To analyze it directly by HPLC, the mobile phase must be alkaline (pH > 11) to keep it in its more stable anionic form (ONOO⁻).[1][2][3][4][5][15]
Q2: My peak is fronting, not tailing. What could be the cause?
A2: Peak fronting is less common than tailing but can occur. The most frequent causes are:
-
Column Overload: Injecting a sample that is too concentrated.[11]
-
Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than your mobile phase, it can cause the analyte to travel too quickly through the initial part of the column.[16][17]
-
Column Degradation: A void or channel in the column packing can lead to fronting.[17][18]
Q3: Can the sample preparation method affect peak shape?
A3: Absolutely. Improper sample preparation can introduce contaminants that interfere with your analysis. For instance, in the analysis of 3-nitrotyrosine from biological samples, incomplete protein hydrolysis or failure to remove particulates can lead to column clogging and poor peak shape. It is recommended to filter all samples through a 0.22 µm syringe filter before injection.[6]
Quantitative Data Summary
The following table summarizes typical HPLC parameters used in the analysis of peroxynitrite and its stable biomarker, 3-nitrotyrosine.
| Parameter | Peroxynitrite Analysis | 3-Nitrotyrosine Analysis (Method 1) | 3-Nitrotyrosine Analysis (Method 2) |
| Column | Nucleosil® 100-5C18AB or Nucleodur® C18 Gravity | C18 reverse-phase (e.g., 4.6 x 100 mm, 2.6 µm) | C18 reverse-phase |
| Mobile Phase | 10 mM tetrabutylammonium (B224687) hydrogen sulfate, pH 11.5 | 0.5% acetic acid:methanol:water (15:15:70, v/v/v) | 26.3 mM sodium citrate (B86180) and 10.9 mM sodium acetate, pH 4.75, with 2.8% (v/v) methanol |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | Room Temperature (22-28°C) | 25°C | 27°C |
| Detection | UV at 300 nm | Diode Array Detector (DAD) at 276 nm and 356 nm | Electrochemical Detector (ECD) |
| Reference | [1][2][3] | [6] | [6] |
Experimental Protocols
Protocol 1: Direct HPLC Analysis of Peroxynitrite, Nitrite (B80452), and Nitrate (B79036)
This method is adapted for the simultaneous analysis of peroxynitrite and its decomposition products.
-
Sample Preparation: Immediately adjust the pH of aqueous samples to >12 with NaOH to stabilize the peroxynitrite.[3]
-
HPLC System:
-
Analysis: Inject the prepared sample into the HPLC system. Peroxynitrite, nitrite, and nitrate will be separated based on their retention times. Quantify by comparing peak areas to a standard curve.[3]
Protocol 2: HPLC Analysis of 3-Nitrotyrosine (Biomarker of Peroxynitrite Damage)
This protocol is for quantifying 3-nitrotyrosine in biological samples after protein hydrolysis.
-
Protein Hydrolysis: Enzymatic hydrolysis is preferred over acid hydrolysis to prevent artificial nitration.[6]
-
To 1 mg of protein, add pronase to a final concentration of 1 mg/mL.
-
Incubate at 50°C for 18-24 hours.
-
Stop the reaction by precipitating proteins with an equal volume of 10% (w/v) trichloroacetic acid (TCA).
-
Centrifuge and collect the supernatant.[6]
-
-
Sample Cleanup: Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[6]
-
HPLC System (UV Detection):
-
Quantification: Create a standard curve using known concentrations of authentic 3-nitrotyrosine.
Visualizations
Caption: Troubleshooting workflow for HPLC peak shape and resolution issues.
Caption: Formation of peroxynitrite and its HPLC analysis pathways.
References
- 1. GC-MS and HPLC methods for peroxynitrite (ONOO- and O15NOO-) analysis: a study on stability, decomposition to nitrite and nitrate, laboratory synthesis, and formation of peroxynitrite from S-nitrosoglutathione (GSNO) and KO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS and HPLC methods for peroxynitrite (ONOO− and O15NOO−) analysis: a study on stability, decomposition to nitrite and nitrate, laboratory synthesis, and formation of peroxynitrite from S-nitrosoglutathione (GSNO) and KO2 - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. GC-MS and HPLC methods for peroxynitrite (ONOO− and O15NOO−) analysis: a study on stability, decomposition to nitrite and nitrate, laboratory synthesis, and formation of peroxynitrite from S-nitrosoglutathione (GSNO) and KO2 - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 8. chromtech.com [chromtech.com]
- 9. uhplcs.com [uhplcs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. youtube.com [youtube.com]
- 12. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 13. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 17. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Improving Signal-to-Noise Ratio in Peroxynitrite Fluorescence Microscopy
Welcome to the technical support center for peroxynitrite (ONOO⁻) fluorescence microscopy. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind "turn-on" fluorescent probes for peroxynitrite detection?
Most fluorescent probes for peroxynitrite are of the "turn-on" variety. They are engineered with a fluorescence-quenching component that is selectively removed by peroxynitrite. A common design involves boronate esters, which are oxidized by ONOO⁻ to yield a corresponding phenol (B47542), thereby liberating the fluorophore and restoring its fluorescence.[1] Other mechanisms include the peroxynitrite-mediated oxidation of specific chemical bonds or the opening of a non-fluorescent spirocyclic structure into a highly fluorescent form.[1]
Q2: How can I be certain that the fluorescence signal is specific to peroxynitrite and not other reactive species?
Probe specificity is a critical aspect of accurate peroxynitrite detection. While many probes are designed for high selectivity, it is essential to perform validation experiments.[1] You should test the probe's response to other common reactive oxygen species (ROS) and reactive nitrogen species (RNS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂•⁻), and nitric oxide (NO).[1] A highly selective probe will exhibit a significant increase in fluorescence only in the presence of peroxynitrite.[1]
Q3: What are the advantages of using near-infrared (NIR) fluorescent probes?
Near-infrared (NIR) probes, which typically excite and emit at wavelengths greater than 650 nm, offer several advantages for biological imaging.[1] These include deeper tissue penetration, reduced photodamage to biological samples, and minimized interference from cellular autofluorescence, which is common in the visible spectrum.[1][2][3] This ultimately leads to an improved signal-to-noise ratio.[3]
Q4: What are two-photon fluorescent probes and what benefits do they offer?
Two-photon probes are designed for use with two-photon microscopy. This advanced imaging technique provides benefits such as reduced phototoxicity, enhanced imaging depth in tissues, and a high signal-to-noise ratio due to low background fluorescence.[3][4]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions.
Issue 1: Weak or No Fluorescence Signal
A faint or absent signal can be frustrating. Below are common causes and steps to resolve the issue.
| Potential Cause | Troubleshooting & Optimization Steps |
| Low Peroxynitrite Concentration | The biological levels of ONOO⁻ may be below the probe's detection limit.[1] Consider using a positive control, such as an exogenous ONOO⁻ donor (e.g., SIN-1), to confirm the probe is responsive.[1][5] You can also try a different inducer or increase its concentration.[1] |
| Insufficient Probe Loading | The intracellular concentration of the probe may be too low. Optimize the loading concentration and incubation time for your specific cell type.[1] |
| Probe Instability | The probe may have degraded. Always prepare fresh probe solutions and store them according to the manufacturer's instructions.[1] |
| Incorrect Microscope Settings | Ensure that the excitation and emission filter sets on your microscope are appropriate for the specific spectral properties of your probe.[1] |
| High Scavenger Concentration | Endogenous antioxidants, such as glutathione (B108866) (GSH), can neutralize peroxynitrite, making it unavailable to react with the probe.[1] |
| Probe Not Cell-Permeable | Verify that the probe is designed for live-cell imaging and can efficiently enter the cells.[1] |
Issue 2: High Background Fluorescence
Excessive background fluorescence can obscure the specific signal from peroxynitrite.
| Potential Cause | Troubleshooting & Optimization Steps |
| Cellular Autofluorescence | Components within cells, such as NADH and flavins, can fluoresce naturally.[1] To minimize this, use a probe that excites and emits in the near-infrared (NIR) range (>650 nm).[1] Additionally, acquire a background image of unstained cells and subtract it from your experimental images.[1] |
| Incomplete Probe Washout | Excess extracellular probe can contribute to high background. Optimize the washing steps after probe incubation by performing two to three washes with warm PBS or a phenol red-free medium.[1] |
| Probe Autofluorescence | The probe itself may have some intrinsic fluorescence before reacting with peroxynitrite. Select a probe with a high "on/off" or signal-to-noise ratio.[1][6] |
Issue 3: Rapid Signal Fading (Photobleaching)
If your fluorescent signal diminishes quickly upon exposure to excitation light, you may be experiencing photobleaching.
| Potential Cause | Troubleshooting & Optimization Steps |
| High Excitation Light Intensity | Intense or prolonged exposure to the excitation light can destroy the fluorophore.[1] Reduce the laser power or exposure time to the minimum required for a good signal-to-noise ratio.[1] For time-lapse experiments, acquire images at longer intervals.[1] |
| Probe Photostability | The probe may be inherently sensitive to light. Choose a probe known for high photostability or use a photostabilizing buffer or "antifade" reagent that is compatible with live-cell imaging.[1] |
Issue 4: Inconsistent and Irreproducible Results
Variability between experiments can compromise your findings.
| Potential Cause | Troubleshooting & Optimization Steps |
| Variable Probe Loading | Ensure consistent probe incubation times and concentrations across all experiments.[1] |
| Poor Cell Health | Stressed or dying cells will have altered ROS/RNS production. Ensure cells are healthy and in the logarithmic growth phase. A cell viability assay can confirm this.[1] |
| Inconsistent Peroxynitrite Induction | The agent used to stimulate ONOO⁻ production (e.g., LPS, SIN-1) may be degraded or inconsistently prepared. Prepare fresh inducer solutions for each experiment and validate their activity.[1] |
Experimental Protocols
Protocol 1: General Live-Cell Imaging of Peroxynitrite
This protocol provides a general framework for staining live cells with a peroxynitrite-sensitive fluorescent probe.
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.[4]
-
Probe Preparation: Prepare a stock solution of the fluorescent probe in anhydrous DMSO.[4] Dilute the stock solution to the desired working concentration in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Cell Staining: Remove the culture medium and wash the cells with warm PBS. Add the probe working solution to the cells and incubate in the dark at 37°C for the optimized duration.
-
Wash: Remove the probe-containing medium and wash the cells two to three times with warm PBS or phenol red-free medium to remove any extracellular probe.[1]
-
Induction of Peroxynitrite (Optional): To study endogenous ONOO⁻, you may need to stimulate the cells. Replace the wash buffer with a medium containing an inducing agent (e.g., LPS, PMA, or an ONOO⁻ donor like SIN-1).[1][5] Incubate for the appropriate time to allow for ONOO⁻ production.[1]
-
Imaging: Place the imaging dish on the stage of a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).[1] Set the appropriate excitation and emission filters for your probe. Acquire images using the lowest possible excitation intensity and shortest exposure time that provides a clear signal to minimize phototoxicity and photobleaching.[1]
-
Data Analysis: Quantify the fluorescence intensity in the region of interest (e.g., individual cells) using image analysis software.[4]
Protocol 2: Validation of Probe Specificity
This protocol describes how to validate that your probe's fluorescence response is specific to peroxynitrite.
-
Probe Preparation: In a microplate or cuvette, prepare multiple aliquots of your probe at its working concentration in a suitable buffer (e.g., PBS, pH 7.4).[1]
-
Reactive Species Preparation: Prepare solutions of various reactive oxygen and nitrogen species (e.g., H₂O₂, O₂•⁻, NO) and a peroxynitrite donor at known concentrations.
-
Reaction: Add each reactive species to a separate aliquot of the probe solution.[1] Include a control sample with only the probe solution.
-
Measurement: Measure the fluorescence intensity of each sample using a fluorometer or plate reader with the appropriate excitation and emission wavelengths.[1]
-
Analysis: Compare the fluorescence intensity of the samples containing different ROS/RNS to the intensity of the sample containing peroxynitrite.[1] A highly selective probe will show a large fluorescence increase only in the presence of ONOO⁻.[1]
Visualized Workflows and Pathways
Caption: Formation of peroxynitrite from NO• and O₂•⁻ and its subsequent cellular effects.
Caption: A typical workflow for imaging peroxynitrite in live cells using a fluorescent probe.
Caption: A logical workflow for troubleshooting common signal issues in peroxynitrite imaging.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorescent probes for sensing peroxynitrite: biological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
calibration and validation of peroxynitrite-selective electrodes for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the calibration and validation of peroxynitrite-selective electrodes in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical physiological concentration range of peroxynitrite in vivo?
A1: Peroxynitrite is a short-lived and highly reactive species, making its direct measurement challenging. Reported in vivo concentrations can range from femtomolar to hundreds of nanomolar levels under normal physiological conditions.[1] However, under pathological conditions or nitrosative stress, concentrations can increase into the micromolar range.[2]
Q2: Why is electrode calibration crucial for in vivo peroxynitrite measurements?
A2: Electrode performance can vary between handmade electrodes, and their sensitivity can change over time during an experiment.[3] Calibration is essential for accurate quantification of peroxynitrite concentrations and to account for this variability.[3]
Q3: What are the most common interfering species for peroxynitrite-selective electrodes in a biological environment?
A3: Common interfering agents in biological matrices include ascorbic acid, uric acid, dopamine, hydrogen peroxide, nitric oxide, and nitrite.[1] The selectivity of the electrode is crucial to discriminate the peroxynitrite signal from these other electroactive molecules.[1]
Q4: How can I improve the selectivity of my peroxynitrite measurements?
A4: Several strategies can enhance selectivity:
-
Electrode Surface Modification: Using electrocatalytic materials or coating the sensor with a permselective membrane (e.g., Nafion) can prevent interfering species from reaching the electrode surface.[1]
-
Choice of Applied Potential: Operating the electrode at a potential where interferences are minimal is a key strategy.[1] For example, some gold microelectrodes are used at -0.1 V for peroxynitrite reduction to minimize interference.[1][4]
-
Differential Measurement Techniques: Techniques like differential pulse amperometry (DPA) can help to distinguish the analyte signal from the background current.[1]
-
Use of Sensor Arrays: Employing an array of sensors, each optimized for a specific reactive species, can allow for simultaneous monitoring and help in correctly attributing the peroxynitrite signal.[1]
Q5: What is membrane fouling and how can I prevent it?
A5: Membrane fouling occurs when biomolecules, such as proteins, adhere to the electrode surface, which can passivate the sensor and reduce its sensitivity.[3] Coating the microelectrode with materials like hydrogels can help resist protein passivation.[3] Additionally, electrochemical pre-oxidation has been shown to mitigate membrane fouling.[5]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Noisy or Unstable Signal | 1. Improper grounding of the electrochemical workstation.2. Air bubble on the electrode surface.[6]3. Insufficient reference electrode filling solution.[6]4. Clogged or contaminated reference electrode junction.[6]5. Temperature fluctuations in the experimental setup.[6] | 1. Ensure proper grounding of all equipment.2. Gently tap the electrode to dislodge any air bubbles.3. Refill the reference electrode with the appropriate solution.4. Clean the reference electrode junction or replace the electrode.5. Maintain a constant temperature during the experiment.[7] |
| Low Sensitivity or No Response | 1. Incorrect storage of the electrode.[6]2. Fouling of the electrode membrane by biological components.[3][5]3. Inactive electrode surface.4. Incorrectly prepared calibration standards. | 1. Store the electrode according to the manufacturer's instructions.2. Clean the electrode surface as per the protocol or apply a protective coating.[3]3. Electrochemically clean and roughen the electrode surface.[7]4. Prepare fresh calibration standards and verify their concentrations. |
| Poor Selectivity/ Interference | 1. Presence of high concentrations of electroactive interfering species (e.g., ascorbic acid, uric acid).[1]2. Inappropriate operating potential.3. Damaged or ineffective permselective membrane. | 1. Use a differential measurement technique or a sensor array to distinguish signals.[1]2. Optimize the operating potential to a region with minimal electrochemical interference.[1]3. Inspect the membrane for damage and replace if necessary. Consider using alternative coating materials.[1] |
| Signal Drift Over Time | 1. Changes in electrode sensitivity during the experiment.[3]2. Biofouling of the electrode surface.[3]3. Instability of the reference electrode potential. | 1. Perform in situ electrode calibration to track changes in sensitivity.[3]2. Implement strategies to mitigate biofouling, such as hydrogel coatings.[3]3. Ensure the reference electrode is stable and properly maintained. |
| Irreproducible Measurements | 1. Sample carryover between measurements.[6]2. Inconsistent electrode placement in vivo.3. Variability in the biological environment. | 1. Thoroughly rinse the electrode between measurements.2. Use a stereotactic apparatus for precise and repeatable electrode implantation.3. Allow for a stabilization period after electrode implantation before starting measurements. |
Quantitative Data Summary
Table 1: Performance Characteristics of Peroxynitrite-Selective Electrodes
| Electrode Type | Linear Range | Limit of Detection (LOD) | Response Time | Reference |
| Ratiometric Electrochemical Biosensor (HEMF/SH-DNA-MB on CFME) | 20.0 nM - 2.0 µM | 12.1 ± 0.8 nM | < 15 s | [8] |
| Genetically Encoded Fluorescent Biosensor (pnGFP-Ultra) | Nanomolar to low micromolar | 122 nM (S/N = 3) | - | [9] |
| Colorimetric and Near-Infrared Fluorescent Probe (AN-DP) | 0 - 10 µM | 53 nM | - | [10] |
| Fluorescent Probe (TCFISA) | - | 1.26 nM | < 1 s | [11] |
Experimental Protocols
Protocol 1: In Vitro Calibration of a Peroxynitrite-Selective Electrode
This protocol describes the calibration of a peroxynitrite-selective electrode using a peroxynitrite donor, such as SIN-1.
Materials:
-
Peroxynitrite-selective working electrode
-
Ag/AgCl reference electrode
-
Platinum counter electrode
-
Electrochemical workstation
-
Stirred electrochemical cell
-
Phosphate-buffered saline (PBS), 0.1 M, pH 7.4
-
Peroxynitrite donor (e.g., SIN-1) stock solution (e.g., 10 mM in 0.01 M NaOH)
-
Magnetic stirrer
Procedure:
-
System Setup: Assemble the three-electrode system in the electrochemical cell containing a known volume (e.g., 10 mL) of 0.1 M PBS (pH 7.4).[12]
-
Stirring: Place the cell on a magnetic stirrer and maintain a constant, gentle stirring rate.[12]
-
Electrode Stabilization: Apply a constant potential (e.g., +0.75 V vs. Ag/AgCl, potential may vary depending on the electrode) to the working electrode and allow the background current to stabilize.[12]
-
Calibration Curve Generation:
-
Add successive aliquots of the SIN-1 stock solution to the electrochemical cell to generate known concentrations of peroxynitrite.[12]
-
Record the steady-state current response after each addition.
-
-
Data Analysis: Plot the measured current against the known peroxynitrite concentrations to generate a calibration curve. Determine the sensitivity of the electrode from the slope of the linear portion of the curve.
Protocol 2: Validation of Electrode Selectivity
This protocol outlines the procedure to test the electrode's response to common biological interferents.
Materials:
-
Calibrated peroxynitrite-selective electrode system (as in Protocol 1)
-
Stock solutions of potential interfering species (e.g., ascorbic acid, uric acid, hydrogen peroxide, nitrite, dopamine) at physiologically relevant concentrations.
-
Peroxynitrite standard solution.
Procedure:
-
Baseline Measurement: Record the stable background current of the electrode in PBS.
-
Interference Test:
-
Add a known concentration of an interfering species to the electrochemical cell and record the current response.
-
Repeat this step for each potential interferent.
-
-
Peroxynitrite Response: After testing the interferents, add a known concentration of peroxynitrite to the same solution and record the response.
-
Data Analysis: Compare the current response generated by the interfering species to the response from peroxynitrite. A highly selective electrode will show a minimal response to interferents compared to its response to peroxynitrite.[1]
Visualizations
Caption: Experimental workflow for in vivo peroxynitrite measurement.
Caption: Troubleshooting decision tree for peroxynitrite electrodes.
References
- 1. books.rsc.org [books.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. coleparmer.com [coleparmer.com]
- 7. researchgate.net [researchgate.net]
- 8. Real-time monitoring of peroxynitrite (ONOO−) in the rat brain by developing a ratiometric electrochemical biosensor - Analyst (RSC Publishing) [pubs.rsc.org]
- 9. A High-Performance Genetically Encoded Fluorescent Biosensor for Imaging Physiological Peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
chemical and physical differences between peroxynitrite (ONOO⁻) and peroxynitrate (O₂NOO⁻)
A Comparative Guide to the Chemical and Physical Differences Between Peroxynitrite (ONOO⁻) and Peroxynitrate (O₂NOO⁻)
For researchers, scientists, and drug development professionals, a precise understanding of reactive nitrogen species is paramount. This guide provides an objective comparison of the chemical and physical properties of two such species: peroxynitrite (ONOO⁻) and its structural isomer, peroxynitrate (O₂NOO⁻). While both are potent oxidizing agents, their distinct characteristics in stability, reactivity, and biological interactions have significant implications for experimental design and interpretation in the fields of oxidative stress, cell signaling, and pharmacology.
Chemical and Physical Properties
Peroxynitrite and peroxynitrate, despite sharing the same elemental composition, exhibit marked differences in their chemical and physical properties. These differences are summarized in the table below, providing a clear, quantitative comparison.
| Property | Peroxynitrite (ONOO⁻) | Peroxynitrate (O₂NOO⁻) |
| Molar Mass | 62.005 g/mol | 78.004 g/mol |
| Appearance in Solution | Pale yellow solution[1] | Colorless solution |
| pKa of Conjugate Acid | ~6.8 (for peroxynitrous acid, ONOOH)[2][3][4][5] | ~5.9 (for peroxynitric acid, O₂NOOH) |
| UV-Vis Absorption (λmax) | 302 nm (in alkaline solution, pH > 12)[2][6] | ~284 nm (for the intermediate formed during peroxynitrite decomposition)[7] |
| Molar Extinction Coefficient (ε) | 1670 M⁻¹cm⁻¹ at 302 nm (in alkaline solution)[2][6] | Not well-established for the pure substance in solution. |
| Redox Potential (E'₀) | ONOO⁻/•NO₂: 1.4 V; ONOO⁻/NO₂⁻: 1.2 V (at pH 7)[3] | Not well-established. |
| Stability | The anion (ONOO⁻) is relatively stable in alkaline solutions. The conjugate acid (ONOOH) is highly unstable and rapidly decomposes at physiological pH with a half-life of about 1 second.[4][8][9] | The conjugate acid (O₂NOOH) is more stable than ONOOH at moderate to low pH. The anion (O₂NOO⁻) is less stable than ONOO⁻.[10][11] |
| O-O Bond Dissociation Energy (BDE) | Lower BDE for ONOOH compared to O₂NOOH.[10][11] | The O-O BDE of O₂NOOH is predicted to be 19 kcal/mol greater than that of ONOOH.[10][11] |
Reactivity and Biological Interactions
The reactivity of these two isomers differs significantly, which dictates their biological effects. Peroxynitrite is a potent and relatively indiscriminate oxidant and nitrating agent, while peroxynitrate's reactivity is less characterized in biological systems but is known to be a powerful oxidant.
Peroxynitrite (ONOO⁻):
At physiological pH, peroxynitrite exists as a mixture of the anion (ONOO⁻) and its conjugate acid, peroxynitrous acid (ONOOH).[3] ONOOH can undergo homolytic cleavage to form highly reactive hydroxyl (•OH) and nitrogen dioxide (•NO₂) radicals.[9][12] However, a more significant reaction in biological systems is its rapid reaction with carbon dioxide (CO₂) to form a nitrosoperoxycarbonate adduct (ONOOCO₂⁻).[9] This adduct quickly decomposes into nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals, which are potent one-electron oxidants and key mediators of tyrosine nitration.[9]
Peroxynitrite readily reacts with a variety of biomolecules, including:
-
Thiols: It rapidly oxidizes cysteine and glutathione.[13]
-
Amino Acids: Besides cysteine, it can react with methionine and tryptophan.[14]
-
Proteins: It can cause nitration of tyrosine residues, a hallmark of peroxynitrite-mediated damage.[14]
-
DNA: It can induce damage to DNA.[2]
-
Metal Centers: It reacts quickly with transition metal centers in proteins.[14]
Peroxynitrate (O₂NOO⁻):
Peroxynitrate is considered a potent reactive oxygen species with similar two-electron oxidative behavior to peroxynitrite.[10][11] A key difference is its insensitivity to the presence of CO₂, a major reaction pathway for peroxynitrite.[10][11] The higher O-O bond dissociation energy in peroxynitric acid (O₂NOOH) compared to peroxynitrous acid (ONOOH) contributes to its greater stability against homolysis.[10][11] The decomposition of the peroxynitrate anion (O₂NOO⁻) can yield stable products like nitrite (B80452) (NO₂⁻) and triplet oxygen (³O₂).[10][11]
Experimental Protocols
Synthesis of Peroxynitrite (ONOO⁻)
A common and reliable method for synthesizing peroxynitrite in the laboratory is through the reaction of acidified hydrogen peroxide with sodium nitrite, followed by quenching with a strong base.
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂) (optional, for removing excess H₂O₂)
-
Ice bath
Procedure:
-
Prepare the following ice-cold solutions:
-
Solution A: 0.6 M NaNO₂
-
Solution B: 0.7 M H₂O₂ in 0.6 M HCl
-
Solution C: 1.5 M NaOH
-
-
Place Solution A in a beaker on a stir plate in an ice bath.
-
Using a syringe pump for rapid mixing, add an equal volume of Solution B to Solution A.
-
Immediately quench the reaction by adding an equal volume of Solution C. The formation of peroxynitrite is indicated by a characteristic yellow color.
-
(Optional) To remove unreacted hydrogen peroxide, add a small amount of MnO₂ and stir until oxygen evolution ceases.
-
Centrifuge or filter to remove the MnO₂.
-
The concentration of the peroxynitrite solution can be determined spectrophotometrically by measuring the absorbance at 302 nm in 0.1 M NaOH, using a molar extinction coefficient of 1670 M⁻¹cm⁻¹.[6]
-
Store the peroxynitrite solution in small aliquots at -80°C.
Synthesis of Peroxynitrate (O₂NOO⁻)
The synthesis of peroxynitrate is less commonly described in detail in the literature compared to peroxynitrite. It is often formed as a secondary product in reactions involving peroxynitrite. One method for its formation involves the reaction of peroxynitrite with CO₂ in the presence of a substrate that can lead to the formation of superoxide.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key aspects of peroxynitrite chemistry and experimental procedures.
Caption: Formation and major reactivity pathways of peroxynitrite.
Caption: Experimental workflow for the synthesis of peroxynitrite.
Caption: Comparison of the relative stability of peroxynitrite and peroxynitrate.
References
- 1. scielo.br [scielo.br]
- 2. Peroxynitrite - Wikipedia [en.wikipedia.org]
- 3. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The chemistry of peroxynitrite: implications for biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. benchchem.com [benchchem.com]
- 7. Peroxynitrate is formed rapidly during decomposition of peroxynitrite at neutral pH - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Peroxynitrate and peroxynitrite: a complete basis set investigation of similarities and differences between these NOx species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peroxynitrite reactivity with amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
a comparative analysis of commercially available fluorescent probes for peroxynitrite
A Comparative Analysis of Commercially Available Fluorescent Probes for Peroxynitrite
For researchers, scientists, and drug development professionals, the accurate detection and quantification of peroxynitrite (ONOO⁻), a potent and short-lived reactive nitrogen species, is paramount to understanding its role in a myriad of physiological and pathological processes. This guide provides an objective comparison of commercially available fluorescent probes for peroxynitrite, supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable probe for your research needs.
Data Presentation: A Comparative Overview of Peroxynitrite Probes
The selection of an appropriate fluorescent probe is a critical step in studying the biology of peroxynitrite. The ideal probe should exhibit high sensitivity, selectivity, and a rapid response time. Below is a summary of key quantitative data for several commercially available fluorescent probes.
| Probe Name | Fluorophore Class | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Detection Limit (LOD) | Response Time | Key Features |
| HKGreen-4 | Fluorescein | ~488 | ~520 | Not widely reported | ~10 nM | < 5 minutes | High sensitivity and selectivity for ONOO⁻. |
| Red-PN | Rhodamine | ~560 | ~585 | Not widely reported | 4.3 nM[1] | < 5 seconds[1] | Red-emitting, rapid response, suitable for in vivo imaging.[1] |
| 4-MB | Coumarin | ~385 (ratiometric) | ~450 (ratiometric) | Not widely reported | 29.8 nM[2] | Minutes | Ratiometric detection minimizes environmental interference.[1][2] |
| Dihydrorhodamine 123 (DHR 123) | Rhodamine | ~500 | ~529 | High | Not specified | Rapid | Readily oxidized by various ROS/RNS, leading to lower specificity. |
| Aminophenyl Fluorescein (APF) | Fluorescein | ~490 | ~515 | Not specified | ~29.8 nM | Rapid | Reacts with ONOO⁻, •OH, and ⁻OCl, requiring careful experimental controls. |
| Hydroxyphenyl Fluorescein (HPF) | Fluorescein | ~490 | ~515 | Not specified | Not specified | Rapid | Similar reactivity profile to APF. |
| BDP-NGM | BODIPY | 502 | 512 | 0.0052 to 0.42 upon reaction[1] | Not specified | Rapid | Significant fluorescence enhancement upon reaction with ONOO⁻.[1] |
| BioTracker Far-Red Peroxynitrite Dye | Cyanine | 600 | 638 | Not specified | 45 nM[1] | Rapid | Far-red emission minimizes cellular autofluorescence.[1] |
Experimental Protocols: Methodologies for Key Experiments
To ensure the reproducibility and validity of findings, detailed experimental protocols are essential. The following sections provide methodologies for key experiments in the evaluation and application of fluorescent peroxynitrite probes.
Protocol 1: General Procedure for Cellular Imaging of Peroxynitrite
This protocol outlines a general workflow for staining cultured cells with a peroxynitrite-sensitive fluorescent probe and subsequent imaging.
Materials:
-
Cultured cells (e.g., RAW 264.7 macrophages, HeLa)
-
Glass-bottom imaging dishes or coverslips
-
Fluorescent probe stock solution (typically 1-10 mM in DMSO)
-
Serum-free, phenol (B47542) red-free cell culture medium
-
Phosphate-buffered saline (PBS), pH 7.4
-
Peroxynitrite inducer (optional, e.g., SIN-1, LPS, and PMA)[3]
-
Confocal microscope with appropriate filter sets
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips and culture until they reach 60-80% confluency.[3]
-
Probe Preparation: Prepare a working solution of the fluorescent probe (typically 1-10 µM) in serum-free, phenol red-free medium immediately before use.[3]
-
Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add the probe-containing medium to the cells and incubate for the recommended time (e.g., 30-60 minutes) at 37°C in a CO₂ incubator.[3][4]
-
Washing: Remove the probe-containing medium and wash the cells two to three times with warm PBS to remove any excess extracellular probe.[4]
-
Induction of Peroxynitrite (Optional): To study endogenous peroxynitrite production, replace the wash buffer with a medium containing an inducing agent (e.g., 1 µg/mL LPS and 1 µg/mL PMA for RAW 264.7 macrophages).[3] Incubate for a sufficient time to allow for peroxynitrite generation.
-
Imaging: Place the imaging dish on the stage of a confocal microscope. Acquire images using the appropriate excitation and emission wavelengths for the chosen probe. Use the lowest possible laser power and exposure time to minimize phototoxicity.[3]
-
Data Analysis: Quantify the fluorescence intensity in regions of interest (e.g., individual cells) using image analysis software.
Protocol 2: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a probe relative to a well-characterized standard.
Materials:
-
Fluorometer
-
UV-Vis spectrophotometer
-
Fluorescent probe of interest
-
Quantum yield standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)
-
Spectroscopic grade solvent
-
Cuvettes (1 cm path length)
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the fluorescent probe and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
Measure Absorbance: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of each solution using a fluorometer, ensuring the excitation wavelength is the same for both the probe and the standard.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the probe (Φ_probe) can be calculated using the following equation:
Φ_probe = Φ_std * (I_probe / I_std) * (A_std / A_probe) * (η_probe² / η_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
Protocol 3: Assessment of Probe Selectivity
This protocol is designed to evaluate the selectivity of a fluorescent probe for peroxynitrite over other biologically relevant reactive oxygen and nitrogen species (ROS/RNS).
Materials:
-
Fluorescent probe solution
-
Peroxynitrite (ONOO⁻) solution
-
Solutions of other ROS/RNS (e.g., hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), nitric oxide (NO), hydroxyl radical (•OH), hypochlorite (B82951) (⁻OCl))
-
Buffer solution (e.g., PBS, pH 7.4)
-
Fluorometer or fluorescence microplate reader
Procedure:
-
Probe Preparation: Prepare a solution of the fluorescent probe at its working concentration in the buffer.
-
Reaction with Analytes: In separate wells of a microplate or in separate cuvettes, add the probe solution. Then, add a solution of peroxynitrite or one of the other ROS/RNS to each well. The concentration of the reactive species should be in excess (e.g., 10-100 fold higher than the probe concentration) to ensure a robust test.[4] Include a control sample with only the probe and buffer.
-
Incubation: Incubate the reactions for a specific period (e.g., 30 minutes) at room temperature, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity of each sample using a fluorometer or microplate reader at the appropriate excitation and emission wavelengths for the probe.
-
Data Analysis: Compare the fluorescence response of the probe to peroxynitrite with its response to other ROS/RNS. A highly selective probe will show a significant fluorescence change only in the presence of peroxynitrite.
Mandatory Visualization: Diagrams of Key Processes
Visual representations are crucial for understanding complex biological and experimental workflows. The following diagrams were generated using the DOT language.
Caption: General mechanism of peroxynitrite detection by a fluorescent probe.
Caption: A logical workflow for the selection of a suitable peroxynitrite probe.
Caption: A streamlined workflow for cellular imaging of peroxynitrite.
References
A Comparative Guide to HPLC and Fluorescence-Based Methods for Peroxynitrite Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of peroxynitrite (ONOO⁻) is critical for elucidating its role in a wide range of physiological and pathological processes. This guide provides an objective comparison of two predominant analytical techniques: High-Performance Liquid Chromatography (HPLC) and fluorescence-based methods, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research needs.
Peroxynitrite is a potent, short-lived reactive nitrogen species (RNS) formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). Its high reactivity makes it a key mediator of oxidative and nitrative stress, implicating it in conditions such as neurodegenerative disorders, cardiovascular diseases, and chronic inflammation. Consequently, the precise measurement of peroxynitrite is essential for understanding disease mechanisms and for the development of novel therapeutics.
This guide explores the principles, protocols, and comparative performance of HPLC and fluorescence-based assays for peroxynitrite quantification. While fluorescent probes offer high sensitivity ideal for cellular imaging, HPLC provides robust and accurate quantification, which is crucial for detailed biochemical analyses.
Comparative Analysis of Quantification Methods
The choice between HPLC and fluorescence-based methods for peroxynitrite quantification depends on several factors, including the required sensitivity, specificity, sample type, and the specific scientific question being addressed. The following table summarizes the key performance characteristics of each method.
| Feature | HPLC-Based Method (via 3-Nitrotyrosine) | Fluorescence-Based Method |
| Principle | Indirectly quantifies peroxynitrite by measuring a stable biomarker, 3-nitrotyrosine (B3424624) (3-NT), formed from the reaction of peroxynitrite with tyrosine residues in proteins.[1] | Utilizes probes that selectively react with peroxynitrite to produce a fluorescent signal.[2][3] |
| Specificity | High for nitrative stress, as 3-NT is a stable and specific marker of peroxynitrite-induced damage.[1] However, other pathways can also lead to 3-NT formation.[4][5] | Varies depending on the probe. Some probes may react with other reactive oxygen/nitrogen species (ROS/RNS).[3] Boronate-based probes show high specificity for peroxynitrite.[3] |
| Sensitivity | High, with low detection limits achievable with sensitive detectors like electrochemical detectors (ECD) or diode array detectors (DAD).[1] | Generally very high, suitable for detecting low concentrations of peroxynitrite in real-time within living cells.[2][3] The limit of detection can be in the nanomolar range for some probes.[6] |
| Application | Well-suited for quantifying cumulative peroxynitrite-induced damage in various biological samples, including tissues and cell lysates.[1] | Ideal for real-time detection and imaging of peroxynitrite in living cells, providing high spatial and temporal resolution.[2][3] |
| Advantages | Robust, reproducible, and provides accurate quantification of a stable biomarker.[1][2] | High sensitivity, enables real-time measurements and cellular imaging.[2][3] |
| Disadvantages | Indirect measurement, reflects cumulative damage rather than real-time peroxynitrite levels. The sample preparation can be extensive.[1] | Potential for artifacts due to probe photo-instability or non-specific reactions.[3] Requires careful optimization of probe concentration and incubation times.[2] |
Signaling Pathway Involving Peroxynitrite
Peroxynitrite is a potent modulator of various cell signal transduction pathways, often through the nitration of tyrosine residues on proteins, which can affect phosphorylation-dependent signaling cascades.[7][8]
Caption: Peroxynitrite formation and its impact on protein function and cell signaling.
Experimental Protocols
HPLC-Based Quantification of 3-Nitrotyrosine
This method indirectly quantifies peroxynitrite by measuring the formation of 3-nitrotyrosine (3-NT), a stable biomarker of peroxynitrite-induced damage.[1]
1. Induction of Peroxynitrite Damage (Cell Culture Model):
-
Plate cultured cells (e.g., RAW 264.7 macrophages) at a suitable density and allow them to adhere overnight.
-
Wash the cells twice with warm phosphate-buffered saline (PBS).
-
To induce nitrative stress, treat the cells with a peroxynitrite donor like 3-morpholinosydnonimine (SIN-1) at concentrations ranging from 100 µM to 1 mM in a serum-free medium.[1]
2. Sample Preparation (Protein Hydrolysis):
-
After treatment, harvest the cells and lyse them to extract total protein.
-
Determine the protein concentration using a standard assay.
-
To 1 mg of protein, add pronase to a final concentration of 1 mg/mL in a buffer containing DTPA (a metal chelator).
-
Incubate the mixture at 50°C for 18-24 hours to digest the proteins into amino acids.
-
Stop the reaction by precipitating the remaining proteins and enzymes with an equal volume of 10% (w/v) trichloroacetic acid (TCA).
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant which contains the free amino acids, including 3-NT.[1]
3. HPLC Analysis:
-
HPLC System: A reverse-phase HPLC system with a C18 column is typically used.[1][2]
-
Mobile Phase: An example mobile phase is 10 mM aqueous solution of tetrabutylammonium (B224687) hydrogen sulfate, with the pH adjusted to 11.5.[2][9]
-
Flow Rate: A typical flow rate is 1 mL/min.[2]
-
Detection: Use a UV-Vis detector set at 300 nm or a more sensitive detector like an electrochemical detector (ECD).[1][2]
-
Injection Volume: Inject 20 µL of the supernatant.[1]
-
Quantification: Generate a standard curve using known concentrations of authentic 3-NT. Determine the concentration of 3-NT in the samples by comparing their peak areas to the standard curve. Results are often expressed as pmol of 3-NT per mg of protein.[1]
Fluorescence-Based Quantification of Peroxynitrite
This protocol provides a general workflow for detecting intracellular peroxynitrite using a fluorescent probe. Specific parameters such as probe concentration and incubation time should be optimized for the particular probe and cell type.[2]
1. Cell Preparation and Probe Loading:
-
Plate cells in a suitable format for fluorescence microscopy or a microplate reader (e.g., 96-well black microplate).
-
Induce peroxynitrite production if desired, for example, by treating cells with SIN-1.[2]
-
Remove the culture medium and wash the cells with a suitable buffer (e.g., PBS or HBSS).
-
Load the cells with a peroxynitrite-specific fluorescent probe (e.g., DAX-J2™ PON Green 99) diluted in the buffer.[2][10] The optimal probe concentration needs to be determined empirically.
-
Incubate the cells with the probe for the recommended duration (e.g., 30 minutes) at 37°C, protected from light.[2][3]
2. Washing and Measurement:
-
Gently wash the cells with buffer to remove any excess, unbound probe.[2]
-
Add fresh buffer to the cells.
-
Measure the fluorescence intensity using a fluorescence microplate reader, fluorescence microscope, or flow cytometer.[11] For probes like DAX-J2™ PON Green 99 or Aminophenyl fluorescein (B123965) (APF), excitation is around 490 nm and emission is around 515-530 nm.[3][10]
3. Data Analysis:
-
The increase in fluorescence intensity corresponds to the level of peroxynitrite.
-
Quantification can be achieved by creating a standard curve with known concentrations of a peroxynitrite donor.
Experimental Workflow Comparison
The following diagram illustrates the general workflows for both HPLC and fluorescence-based peroxynitrite quantification methods.
Caption: Comparative workflows for HPLC and fluorescence-based peroxynitrite quantification.
Conclusion
Both HPLC and fluorescence-based methods are valuable tools for the study of peroxynitrite. The HPLC method, while indirect, offers a robust and reliable means of quantifying the cumulative effects of peroxynitrite through the stable biomarker 3-nitrotyrosine.[1] In contrast, fluorescence-based methods provide high sensitivity and the ability to monitor peroxynitrite dynamics in real-time within living cells.[2][3] The selection of the most appropriate method will be dictated by the specific research objectives, the nature of the biological system under investigation, and the available instrumentation. For a comprehensive understanding of peroxynitrite's role, a combination of these techniques may be the most powerful approach.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. books.rsc.org [books.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of peroxynitrite in the redox regulation of cell signal transduction pathways. [fredi.hepvs.ch]
- 9. GC-MS and HPLC methods for peroxynitrite (ONOO- and O15NOO-) analysis: a study on stability, decomposition to nitrite and nitrate, laboratory synthesis, and formation of peroxynitrite from S-nitrosoglutathione (GSNO) and KO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Fluorescent real-time quantitative measurements of intracellular peroxynitrite generation and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Peroxynitrite vs. Hydroxyl Radical: A Comparative Analysis of Oxidative and Nitrating Potential
In the complex landscape of reactive species, both peroxynitrite (ONOO⁻) and the hydroxyl radical (•OH) are potent molecules capable of inflicting significant oxidative damage to biological systems. However, their reactivity, selectivity, and ultimate biological consequences differ substantially. This guide provides a detailed comparison of their oxidative and nitrating capabilities, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and investigating their distinct roles in physiology and pathology.
Chemical Reactivity and Formation
The hydroxyl radical is one of the most reactive chemical species known, reacting at or near diffusion-controlled rates with almost every organic molecule in living organisms.[1] This high reactivity, however, limits its diffusion distance within a cell to approximately 3 nm, causing it to react indiscriminately with molecules in its immediate vicinity.[2] In contrast, peroxynitrite is a more selective oxidant.[3] Although a strong oxidant, it reacts more slowly with many biological molecules, allowing it to diffuse further within a cell and exhibit more specific reactivity.[3]
Peroxynitrite is formed from the diffusion-controlled reaction between nitric oxide (•NO) and the superoxide (B77818) radical (O₂•⁻).[4][5] The hydroxyl radical is primarily generated in vivo through the Fenton reaction, involving the reaction of transition metal ions like Fe²⁺ with hydrogen peroxide (H₂O₂).[1]
Comparative Oxidative and Nitrating Potential
The distinct chemical properties of peroxynitrite and the hydroxyl radical lead to different patterns of molecular damage. The hydroxyl radical is a powerful one-electron oxidant, primarily causing hydroxylations and hydrogen abstractions.[6] Peroxynitrite, on the other hand, can participate in both one- and two-electron oxidations and is a significant nitrating agent.[5][7]
Quantitative Comparison of Reactivity
The following table summarizes key quantitative data comparing the reactivity of peroxynitrite and the hydroxyl radical with various biological targets.
| Target Molecule | Reaction with Peroxynitrite | Reaction with Hydroxyl Radical | Key Outcomes |
| Tyrosine | Does not react directly; nitration occurs via secondary radicals (e.g., •NO₂, CO₃•⁻) with yields up to 8% in the absence of metal catalysts.[2][8][9] | Reacts at a diffusion-limited rate, leading to the formation of dihydroxy-phenylalanine (DOPA) and other hydroxylated products.[10] | Peroxynitrite leads to nitration (3-nitrotyrosine), a marker of nitrosative stress, while the hydroxyl radical causes hydroxylation.[2][10] |
| Guanine (B1146940) | Promotes guanine oxidation and nitration, forming 8-oxo-guanine and 8-nitro-guanine.[9] | Reacts rapidly via addition to the C4, C5, and C8 positions, and hydrogen abstraction, leading to the formation of 8-oxo-guanine.[11][12][13][14] | Both species can lead to the formation of the mutagenic lesion 8-oxo-guanine, but peroxynitrite can also cause nitration.[1][9] |
| Methionine | Reacts via a two-electron oxidation to form methionine sulfoxide (B87167) (rate constant ~10³ M⁻¹s⁻¹). At lower concentrations, it can also lead to ethylene (B1197577) formation through a one-electron oxidation.[2] | Reacts at a diffusion-limited rate, leading to the formation of ethylene.[15] | Peroxynitrite primarily causes two-electron oxidation to the sulfoxide, whereas the hydroxyl radical favors one-electron oxidation leading to ethylene.[2] |
| Thiols (e.g., Cysteine) | Reacts directly with the thiolate anion in a two-electron oxidation (rate constant for cysteine ~5900 M⁻¹s⁻¹).[9] | Reacts at a diffusion-limited rate.[15] | Peroxynitrite shows more selective oxidation of thiols compared to the indiscriminate reactivity of the hydroxyl radical.[9] |
Signaling Pathways and Biological Implications
The differing reactivity of these two species leads to distinct downstream biological effects and involvement in different signaling pathways.
Peroxynitrite-Mediated Signaling
Peroxynitrite's ability to nitrate (B79036) tyrosine residues on proteins can significantly alter protein structure and function, thereby impacting cellular signaling. This post-translational modification can inhibit or activate enzymes and modulate signal transduction cascades.
Hydroxyl Radical-Induced Damage Pathway
The extreme reactivity of the hydroxyl radical leads to widespread, non-specific oxidative damage to macromolecules in its immediate vicinity, often triggering pathways associated with severe cellular stress and damage.
Experimental Protocols
Accurate measurement of the oxidative and nitrating potential of these species is crucial for research. Below are outlines of common experimental protocols.
Measurement of Nitrating Potential: Detection of 3-Nitrotyrosine by HPLC with Electrochemical Detection
This method is highly sensitive and specific for the quantification of 3-nitrotyrosine, a key marker of peroxynitrite-mediated damage.
Methodology:
-
Sample Preparation: Proteins from tissue homogenates or cell lysates are subjected to acid or enzymatic hydrolysis to release free amino acids.
-
Chromatographic Separation: The amino acid mixture is separated using reverse-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Electrochemical Detection: An electrochemical detector is used for the sensitive and selective detection of 3-nitrotyrosine. The detector is set at an oxidizing potential that is optimal for 3-nitrotyrosine but does not detect tyrosine, ensuring high specificity.
-
Quantification: The concentration of 3-nitrotyrosine in the sample is determined by comparing the peak area to a standard curve generated with known concentrations of authentic 3-nitrotyrosine.
Measurement of Oxidative Potential: Total Oxyradical Scavenging Capacity (TOSC) Assay
The TOSC assay can be adapted to measure the scavenging capacity against different reactive species, including peroxynitrite and hydroxyl radicals.[16]
Methodology:
-
Generation of Reactive Species:
-
Reaction Mixture: The generated oxidants react with α-keto-γ-methiolbutyric acid (KMBA) to produce ethylene gas.
-
Incubation: The reaction is carried out in the presence and absence (control) of the sample being tested for its scavenging capacity.
-
Ethylene Measurement: The amount of ethylene produced is quantified by gas chromatography.
-
Calculation of TOSC: The TOSC value is calculated based on the ability of the sample to inhibit ethylene formation compared to the control.[16]
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the effects of peroxynitrite and the hydroxyl radical on a biological sample.
Conclusion
While both peroxynitrite and the hydroxyl radical are potent oxidants, their distinct chemical properties result in different biological footprints. The hydroxyl radical is a non-selective, highly reactive species causing localized, widespread damage. In contrast, peroxynitrite is a more selective oxidant and a potent nitrating agent, capable of modulating protein function and signaling pathways through tyrosine nitration. Understanding these differences is critical for elucidating the specific roles of these reactive species in various physiological and pathological conditions and for the development of targeted therapeutic strategies.
References
- 1. Hydroxyl radical is a significant player in oxidative DNA damage in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxynitrite: a multifaceted oxidizing and nitrating metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxyl Radicals Reactivity | Hydrogen Link [hydrogenlink.com]
- 7. Peroxynitrite: an endogenous oxidizing and nitrating agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitration of tyrosine by hydrogen peroxide and nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Theoretical insights into the reaction mechanism of hydroxyl radicals and guanine in G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. Theoretical insights into the reaction mechanism of hydroxyl radicals and guanine in G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 14. Hydroxyl radical (OH•) reaction with guanine in an aqueous environment: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comparison of hydroxyl radical, peroxyl radical, and peroxynitrite scavenging capacity of extracts and active components from selected medicinal plants - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Reactivity of Peroxynitrite: A Kinetic Comparison in the Absence and Presence of Physiological CO₂
For researchers, scientists, and drug development professionals, understanding the reaction kinetics of peroxynitrite (ONOO⁻), a potent biological oxidant, is crucial for elucidating its role in pathophysiology and developing targeted therapeutics. This guide provides a comparative kinetic analysis of peroxynitrite reactions with key biological targets, both in its native state and when influenced by physiological concentrations of carbon dioxide (CO₂). The presence of CO₂ dramatically alters the reactivity of peroxynitrite, shifting its chemical behavior from a selective oxidant to a source of highly reactive radical species.
Peroxynitrite is formed in vivo from the near-diffusion-controlled reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[1] Its subsequent reactions are pivotal in a variety of cellular processes and disease states. While peroxynitrite itself can directly react with certain biological molecules, its interaction with CO₂ leads to the formation of the nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which rapidly decomposes into nitrogen dioxide (•NO₂) and carbonate (CO₃•⁻) radicals.[1][2] This pathway significantly enhances the nitrating and oxidizing capacity of peroxynitrite, altering its target specificity and reaction outcomes.
Comparative Kinetic Data
The following tables summarize the second-order rate constants for the reactions of peroxynitrite and its CO₂-derived radicals with various biological targets. This quantitative data highlights the profound impact of physiological CO₂ on peroxynitrite's reactivity.
Table 1: Reaction of Peroxynitrite with CO₂
| Reactant | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Conditions |
| CO₂ | 5.8 x 10⁴ | pH 7.4, 37°C[1][3] |
| Bicarbonate (Apparent) | 2.3 x 10³ | pH 7.4, 37°C[1][4] |
Table 2: Direct Reactions of Peroxynitrite with Biological Targets (in the absence of CO₂)
| Target Molecule | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Conditions |
| Cysteine | 5.9 x 10³ | pH 7.4, 37°C[2][5] |
| Human Serum Albumin (thiol) | 3.8 x 10³ | pH 7.4, 37°C[5] |
| Methionine | 1.7 - 1.8 x 10² | pH 7.4[5] |
| Tryptophan | 3.7 x 10¹ | pH 7.4[5] |
| Tyrosine | Negligible direct reaction | [6] |
Table 3: Influence of CO₂ on Peroxynitrite-Mediated Reactions
| Target Molecule/Process | Effect of CO₂ | Mechanism |
| Aromatic Nitration (e.g., Tyrosine) | Significantly Enhanced | Formation of •NO₂ and CO₃•⁻ radicals, which are potent nitrating and oxidizing species.[1][7] |
| Thiol Oxidation | Partially Inhibited | CO₂ competes with thiols for peroxynitrite, and the resulting radicals have different reactivity towards thiols compared to peroxynitrite itself.[1] |
| Tyrosine Oxidation | Significantly Enhanced | One-electron oxidation by ONOOCO₂⁻ or the resulting radicals.[7] |
Table 4: Yield of Radical Species from the Peroxynitrite-CO₂ Reaction
| Radical Species | Yield |
| •NO₂ and CO₃•⁻ | ~33-35%[2][8] |
Experimental Protocols
Accurate kinetic analysis of peroxynitrite reactions requires specialized techniques due to the transient nature of this molecule. Stopped-flow spectrophotometry and Electron Paramagnetic Resonance (EPR) spectroscopy are two key methods employed in these studies.
Protocol 1: Kinetic Analysis using Stopped-Flow Spectrophotometry
This method is used to measure the rates of rapid reactions in solution.
Objective: To determine the second-order rate constant of the reaction between peroxynitrite and a target molecule.
Materials:
-
Stopped-flow spectrophotometer
-
Peroxynitrite stock solution (stored in ~1 M NaOH at -20°C)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4)
-
Target molecule solution of known concentration
-
Syringes for the stopped-flow instrument
Procedure:
-
Reagent Preparation:
-
Prepare a fresh solution of the target molecule in the buffer.
-
Dilute the peroxynitrite stock solution in a solution of NaOH (e.g., 0.1 M) to a suitable concentration. The concentration can be determined spectrophotometrically by measuring its absorbance at 302 nm in a basic solution (ε = 1670 M⁻¹cm⁻¹).
-
-
Instrument Setup:
-
Set the stopped-flow spectrophotometer to the desired wavelength for monitoring the reaction. For peroxynitrite decay, this is typically 302 nm.
-
Equilibrate the instrument and syringes to the desired temperature (e.g., 37°C).
-
-
Kinetic Measurement:
-
Load one syringe with the peroxynitrite solution and the other with the target molecule solution (containing the buffer).
-
Initiate the stopped-flow experiment. The two solutions are rapidly mixed, and the change in absorbance over time is recorded.
-
Perform experiments under pseudo-first-order conditions, with the concentration of the target molecule being at least 10-fold higher than the peroxynitrite concentration.
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay curve to a single exponential function.
-
Plot k_obs versus the concentration of the target molecule. The slope of this linear plot gives the second-order rate constant (k).
-
Protocol 2: Detection of Radical Species using EPR Spectroscopy with Spin Trapping
EPR spectroscopy is a sensitive technique for detecting and identifying free radical species.
Objective: To detect and identify the •NO₂ and CO₃•⁻ radicals formed from the reaction of peroxynitrite with CO₂.
Materials:
-
EPR spectrometer
-
Spin trapping agent (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)
-
Peroxynitrite solution
-
Bicarbonate/CO₂ buffer solution
-
Flat cell for aqueous EPR samples
Procedure:
-
Sample Preparation:
-
Prepare a solution containing the spin trapping agent (DMPO) in the bicarbonate/CO₂ buffer.
-
In a separate tube, have the peroxynitrite solution ready.
-
-
EPR Measurement:
-
Mix the peroxynitrite solution with the DMPO-containing buffer immediately before transferring the mixture to the EPR flat cell.
-
Place the flat cell in the EPR spectrometer cavity.
-
Record the EPR spectrum.
-
-
Data Analysis:
-
Analyze the resulting EPR spectrum to identify the characteristic signals of the spin-trapped radical adducts. The hyperfine coupling constants of the spectrum are used to identify the trapped radicals (e.g., DMPO-•NO₂ and DMPO-CO₃•⁻).
-
Visualizing the Reaction Pathways
The following diagrams illustrate the key reaction pathways of peroxynitrite in the absence and presence of CO₂.
Caption: Reaction pathways of peroxynitrite with and without CO₂.
Caption: Workflow for kinetic analysis of peroxynitrite reactions.
References
- 1. Peroxynitrite reaction with carbon dioxide/bicarbonate: kinetics and influence on peroxynitrite-mediated oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. colibri.udelar.edu.uy [colibri.udelar.edu.uy]
- 3. Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of the peroxynitrite-carbon dioxide reaction probed using tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Carbon dioxide stimulates the production of thiyl, sulfinyl, and disulfide radical anion from thiol oxidation by peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of SIN-1 as a reliable source of peroxynitrite for cellular studies
For researchers, scientists, and drug development professionals, understanding the nuances of reactive nitrogen species (RNS) is critical for investigating a multitude of physiological and pathological processes. Peroxynitrite (ONOO⁻), a potent oxidizing and nitrating agent, is a key player in these processes. Its short half-life, however, presents a significant challenge for direct application in cellular studies. This guide provides a comprehensive validation of 3-morpholinosydnonimine (SIN-1) as a reliable source of peroxynitrite, comparing its performance with other common donors and providing detailed experimental data and protocols.
SIN-1 is a valuable tool in cellular biology, serving as a continuous generator of peroxynitrite by simultaneously producing nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) upon decomposition in physiological solutions.[1] This guide will delve into the characteristics of SIN-1, compare it to other peroxynitrite and nitric oxide donors, and provide the necessary protocols to effectively utilize and evaluate its effects in your research.
Comparing Peroxynitrite Donors: SIN-1 and its Alternatives
The choice of a peroxynitrite donor is critical for the accurate interpretation of experimental results. The ideal donor should provide a controlled and reproducible release of peroxynitrite. Here, we compare SIN-1 with other commonly used donors.
| Parameter | SIN-1 | PAPA NONOate | DEA NONOate | Pre-synthesized Peroxynitrite |
| Decomposition Products | •NO and O₂•⁻ (form ONOO⁻) | 2 moles of •NO per mole of parent compound | 1.5 moles of •NO per mole of parent compound | ONOO⁻ |
| Half-life (t½) at 37°C, pH 7.4 | 14-26 minutes[2] | 15 minutes[3] | 2 minutes[4] | < 1 second |
| Primary Reactive Species | Peroxynitrite (ONOO⁻) | Nitric Oxide (•NO) | Nitric Oxide (•NO) | Peroxynitrite (ONOO⁻) |
| Advantages | - Simultaneous generation of •NO and O₂•⁻ mimics in vivo production- Slower decomposition allows for sustained exposure | - Well-characterized •NO donor- Predictable •NO release kinetics | - Rapid release of •NO | - Direct application of known concentrations |
| Disadvantages | - Ratio of •NO to O₂•⁻ can be influenced by experimental conditions- Potential for side reactions of intermediate products[5][6] | - Does not directly generate peroxynitrite | - Short half-life may not be suitable for all experimental designs | - Very short half-life requires specialized delivery methods[7]- Stability is pH-dependent |
| Typical Working Concentration | 2 µM - 1 mM[8][9] | Varies depending on desired •NO concentration | Varies depending on desired •NO concentration | Varies depending on experimental design |
Experimental Protocols
To ensure the reliable use of SIN-1 and the accurate interpretation of its effects, detailed and validated experimental protocols are essential.
Protocol 1: Quantification of Peroxynitrite Generation from SIN-1 using NADH Fluorescence Quenching
This protocol allows for the continuous monitoring of peroxynitrite production from SIN-1 decomposition.[2]
Materials:
-
SIN-1
-
NADH
-
Phosphate buffer (or cell culture medium)
-
Fluorometer
Procedure:
-
Prepare a stock solution of SIN-1 in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of NADH in the desired buffer.
-
In a fluorometer cuvette, add the NADH solution.
-
Initiate the reaction by adding a specific concentration of the SIN-1 stock solution to the NADH solution.
-
Immediately begin monitoring the decrease in NADH fluorescence over time at an excitation wavelength of 340 nm and an emission wavelength of 460 nm.
-
The rate of fluorescence quenching is proportional to the rate of peroxynitrite generation.
Protocol 2: Cell Viability Assessment using the MTT Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cells of interest
-
96-well culture plates
-
SIN-1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of SIN-1 for the desired duration. Include untreated control wells.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Measurement of Apoptosis via Caspase-3 Activity
Activation of caspase-3 is a key event in the apoptotic cascade. This protocol outlines a fluorometric method to measure its activity.[10][11][12][13][14]
Materials:
-
Cells of interest
-
SIN-1
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Fluorometer or microplate reader
Procedure:
-
Treat cells with SIN-1 to induce apoptosis.
-
Lyse the cells using a suitable lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
In a microplate, add the cell lysate to a reaction buffer containing the fluorogenic caspase-3 substrate.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC).
-
The increase in fluorescence is proportional to the caspase-3 activity.
Protocol 4: Detection of Cellular Nitrotyrosine Formation by ELISA
The formation of 3-nitrotyrosine (B3424624) is a stable biomarker of peroxynitrite-mediated damage. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used for its quantification.[15][16][17][18][19]
Materials:
-
Cell or tissue lysates
-
Nitrotyrosine ELISA kit (containing anti-nitrotyrosine antibody, standards, and detection reagents)
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates from samples treated with SIN-1.
-
Follow the specific instructions provided with the commercial ELISA kit. This typically involves:
-
Coating a microplate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody (e.g., a biotinylated anti-nitrotyrosine antibody).
-
Adding a streptavidin-HRP conjugate.
-
Adding a chromogenic substrate and stopping the reaction.
-
-
Measure the absorbance at the recommended wavelength.
-
Calculate the concentration of nitrotyrosine in the samples by comparing their absorbance to the standard curve.
Visualizing Key Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate the decomposition of SIN-1, a typical experimental workflow for its validation, and a signaling pathway commonly affected by peroxynitrite.
References
- 1. NO Detection Reagent SIN-1 | CAS 16142-27-1 Dojindo [dojindo.com]
- 2. Fluorescence measurements of steady state peroxynitrite production upon SIN-1 decomposition: NADH versus dihydrodichlorofluorescein and dihydrorhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Pharmacological Effect, Mechanism and Application Prospect of Diazeniumdiolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. The peroxynitrite generator, SIN-1, becomes a nitric oxide donor in the presence of electron acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SIN-1-induced cytotoxicity in mixed cortical cell culture: peroxynitrite-dependent and -independent induction of excitotoxic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxynitrite delivery methods for toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of the peroxynitrite donor, SIN-1, on atrial and ventricular myocyte electrophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 13. mpbio.com [mpbio.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Evaluation of a Method for Nitrotyrosine Site Identification and Relative Quantitation Using a Stable Isotope-Labeled Nitrated Spike-In Standard and High Resolution Fourier Transform MS and MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pnas.org [pnas.org]
comparative efficacy of different classes of peroxynitrite scavengers and antioxidants
For Researchers, Scientists, and Drug Development Professionals
Peroxynitrite (ONOO⁻), a potent reactive nitrogen species, is implicated in the pathophysiology of numerous diseases, including cardiovascular disorders, neurodegeneration, and inflammation.[1] Its high reactivity with a wide range of biological molecules necessitates the development of effective scavengers to mitigate its damaging effects. This guide provides a comparative analysis of different classes of peroxynitrite scavengers and antioxidants, supported by experimental data to aid in the selection of appropriate compounds for research and therapeutic development.
Overview of Scavenger Classes
Peroxynitrite scavengers can be broadly categorized as either sacrificial or catalytic.[2] Sacrificial scavengers, such as thiols, directly react with and are consumed by peroxynitrite.[2] Catalytic scavengers, like metalloporphyrins, can neutralize multiple peroxynitrite molecules through a regenerative cycle, often utilizing endogenous reductants.[2][3] This guide will focus on the comparative efficacy of prominent classes, including metalloporphyrins, polyphenols, and organoselenium compounds.
Comparative Efficacy Data
The effectiveness of a peroxynitrite scavenger is determined by its reaction rate constant, concentration, and its ability to quench reactive intermediates.[2] The following tables summarize key quantitative data for different classes of scavengers based on various experimental assays.
Table 1: IC50 Values for Peroxynitrite Scavenging Activity
| Compound Class | Compound | Assay Method | IC50 (µM) | Reference |
| Polyphenols | Myricetin | NADH Oxidation by Peroxynitrite | 35 | [4][5] |
| (+)-Catechin | NADH Oxidation by Peroxynitrite | 275 | [4][5] | |
| (-)-Epicatechin | NADH Oxidation by Peroxynitrite | 313 | [4][5] | |
| (-)-Epicatechin | Peroxynitrite-initiated Chemiluminescence | 7.0 | [4][5] | |
| (+)-Catechin | Peroxynitrite-initiated Chemiluminescence | 13 | [4][5] | |
| Myricetin | Peroxynitrite-initiated Chemiluminescence | 20 | [4][5][6] | |
| Quercetin | Peroxynitrite Scavenging | 0.93 | [7] | |
| Organoselenium Compounds | Ebselen | Inhibition of ONOO⁻-mediated IL-8 expression | ~8.0-13.2 | [8] |
| Selenomethionine | Inhibition of ONOO⁻-mediated IL-8 expression | ~8.0-13.2 | [8] | |
| Selenocysteine | Inhibition of ONOO⁻-mediated IL-8 expression | ~8.0-13.2 | [8] |
Table 2: Second-Order Rate Constants for Reaction with Peroxynitrite
| Compound/Enzyme | Rate Constant (k) (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |
| Thiols | ||||
| Glutathione (GSH) | 1.35 x 10³ | 7.4 | 37 | [9] |
| Cysteine | 4.5 x 10³ | 7.4 | 37 | [9] |
| Albumin (Cys-34) | 2.6 x 10³ | 7.4 | 37 | [9] |
| Peroxiredoxins | 10⁶ - 10⁷ | - | - | [10] |
| Human Peroxiredoxin 1 (Prdx1) | 2.8 x 10⁵ | 7.3 | - | [11] |
| Human Peroxiredoxin 2 (Prdx2) | 3.5 x 10⁴ | 7.3 | - | [11] |
| Metalloproteins | 10⁴ - 10⁷ | - | - | [12] |
| **Carbon Dioxide (CO₂) ** | 5.8 x 10⁴ | 7.4 | 37 | [9] |
Mechanisms of Action
Metalloporphyrins
Iron (Fe) and Manganese (Mn) porphyrins are catalytic scavengers that react with peroxynitrite at near diffusion-limited rates.[2] Fe(III) porphyrins can isomerize peroxynitrite to nitrate.[3] In contrast, Mn(III) porphyrins are reduced to Mn(II) by cellular reductants, which then reduces peroxynitrite to nitrite.[3] This catalytic cycle allows them to be effective at low concentrations.[2]
References
- 1. Peroxynitrite: biochemistry, pathophysiology and development of therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sfrbm.org [sfrbm.org]
- 3. researchgate.net [researchgate.net]
- 4. Polyphenols and red wine as antioxidants against peroxynitrite and other oxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyphenols and red wine as peroxynitrite scavengers: a chemiluminescent assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The structure-activity relationship of flavonoids as scavengers of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selenium-containing compounds attenuate peroxynitrite-mediated NF-kappaB and AP-1 activation and interleukin-8 gene and protein expression in human leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxygen radicals, nitric oxide, and peroxynitrite: Redox pathways in molecular medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Boronate-Based Probes for Peroxynitrite Detection: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate detection of peroxynitrite (ONOO⁻) is critical for elucidating its role in a vast array of physiological and pathological processes. This guide provides an objective comparison of boronate-based probes with other methods for peroxynitrite detection, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tools for your research.
Peroxynitrite is a potent and short-lived reactive nitrogen species (RNS) formed from the near diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). Its high reactivity and transient nature present a significant challenge for its selective detection within complex biological systems. Boronate-based probes have emerged as a promising class of tools for this purpose, offering high sensitivity and, critically, a degree of specificity that sets them apart from many other fluorescent dyes.
The Boronate Advantage: A Tale of Two Reaction Rates
The key to the specificity of boronate-based probes lies in their differential reactivity with various reactive oxygen and nitrogen species (ROS/RNS). While they do react with other oxidants, the rate of reaction with peroxynitrite is orders of magnitude faster than with species like hydrogen peroxide (H₂O₂) and significantly faster than with hypochlorous acid (HOCl).[1] This kinetic advantage allows for the preferential detection of peroxynitrite in a biological milieu where multiple reactive species may be present.
The fundamental mechanism involves the oxidation of the boronate group to a hydroxyl group, a transformation that typically induces a change in the fluorescence properties of the parent molecule, leading to a "turn-on" or ratiometric signal.
Quantitative Comparison of Boronate Probe Reactivity
The superior specificity of boronate-based probes for peroxynitrite is best illustrated by comparing their second-order rate constants of reaction with various biologically relevant oxidants.
| Probe/Reactant | Peroxynitrite (ONOO⁻) (M⁻¹s⁻¹) | Hydrogen Peroxide (H₂O₂) (M⁻¹s⁻¹) | Hypochlorous Acid (HOCl) (M⁻¹s⁻¹) | Reference |
| 4-Acetylphenylboronic acid | 1.6 x 10⁶ | 2.2 | 6.2 x 10³ | [2] |
| Phenylboronic acid | ~10⁶ | ~1-2 | ~10⁴ | [1] |
| Coumarin-7-boronic acid | ~10⁶ | ~1-2 | ~10⁴ | [1] |
As the data clearly indicates, the reaction between boronate probes and peroxynitrite is nearly a million times faster than their reaction with hydrogen peroxide.[1] This vast difference in reaction kinetics is the cornerstone of their utility in selectively detecting peroxynitrite.
Product Yields: A Subtle Distinction
While the primary reaction product of boronate probes with peroxynitrite, hydrogen peroxide, and hypochlorous acid is the corresponding phenol (B47542), the reaction with peroxynitrite exhibits a unique characteristic. The oxidation of boronates by peroxynitrite proceeds via both a major heterolytic pathway, yielding the phenol, and a minor free radical pathway.[3] This results in a slightly lower yield of the phenolic product (typically 80-90%) compared to the reaction with H₂O₂ or HOCl, which yield the phenol at nearly 100%.[1][3] The minor byproducts of the peroxynitrite reaction can serve as a "peroxynitrite fingerprint," offering an additional layer of confirmation.[4]
| Oxidant | Phenolic Product Yield | Byproducts | Reference |
| Peroxynitrite (ONOO⁻) | ~80-90% | Minor radical-derived products | [1][3] |
| Hydrogen Peroxide (H₂O₂) | ~100% | None reported | [1][3] |
| Hypochlorous Acid (HOCl) | ~100% | None reported | [1][3] |
Alternative Methods for Peroxynitrite Detection
While boronate-based probes offer significant advantages, a comprehensive assessment necessitates a comparison with other established methods for peroxynitrite detection.
| Method | Principle | Advantages | Disadvantages |
| Boronate-Based Probes | Oxidation of boronate to a fluorescent phenol. | High sensitivity, high specificity for ONOO⁻, suitable for live-cell imaging. | Can have some reactivity with HOCl, though significantly slower than with ONOO⁻. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of specific reaction products (e.g., nitrated tyrosine). | Robust quantification, can identify specific molecular targets. | Not suitable for real-time imaging, requires sample processing. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Trapping of radical species derived from peroxynitrite. | High specificity for radical detection. | Technically demanding, requires specialized equipment. |
| Other Fluorescent Probes (e.g., Dihydrorhodamine 123) | Oxidation to a fluorescent product. | High fluorescence quantum yield. | Low specificity, reacts with a broad range of ROS/RNS. |
Signaling Pathways and Detection Mechanisms
The following diagrams illustrate the biological formation of peroxynitrite and the chemical mechanism of its detection by boronate-based probes.
Caption: Biological formation of peroxynitrite.
Caption: Detection mechanism of peroxynitrite.
Experimental Protocols
HPLC Analysis of Boronate Probe Oxidation Products
This protocol is adapted from methodologies described in the literature for the analysis of products from the reaction between boronate probes and peroxynitrite.[2][3]
1. Reagents and Materials:
-
Boronate probe of interest (e.g., 4-acetylphenylboronic acid)
-
Peroxynitrite solution (concentration determined spectrophotometrically)
-
Phosphate (B84403) buffer (100 mM, pH 7.4)
-
DTPA (diethylenetriaminepentaacetic acid)
-
HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Acetonitrile (B52724) (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Milli-Q or equivalent purified water
2. Sample Preparation:
-
Prepare a stock solution of the boronate probe in a suitable solvent (e.g., DMSO) and dilute to the final desired concentration (e.g., 100 µM) in phosphate buffer containing DTPA (e.g., 100 µM).
-
Add peroxynitrite solution to the boronate probe solution to achieve the desired final concentration (e.g., 50-200 µM).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 10-15 minutes).
-
Prepare standards of the expected phenolic product for calibration.
3. HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
The mobile phase can be a gradient of acetonitrile in water, both containing 0.1% TFA. A typical gradient could be from 5% to 100% acetonitrile over 30-60 minutes.
-
Set the flow rate to a suitable value (e.g., 0.5-1.0 mL/min).
-
Set the UV detector to a wavelength appropriate for the boronate probe and its expected product (e.g., 250 nm).
-
Inject a standard volume of the reaction mixture (e.g., 10-20 µL) into the HPLC system.
-
Analyze the resulting chromatogram to identify and quantify the unreacted probe and the phenolic product by comparing retention times and peak areas to the standards.
Stopped-Flow Kinetic Analysis
This protocol outlines the general procedure for determining the second-order rate constant of the reaction between a boronate probe and peroxynitrite using a stopped-flow spectrophotometer.[2]
1. Reagents and Materials:
-
Boronate probe of interest
-
Peroxynitrite solution
-
Phosphate buffer (100 mM, pH 7.4)
-
Stopped-flow spectrophotometer
2. Experimental Procedure:
-
Prepare solutions of the boronate probe and peroxynitrite in phosphate buffer.
-
To determine the rate constant under pseudo-first-order conditions, use a significant excess of the boronate probe (e.g., 10-fold or higher) compared to peroxynitrite.
-
Load the two reactant solutions into separate syringes of the stopped-flow instrument.
-
Rapidly mix the solutions and monitor the change in absorbance or fluorescence over time at a wavelength where the product absorbs or fluoresces maximally.
-
The observed rate constant (k_obs) can be obtained by fitting the kinetic trace to a single exponential function.
-
Repeat the experiment with varying concentrations of the boronate probe.
-
Plot the observed rate constants (k_obs) against the concentration of the boronate probe. The slope of the resulting linear plot will be the second-order rate constant (k).
Experimental Workflow
The following diagram outlines a typical workflow for assessing the specificity of a new boronate-based probe.
Caption: Workflow for boronate probe specificity assessment.
Conclusion
Boronate-based probes represent a powerful tool for the selective detection of peroxynitrite in biological systems. Their remarkable specificity is rooted in the significantly faster rate of reaction with peroxynitrite compared to other common reactive oxygen and nitrogen species. While no probe is entirely specific, the kinetic data overwhelmingly supports the use of boronate-based probes for the preferential detection of peroxynitrite. For robust and reliable results, it is recommended to complement fluorescence-based measurements with orthogonal techniques such as HPLC to confirm the identity of the reaction products, and to use appropriate inhibitors and scavengers to further validate the source of the detected signal. By understanding the principles of their reactivity and employing rigorous experimental design, researchers can confidently utilize boronate-based probes to unravel the complex roles of peroxynitrite in health and disease.
References
- 1. Boronate probes as diagnostic tools for real time monitoring of peroxynitrite and hydroperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reaction between peroxynitrite and boronates: EPR spin-trapping, HPLC analyses, and quantum mechanical study of the free radical pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
Bridging the Gap: A Comparative Guide to Peroxynitrite's In Vitro Reactivity and In Vivo Physiological Impact
Introduction: Peroxynitrite (ONOO⁻) is a potent, short-lived reactive nitrogen species formed from the diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[1][2] Its high reactivity allows it to interact with a wide array of biological molecules, leading to significant alterations in their structure and function. This dual nature of peroxynitrite, acting as both a key mediator in physiological signaling and a cytotoxic agent in pathological conditions, makes it a critical molecule of interest for researchers, scientists, and drug development professionals.[2][3] This guide provides an objective comparison of its in vitro reaction kinetics with its observed in vivo physiological effects, supported by experimental data and detailed protocols.
In Vitro Reaction Rates of Peroxynitrite
The reactivity of peroxynitrite with various biomolecules has been extensively studied in vitro to understand its biological fate. These reactions can occur directly or be mediated by secondary radicals formed from the decomposition of peroxynitrous acid (ONOOH), its conjugate acid (pKa ≈ 6.8).[2][4] A significant reaction pathway in biological systems is its rapid interaction with carbon dioxide (CO₂), forming a nitrosoperoxycarbonate adduct (ONOOCO₂⁻) that decomposes into carbonate (CO₃•⁻) and nitrogen dioxide (•NO₂) radicals.[2][5]
The table below summarizes the apparent second-order rate constants for the reaction of peroxynitrite with several key biomolecules at physiological pH.
| Biomolecule | Second-Order Rate Constant (M⁻¹s⁻¹) | Temperature (°C) | Notes |
| Amino Acids | |||
| Cysteine | >10³[4] | 37 | A preferential target for peroxynitrite.[4][6] |
| Methionine | 10³ - 10⁴[6] | 37 | One of the most reactive amino acids.[6] |
| Tryptophan | 184 ± 11[2] | 37 | Reaction occurs via ground-state peroxynitrous acid.[2] |
| Tyrosine | Low | - | Does not react directly with peroxynitrite.[5] |
| Proteins | |||
| Human Serum Albumin (HSA) | 9.7 ± 1.1 x 10³[6] | 37 | Cysteine and methionine residues account for ~65% of the reactivity.[6] |
| Antioxidants | |||
| Glutathione | ~10³[7] | - | Important thiol-containing antioxidant.[7] |
| Uric Acid | Slow | - | Protective effects are likely due to scavenging of peroxynitrite-derived radicals.[4] |
| Enzymes | |||
| Peroxiredoxins | 10⁶ - 10⁸ | - | Constitute a prime endogenous antioxidant mechanism for the catalytic detoxification of peroxynitrite.[4] |
| Superoxide Dismutase (Cu, Zn) | ~10⁵ | - | Superoxide dismutase can also direct peroxynitrite toward the nitration of other proteins.[7] |
In Vivo Physiological and Pathological Effects
In a biological system, the effects of peroxynitrite are far more complex than what is observed in vitro. Its impact depends on the concentration, cellular compartment of its formation, and the surrounding biomolecular environment.[3][8] While high concentrations are associated with cytotoxicity and tissue injury, physiological levels of peroxynitrite can act as a signaling molecule.[8][9]
The table below summarizes some of the key in vivo effects of peroxynitrite.
| Physiological/Pathological Effect | System/Process Affected | Key Mechanisms |
| Cardiovascular System | ||
| Myocardial Contractile Dysfunction | Heart | Oxidant effects or nitration of contractile proteins.[10] |
| Ischemia-Reperfusion Injury | Heart, Brain, GI Tract | Contributes to cellular injury in various forms of ischemia-reperfusion.[11] |
| Vasodilation | Blood Vessels | Can induce vasodilator responses.[8] |
| Inflammation and Immune Response | ||
| Host Defense | Immune System | Contributes to the host-defense response against bacterial invasion.[10] |
| Chronic Inflammation | Various Tissues | Implicated in chronic bowel inflammation.[11] |
| Cellular Processes | ||
| Apoptosis and Necrosis | Various Cell Types | Can trigger cell death pathways.[3] |
| Signal Transduction Modulation | Various Signaling Pathways | Affects tyrosine phosphorylation-dependent processes and the activity of kinases and phosphatases.[3] |
| DNA Damage | Nucleus | Potent trigger of DNA strand breakage, leading to PARP activation and energy depletion.[11][12] |
| Mitochondrial Dysfunction | Mitochondria | Direct inhibition of mitochondrial respiratory chain enzymes.[11][12] |
Experimental Protocols
In Vitro Measurement of Peroxynitrite Activity
1. Preparation of Peroxynitrite Stock Solution
A standardized method for preparing a peroxynitrite stock solution is crucial for reproducible in vitro experiments.
-
Principle: Peroxynitrous acid is synthesized by the rapid reaction of acidified hydrogen peroxide with sodium nitrite, followed by quenching with sodium hydroxide (B78521) to form the more stable peroxynitrite anion.[2]
-
Protocol:
-
Prepare the following ice-cold solutions: 0.6 M NaNO₂, 0.6 M HCl, 0.7 M H₂O₂, and 1.5 M NaOH.[2]
-
Place the NaNO₂ solution in a beaker on a stir plate in an ice bath and begin stirring.[2]
-
Mix the HCl and H₂O₂ solutions immediately before use.[2]
-
Rapidly add the acidified H₂O₂ solution to the stirring NaNO₂ solution. The reaction is instantaneous.[2]
-
Immediately quench the reaction by adding the 1.5 M NaOH solution. The solution should turn a characteristic yellow color, indicating the formation of the peroxynitrite anion (ONOO⁻).[2]
-
2. Fluorometric Assay using Dihydrorhodamine 123 (DHR 123)
This is a common and sensitive method for quantifying peroxynitrite activity in vitro.
-
Principle: Dihydrorhodamine 123 (DHR 123) is a non-fluorescent probe that is oxidized by peroxynitrite and other reactive species to the highly fluorescent rhodamine 123. The increase in fluorescence intensity is proportional to the amount of peroxynitrite.[13]
-
Protocol (96-well plate format):
-
Reagent Preparation:
-
DHR 123 Stock Solution (10 mM): Dissolve DHR 123 in deoxygenated dimethyl sulfoxide (B87167) (DMSO). Store in small aliquots at -20°C, protected from light.[13]
-
Working Buffer: Phosphate buffer (e.g., 100 mM, pH 7.4).[13]
-
Peroxynitrite Standard: Prepare as described above.[13]
-
-
Assay Procedure:
-
To each well of a black, clear-bottom 96-well plate, add 50 µL of the sample or peroxynitrite standard.[13]
-
Prepare a DHR 123 working solution (e.g., 20 µM in working buffer).[13]
-
Add 50 µL of the DHR 123 working solution to each well.[13]
-
Incubate the plate at room temperature for 10-20 minutes, protected from light.[13]
-
Measure the fluorescence intensity using a microplate reader with excitation at ~500 nm and emission at ~536 nm.[13]
-
-
Data Analysis:
-
Subtract the fluorescence of a blank control (buffer only) from all readings.[13]
-
Create a standard curve by plotting the fluorescence intensity against the known concentrations of the peroxynitrite standards.
-
Determine the peroxynitrite concentration in the samples from the standard curve.
-
-
References
- 1. Peroxynitrite reactivity with amino acids and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxynitrite, a Stealthy Biological Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Peroxynitrite: just an oxidative/nitrosative stressor or a physiological regulator as well? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. ahajournals.org [ahajournals.org]
- 11. The pathophysiological role of peroxynitrite in shock, inflammation, and ischemia-reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathophysiological roles of peroxynitrite in circulatory shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Peroxynitrite's Dual Nature: A Comparative Guide to Protein Nitration and Oxidation
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of peroxynitrite is critical. This potent biological oxidant, formed from the reaction of nitric oxide and superoxide, can induce two key post-translational modifications in proteins: nitration and oxidation. The determination of which of these pathways predominates has profound implications for cellular signaling, protein function, and the progression of various diseases. This guide provides an objective comparison of protein nitration versus oxidation by peroxynitrite, supported by experimental data, detailed protocols, and visual representations of the underlying biochemical processes.
At a Glance: Nitration vs. Oxidation by Peroxynitrite
The reaction of peroxynitrite with proteins is not a simple, monolithic process. Instead, it is a branching pathway, with the ultimate outcome—nitration or oxidation—heavily influenced by the local biochemical environment. The presence of carbon dioxide (CO2) is a key determinant in this bifurcation.
| Feature | Protein Nitration | Protein Oxidation |
| Primary Target | Tyrosine residues | Cysteine and Methionine residues |
| Key Effector | Peroxynitrite-derived radicals (e.g., nitrogen dioxide (•NO2) and carbonate radical (CO3•-)) | Direct reaction with peroxynitrite (ONOO-) |
| Influence of CO2 | Enhanced in the presence of physiological CO2 concentrations | Inhibited by physiological CO2 concentrations |
| Mechanism | Free radical-mediated addition of a nitro group (-NO2) to the aromatic ring of tyrosine. | Two-electron oxidation of sulfur-containing amino acids. |
| Functional Consequences | Can alter protein structure, inhibit or activate enzymes, and interfere with phosphorylation signaling.[1] | Can lead to the formation of sulfenic acid, disulfides, and higher oxidation states, impacting protein structure and function. |
| Pathophysiological Relevance | Marker of nitroxidative stress, implicated in neurodegenerative diseases, inflammation, and cardiovascular disease. | Contributes to oxidative stress, enzyme inactivation, and disruption of redox signaling. |
The Decisive Role of Carbon Dioxide: A Quantitative Look
Experimental evidence underscores the critical role of CO2 in directing the reactivity of peroxynitrite. Studies on the enzyme glutamine synthetase have demonstrated a clear inverse relationship between tyrosine nitration and methionine oxidation, dictated by the presence or absence of CO2.
At physiological concentrations of CO2, peroxynitrite preferentially nitrates tyrosine residues while the oxidation of methionine is inhibited.[2][3] Conversely, in the absence of CO2, methionine oxidation is favored, and tyrosine nitration is suppressed.[2][3] This is because peroxynitrite reacts with CO2 to form a nitrosoperoxycarbonate adduct (ONOOCO2-), which then decomposes to generate the nitrating species •NO2 and the oxidizing radical CO3•-.[4] In the absence of CO2, peroxynitrite is more likely to react directly with highly nucleophilic residues like methionine and cysteine.
Table 1: Effect of CO2 on Peroxynitrite-Mediated Modifications of Glutamine Synthetase [2][3]
| Condition | Tyrosine Nitration (residues per subunit) | Methionine Oxidation (residues per subunit) |
| With CO2 (Physiological) | Significant increase | Inhibited |
| Without CO2 | Prevented | Stimulated |
Visualizing the Pathways
To better understand the intricate mechanisms at play, the following diagrams illustrate the formation of peroxynitrite and the subsequent branching pathways leading to either protein nitration or oxidation.
Caption: Peroxynitrite formation and the CO2-dependent switch between nitration and oxidation pathways.
Experimental Protocols
A comprehensive understanding of peroxynitrite-mediated protein modifications necessitates robust experimental protocols. Below are methodologies for the in vitro treatment of proteins with peroxynitrite and the subsequent detection of nitration and oxidation.
Peroxynitrite Treatment of Proteins In Vitro
Materials:
-
Purified protein of interest
-
Peroxynitrite solution (commercially available or freshly synthesized)
-
Phosphate (B84403) buffer (pH 7.4)
-
Sodium bicarbonate (for experiments with CO2)
-
DTPA (diethylenetriaminepentaacetic acid) to chelate trace metals
Procedure:
-
Prepare the protein solution in phosphate buffer (pH 7.4) with DTPA.
-
For experiments including CO2, add sodium bicarbonate to the buffer to a final concentration of 25 mM.
-
Add peroxynitrite to the protein solution to the desired final concentration. It is recommended to add peroxynitrite in small aliquots with vortexing to ensure rapid mixing.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a quenching agent, such as N-acetylcysteine or by buffer exchange to remove excess peroxynitrite.
Detection of Protein Nitration (3-Nitrotyrosine) by Western Blot
Materials:
-
Peroxynitrite-treated protein sample
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-3-nitrotyrosine antibody
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Chemiluminescent substrate
Procedure:
-
Separate the protein samples by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-3-nitrotyrosine antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
Detection of Protein Oxidation (Carbonyl Groups) by Derivatization and Western Blot
Materials:
-
Peroxynitrite-treated protein sample
-
2,4-dinitrophenylhydrazine (DNPH) solution
-
Trichloroacetic acid (TCA)
-
Anti-DNP antibody
Procedure:
-
Incubate the protein sample with DNPH solution to derivatize carbonyl groups.
-
Precipitate the protein using TCA to remove excess DNPH.
-
Resuspend the protein pellet in a suitable buffer.
-
Perform SDS-PAGE and Western blot as described for nitration detection, using an anti-DNP primary antibody.
Simultaneous Detection by Mass Spectrometry
For a more comprehensive and quantitative analysis, mass spectrometry is the method of choice.
References
Distinguishing Peroxynitrite vs. Myeloperoxidase-Mediated Tyrosine Nitration: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of tyrosine nitration is critical for elucidating disease pathogenesis and developing targeted therapeutics. This guide provides a detailed comparison of the two primary pathways of tyrosine nitration: the direct chemical reaction with peroxynitrite and the enzymatic catalysis by myeloperoxidase. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the experimental design and interpretation of results in the study of nitrative stress.
Introduction
Tyrosine nitration, the addition of a nitro group (-NO2) to the ortho position of the phenolic ring of tyrosine residues, results in the formation of 3-nitrotyrosine (B3424624) (3-NT). This post-translational modification is a stable biomarker of nitrative stress and is implicated in a host of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and inflammatory conditions. Two principal pathways contribute to 3-NT formation in vivo: a direct pathway involving the potent oxidant peroxynitrite (ONOO⁻) and an enzymatic pathway catalyzed by heme peroxidases, most notably myeloperoxidase (MPO). Distinguishing between these pathways is crucial for understanding the specific drivers of nitrative stress in different biological contexts and for the development of targeted therapeutic interventions.
Mechanistic Differences in Tyrosine Nitration
Peroxynitrite-mediated nitration and myeloperoxidase-catalyzed nitration proceed through distinct chemical mechanisms, influencing their reaction kinetics, product profiles, and susceptibility to different inhibitors.
Peroxynitrite-Mediated Nitration: Peroxynitrite is a short-lived, reactive nitrogen species formed from the near-diffusion-limited reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻) radicals.[1][2] The mechanism of tyrosine nitration by peroxynitrite is complex and highly dependent on the local biochemical environment, particularly the presence of carbon dioxide (CO₂).
In the absence of CO₂, peroxynitrous acid (ONOOH), the protonated form of peroxynitrite (pKa ~6.8), can undergo homolysis to form hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[3] The hydroxyl radical can then abstract a hydrogen atom from a tyrosine residue to form a tyrosyl radical (Tyr•), which subsequently reacts with •NO₂ to yield 3-nitrotyrosine.
However, in biological systems, the reaction of peroxynitrite with CO₂ is a dominant pathway.[4][5][6] This reaction forms a nitrosoperoxycarbonate adduct (ONOOCO₂⁻), which rapidly decomposes to generate nitrogen dioxide (•NO₂) and a carbonate radical (CO₃•⁻).[1][3] The carbonate radical is a potent one-electron oxidant that can efficiently generate the tyrosyl radical, which then combines with •NO₂ to form 3-NT.[3] The presence of CO₂ can therefore significantly enhance the yield of tyrosine nitration by peroxynitrite.[4][5]
Myeloperoxidase-Mediated Nitration: Myeloperoxidase, an enzyme abundant in neutrophils, utilizes hydrogen peroxide (H₂O₂) to oxidize various substrates. In the context of tyrosine nitration, MPO catalyzes the oxidation of nitrite (B80452) (NO₂⁻) to generate nitrogen dioxide (•NO₂).[1][7][8][9] The enzyme first reacts with H₂O₂ to form a highly reactive intermediate, Compound I. Compound I can then oxidize nitrite to •NO₂.[1][9] Simultaneously, MPO can also oxidize tyrosine to a tyrosyl radical. The subsequent reaction between the tyrosyl radical and •NO₂ results in the formation of 3-nitrotyrosine.[1] This enzymatic pathway is particularly relevant in inflammatory settings where activated neutrophils release MPO and the concentration of nitrite can be elevated.[7][8]
Quantitative Comparison of Nitration Pathways
Direct quantitative comparisons of the efficiency of peroxynitrite- and myeloperoxidase-mediated tyrosine nitration are challenging due to the different conditions under which they optimally occur. However, experimental data provides insights into their relative contributions under specific circumstances.
| Parameter | Peroxynitrite-Mediated Nitration | Myeloperoxidase-Mediated Nitration | References |
| Primary Reactants | Peroxynitrite (ONOO⁻/ONOOH) | Myeloperoxidase (MPO), Hydrogen Peroxide (H₂O₂), Nitrite (NO₂⁻) | [1][3] |
| Key Intermediates | •NO₂, •OH, CO₃•⁻ | MPO Compound I, •NO₂, Tyrosyl radical | [1][3] |
| Optimal pH | Weakly acidic to neutral (pH ~5.4-7.4) | Acidic (pH ~5.5 for tyrosine nitration) | [9][10] |
| Yield of 3-NT | Up to 8% in simple solutions, decreased by other biomolecules. Enhanced by CO₂. | Dependent on substrate concentrations (H₂O₂, NO₂⁻, tyrosine). | [11] |
| Key Modulators | CO₂/Bicarbonate (enhances), SOD (inhibits ONOO⁻ formation), Uric Acid (scavenger) | Chloride (Cl⁻, can be an alternative substrate for MPO), Superoxide (can inhibit) | [4][5][7][12] |
Experimental Protocols for Distinguishing Nitration Pathways
A combination of specific inhibitors, scavengers, and analytical techniques can be employed to differentiate between peroxynitrite- and myeloperoxidase-mediated tyrosine nitration.
Experimental Design for Differentiation
A recommended experimental workflow to distinguish the two pathways involves the following steps:
-
Induce Nitrative Stress: Utilize a relevant in vitro or in vivo model to induce tyrosine nitration.
-
Apply Specific Inhibitors/Scavengers: Treat parallel samples with inhibitors specific for either peroxynitrite or myeloperoxidase.
-
Measure 3-Nitrotyrosine Levels: Quantify the levels of 3-nitrotyrosine in all samples using a sensitive and specific method such as HPLC with electrochemical or mass spectrometry detection, or by immunofluorescence.
-
Analyze Results: A significant reduction in 3-NT levels in the presence of a specific inhibitor is indicative of the involvement of that particular pathway.
Key Reagents for Pathway Differentiation
| Reagent | Target Pathway | Mechanism of Action | Typical Concentration | References |
| Uric Acid | Peroxynitrite | Scavenges peroxynitrite and its radical products. | 100 µM | [12] |
| Superoxide Dismutase (SOD) | Peroxynitrite | Prevents the formation of peroxynitrite by scavenging superoxide. | Varies by activity | [12][13] |
| 4-Aminobenzoic acid hydrazide (ABAH) | Myeloperoxidase | Mechanism-based inhibitor of MPO. | 100 µM | [8] |
| AZD4831 | Myeloperoxidase | Irreversible inhibitor of MPO. | IC₅₀ values in nM to low µM range | [14] |
| Quercetin | Peroxynitrite | Flavonoid that scavenges peroxynitrite. | IC₅₀ ~0.93 µM | [15] |
| Cysteine | Peroxynitrite | Thiol-containing amino acid that scavenges peroxynitrite. | EC₅₀ = 3 mM | [16] |
Detailed Experimental Protocols
1. Quantification of 3-Nitrotyrosine by HPLC with Electrochemical Detection
This method offers high sensitivity and specificity for the quantification of 3-nitrotyrosine in biological samples.
-
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Precipitate proteins using ice-cold trichloroacetic acid (TCA).
-
Centrifuge to pellet the protein and wash the pellet to remove contaminants.
-
Perform enzymatic hydrolysis of the protein pellet using a protease mixture (e.g., pronase) to release free amino acids.
-
-
HPLC Analysis:
-
Inject the hydrolyzed sample onto a C18 reverse-phase HPLC column.
-
Use a mobile phase gradient, for example, starting with a high aqueous component (e.g., 1% methanol (B129727) in 10 mM phosphoric acid, pH 2.56) and ramping to a higher organic concentration (e.g., 50% methanol in 10 mM phosphoric acid).
-
Detect 3-nitrotyrosine using an electrochemical detector with the electrode potentials optimized for its detection (e.g., electrode 1 at 0.00 V and electrode 2 at 0.07 V).
-
Quantify the 3-nitrotyrosine peak by comparing its area to a standard curve of known 3-nitrotyrosine concentrations.
-
2. Detection of 3-Nitrotyrosine by Immunofluorescence
Immunofluorescence allows for the visualization of 3-nitrotyrosine within cells and tissues, providing spatial information about nitrative stress.
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with a detergent such as 0.1-0.3% Triton X-100 in PBS for 10-15 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the samples in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.
-
Incubate the samples with a primary antibody specific for 3-nitrotyrosine, diluted in an antibody dilution buffer (e.g., PBS with 1% BSA and 0.3% Triton X-100), overnight at 4°C.
-
Wash the samples three times with PBS.
-
Incubate with a fluorophore-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the samples three times with PBS.
-
-
Imaging:
-
Mount the samples with a mounting medium containing an anti-fade reagent and a nuclear counterstain (e.g., DAPI).
-
Visualize the fluorescence using a fluorescence microscope with the appropriate filter sets.
-
Signaling Pathway and Logic Diagrams
Conclusion
The formation of 3-nitrotyrosine can occur through distinct peroxynitrite- and myeloperoxidase-dependent pathways. A thorough understanding of these mechanisms, coupled with the use of specific inhibitors and appropriate analytical techniques, is essential for accurately attributing tyrosine nitration to a specific pathway in a given biological system. This guide provides the foundational knowledge and experimental frameworks to enable researchers to dissect the roles of these two critical pathways in health and disease, ultimately paving the way for the development of more precise and effective therapeutic strategies against nitrative stress.
References
- 1. Fundamentals on the biochemistry of peroxynitrite and protein tyrosine nitration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanisms of Peroxynitrite Mediated Nitration of Tyrosine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbon dioxide stimulates peroxynitrite-mediated nitration of tyrosine residues and inhibits oxidation of methionine residues of glutamine synthetase: both modifications mimic effects of adenylylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Oxidative chemistry of nitric oxide: the roles of superoxide, peroxynitrite, and carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Myeloperoxidase produces nitrating oxidants in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Oxidation and nitration of ribonuclease and lysozyme by peroxynitrite and myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Is uric acid a true antioxidant? Identification of uric acid oxidation products and their biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The structure-activity relationship of flavonoids as scavengers of peroxynitrite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure activity relationships of peroxynitrite scavengers an approach to nitric oxide neurotoxicity [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Peroxynitrate Ion: A Comprehensive Guide for Laboratory Professionals
An essential guide to the safe handling and disposal of peroxynitrate ion (ONOO⁻), a potent oxidizing and nitrating agent frequently used in biomedical research. This document provides detailed procedural steps to ensure the safe inactivation and disposal of peroxynitrate solutions, minimizing risks to laboratory personnel and the environment.
Peroxynitrite is a highly reactive species that requires careful handling due to its potent oxidizing properties and inherent instability. It is typically supplied and stored as a stabilized alkaline solution (e.g., in 0.3 M NaOH) at low temperatures (-80°C) to prevent decomposition.[1] Proper disposal is not merely a matter of discarding the solution; it necessitates a controlled chemical inactivation process to convert the energetic peroxynitrate into more stable, less hazardous products before it enters the hazardous waste stream.
The primary strategy for the safe disposal of peroxynitrate leverages its chemical instability under specific pH conditions. Peroxynitrite is relatively stable in alkaline solutions but decomposes almost instantaneously when the pH is lowered.[1][2] The protonated form, peroxynitrous acid (ONOOH), rapidly isomerizes to the much more stable and less reactive nitrate (B79036) ion (NO₃⁻).[3] Therefore, the core of the disposal procedure is a controlled neutralization of the alkaline peroxynitrite solution to a neutral or slightly acidic pH, which initiates rapid and complete decomposition.
Quantitative Data on Peroxynitrate Stability and Decomposition
The following table summarizes key quantitative parameters relevant to the stability and decomposition of peroxynitrate, which form the basis for the recommended disposal protocol.
| Parameter | Value | Conditions | Significance for Disposal |
| pKa (ONOOH) | ~6.8 | Aqueous solution | Dictates the pH at which rapid decomposition begins as ONOO⁻ is protonated. |
| Half-life (t½) | < 1 second | pH 7.4, 37°C | Demonstrates extremely rapid decomposition at physiological pH.[2] |
| Half-life (t½) | ~5 hours | Alkaline solution, Room Temp | Indicates relative stability in storage but eventual decomposition.[1] |
| Molar Extinction Coefficient | 1670 M⁻¹cm⁻¹ | at 302 nm | Allows for the verification of peroxynitrite concentration before and after decomposition.[1] |
| Primary Decomposition Product | Nitrate (NO₃⁻) | Acidic conditions | The target stable end-product of the disposal procedure.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure for Peroxynitrate Solutions
This protocol outlines the chemical quenching of peroxynitrate solutions prior to final disposal as hazardous waste. This procedure must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) and Safety Precautions
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear nitrile or neoprene gloves.
-
Body Protection: A flame-resistant lab coat must be worn.
-
Work Area: All procedures must be conducted within a certified chemical fume hood to control any potential release of nitrogen dioxide gas, which can form during decomposition, especially in the presence of carbon dioxide.
-
Spill Kit: Have an inert absorbent material (e.g., vermiculite (B1170534) or sand) readily available. Do not use paper towels or other combustible materials to clean up spills of oxidizing agents.
Reagents and Equipment Required
-
Peroxynitrite waste solution.
-
Dilute acid (e.g., 1 M HCl or a buffered acid solution like sodium phosphate, pH ~6.5-7.0).
-
Large beaker (volume at least 10 times that of the peroxynitrite solution).
-
Stir plate and magnetic stir bar.
-
pH meter or pH indicator strips.
-
Ice bath.
Quenching and Neutralization Procedure
-
Dilution: Place the beaker in an ice bath on the stir plate. Add a volume of water to the beaker that is at least five times the volume of the peroxynitrite waste solution to be treated. Begin stirring. This dilution helps to dissipate the heat that will be generated during the neutralization reaction.
-
Slow Addition of Peroxynitrite: Slowly and carefully add the alkaline peroxynitrite waste solution to the stirring water.
-
Controlled Neutralization: While continuously stirring the diluted peroxynitrite solution in the ice bath, slowly add the dilute acid dropwise. Monitor the pH of the solution using a pH meter or pH strips.
-
Target pH: Continue adding acid until the pH of the solution reaches between 6.5 and 7.5. The rapid decomposition of peroxynitrite to nitrate occurs in this pH range. A faint yellow color of the peroxynitrite solution should disappear, indicating its decomposition.
-
Verification of Decomposition (Optional but Recommended): To confirm the absence of peroxynitrite, an aliquot of the treated solution can be analyzed spectrophotometrically. The characteristic absorbance peak of peroxynitrite at 302 nm should be absent.
-
Final Neutralization: After confirming decomposition, ensure the final pH of the solution is between 6.0 and 8.0 before preparing it for waste collection. Adjust with a small amount of acid or base if necessary.
Waste Collection and Final Disposal
-
Labeling: Transfer the treated, neutralized solution to a properly labeled hazardous waste container. The label should clearly state "Treated Peroxynitrite Waste" and list the final components (e.g., water, sodium chloride, sodium nitrate).
-
Storage: Store the waste container in a designated satellite accumulation area, segregated from organic solvents and reducing agents.
-
Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department. Never pour the treated or untreated solution down the drain.
Visualization of the Disposal Workflow
The following diagram illustrates the logical flow of the peroxynitrate disposal procedure, from initial safety checks to final waste collection.
Caption: Workflow for the safe quenching and disposal of peroxynitrate solutions.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. The decomposition of peroxynitrite to nitroxyl anion (NO−) and singlet oxygen in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Guide for Handling Peroxynitrate Ion
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling peroxynitrate ion (ONOO⁻). Adherence to these guidelines is critical for ensuring laboratory safety and experimental integrity.
Understanding the Hazards
Peroxynitrite is a potent oxidizing and nitrating agent.[1][2] It is a reactive nitrogen species that can cause significant cellular damage.[1][2] While the peroxynitrite anion is relatively stable in alkaline solutions, its conjugate acid, peroxynitrous acid (ONOOH), which forms at neutral or acidic pH, is highly unstable and decomposes rapidly.[1][3] This decomposition can generate other reactive species, making careful handling imperative.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling peroxynitrate solutions.
| Protection Type | Recommended Equipment | Purpose & Specifications |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | To protect against splashes and aerosols. Goggles should meet ANSI Z87.1 standards. A face shield provides an additional layer of protection and should be worn over goggles. |
| Skin and Body Protection | Laboratory Coat & Chemical-Resistant Apron | A fully buttoned lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat, especially when handling larger volumes or during procedures with a high splash potential. |
| Hand Protection | Chemical-Resistant Gloves (Double-Gloving Recommended) | Peroxynitrite is typically supplied in a sodium hydroxide (B78521) solution. Therefore, glove selection must ensure compatibility with a strong base. Nitrile, neoprene, and butyl rubber gloves are recommended.[4][5][6] Double-gloving provides an extra layer of safety. |
| Respiratory Protection | Fume Hood | All work with peroxynitrite solutions must be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors. |
Glove Material Chemical Compatibility with 0.3 M Sodium Hydroxide:
| Glove Material | Resistance Rating | Notes |
| Nitrile | Excellent | Good for short-term splash protection.[2][7][8][9] |
| Neoprene | Excellent | Offers good pliability and tear resistance.[5][6][10] |
| Butyl Rubber | Excellent | Recommended for protection against a wide variety of chemicals, including strong bases.[5] |
Operational Plan: From Storage to Use
Storage
Peroxynitrite solutions are highly unstable and should be stored under specific conditions to minimize decomposition.
-
Temperature: Store at -80°C for long-term stability (stable for at least 3 months).
-
Solution: Peroxynitrite is supplied and should be stored in a strong alkaline solution, typically 0.3 M Sodium Hydroxide (NaOH), to maintain its stability as the peroxynitrite anion.
-
Container: Use tightly sealed containers to prevent leakage and exposure to atmospheric carbon dioxide, which can accelerate decomposition.
Handling Procedure
-
Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned correctly. Prepare an ice bucket to keep the peroxynitrite solution cold.
-
Thawing: Carefully thaw the peroxynitrite stock solution on ice.
-
Dilution: If dilution is necessary, use cold 0.3 M NaOH.
-
Concentration Determination: Due to its instability, the concentration of the peroxynitrite stock solution should be determined spectrophotometrically before each experiment. The molar extinction coefficient for peroxynitrite at 302 nm in 0.3 M NaOH is 1670 M⁻¹cm⁻¹.
-
Experimental Use: When adding peroxynitrite to a reaction mixture, be mindful of the final pH. Peroxynitrite decomposes rapidly at neutral or acidic pH.
Disposal Plan
Proper disposal of peroxynitrate waste is crucial to prevent the release of this reactive substance into the environment. The primary method for disposal is through chemical neutralization, which involves the controlled decomposition of the peroxynitrite.
Neutralization Protocol
This protocol should be performed in a chemical fume hood with appropriate PPE.
-
Prepare a Quenching Solution: Prepare a solution of sodium bisulfite (NaHSO₃) in water. A 10% (w/v) solution is a practical choice.
-
Cool the Waste: Place the container with the peroxynitrite waste in an ice bath to control the temperature during neutralization.
-
Slow Addition: Slowly and carefully add the sodium bisulfite solution to the peroxynitrite waste while stirring. The reaction may be exothermic.
-
Monitor pH: After the addition is complete, check the pH of the solution. It should be near neutral. If necessary, adjust the pH with a suitable acid or base.
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Experimental Protocols Cited
Determination of Peroxynitrite Concentration
-
Objective: To accurately determine the concentration of a peroxynitrite stock solution.
-
Materials:
-
Peroxynitrite stock solution (stored at -80°C)
-
Cold 0.3 M NaOH
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Ice bucket
-
-
Methodology:
-
Carefully thaw the peroxynitrite stock solution on ice.
-
Prepare a dilution of the stock solution in cold 0.3 M NaOH (e.g., a 1:40 dilution).
-
Use 0.3 M NaOH as a blank to zero the spectrophotometer at 302 nm.
-
Measure the absorbance of the diluted peroxynitrite solution at 302 nm.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (1670 M⁻¹cm⁻¹), b is the path length of the cuvette (typically 1 cm), and c is the concentration.
-
Visual Workflow and Pathway Diagrams
Caption: Workflow for the safe handling of peroxynitrite ion.
Caption: Decomposition pathways of peroxynitrite.
References
- 1. The decomposition of peroxynitrite to nitroxyl anion (NO−) and singlet oxygen in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aibonsafety.com [aibonsafety.com]
- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 4. Honeywell SPS Community [sps-support.honeywell.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 7. sgnitrilegloves.com [sgnitrilegloves.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. kelco.com.au [kelco.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
